Perilla ketone
描述
This compound has been reported in Perilla frutescens, Perilla frutescens var. crispa, and other organisms with data available.
potent lung toxin from Perilla frutescens; structure
属性
IUPAC Name |
1-(furan-3-yl)-4-methylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHLZMUFIYAEQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=O)C1=COC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203828 | |
| Record name | Perilla ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
223.00 to 225.00 °C. @ 760.00 mm Hg | |
| Record name | Perilla ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
553-84-4 | |
| Record name | 1-(3-Furyl)-4-methyl-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=553-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perilla ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553844 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perilla ketone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=348407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Perilla ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERILLA KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV69S6Y94V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perilla ketone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035328 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Natural Sources of Perilla Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilla ketone is a furanoid monoterpene recognized for its significant biological activities, which include potential antitumor, antifungal, and anti-inflammatory properties.[1][2] It is also a known potent lung toxin in cattle and horses, a condition termed perilla mint toxicosis.[3] This dual nature makes a thorough understanding of its natural sources, biosynthesis, and quantification crucial for researchers in pharmacology, toxicology, and drug development. This technical guide provides an in-depth overview of the natural origins of this compound, detailing its biosynthesis, quantification in various plant sources, and the experimental protocols for its analysis.
Primary Natural Source: Perilla frutescens
The principal natural source of this compound is the annual herb Perilla frutescens (L.) Britt., a member of the Lamiaceae (mint) family.[1] This plant is widely cultivated and utilized in Asia for culinary and medicinal purposes.[4] However, not all Perilla frutescens plants produce this compound in significant amounts. The production of this compound is specific to certain chemotypes of the species.
Perilla frutescens is categorized into several chemotypes based on the dominant volatile compound in their essential oil.[1] The PK chemotype is characterized by high concentrations of this compound, often accompanied by its precursors, isoegoma ketone and egoma ketone.[1][5][6] Other identified chemotypes include those rich in perillaldehyde (B36042) (PA type), elsholtziaketone (EK type), and phenylpropanoids (PP type).[1][6] The green-leaved variety of P. frutescens is frequently associated with the PK chemotype, whereas the purple-leaved variety is often the PA chemotype.[6]
Quantitative Analysis of this compound in Perilla frutescens
The concentration of this compound in Perilla frutescens can vary significantly depending on the plant's genotype, growing conditions, and the extraction method employed. Several studies have quantified this compound in different varieties, providing valuable data for researchers seeking to source this compound or assess its potential toxicity.
| Perilla frutescens Variety/Type | Extraction Method | This compound Concentration | Reference |
| Korean P. frutescens Britton leaf | Solvent-Assisted Flavor Evaporation (SAFE) | 93 ppm (81% of total volatiles) | [7] |
| Korean P. frutescens Britton leaf | Liquid-Liquid Continuous Extraction (LLCE) | 120 ppm (84% of total volatiles) | [7] |
| Korean P. frutescens Britton leaf | Hydrodistillation (HD) | 490 ppm (95% of total volatiles) | [7] |
| P. frutescens (Green, non-wrinkly) | Not Specified | Present (Potentially toxic) | [3][8] |
| P. frutescens (Green, wrinkly) | Not Specified | Present (Potentially toxic) | [3][8] |
| P. frutescens (Green, purple underside) | Not Specified | Not Detected | [3][8] |
| P. frutescens (Wrinkly, purple) | Not Specified | Not Detected | [3][8] |
| Green PF (PK chemotype) | n-hexane ultrasonic extraction | ~27.50% (relative peak area) | [6] |
| Chinese P. frutescens cultivars | Hydrodistillation | Major component | [9] |
| Japanese P. frutescens accessions | Hydrodistillation | Present (second to myristicin) | [9] |
Biosynthesis of this compound
This compound is a monoterpenoid, and its biosynthesis originates from the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[1] These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids.[1][10] The head-to-tail condensation of IPP and DMAPP forms geranyl diphosphate (GPP), the direct precursor to monoterpenes.
Recent research has elucidated the terminal steps of this compound biosynthesis in P. frutescens.[1] The pathway proceeds through the formation of the furan (B31954) ring and subsequent reduction of a double bond in the side chain. The immediate precursors to this compound are isoegoma ketone and egoma ketone. A novel double bond reductase (PfDBR) , a member of the NADPH-dependent medium-chain dehydrogenase/reductase (MDR) superfamily, has been identified to catalyze the conversion of isoegoma ketone and egoma ketone into this compound.[1]
Biosynthetic pathway of this compound.
Experimental Protocols
Extraction of this compound from Perilla frutescens
The choice of extraction method can significantly influence the yield and profile of volatile compounds obtained from P. frutescens.
a) Hydrodistillation (HD):
-
Fresh or dried leaf material is placed in a distillation flask with water.
-
The flask is heated to generate steam, which passes through the plant material, carrying the volatile essential oils.
-
The steam and oil vapor mixture is condensed in a condenser.
-
The essential oil, being immiscible with water, is separated from the aqueous phase (hydrosol) in a collection vessel. This method is effective but the heat can potentially cause degradation of some thermolabile compounds.
b) Solvent-Assisted Flavor Evaporation (SAFE):
-
The plant material is first extracted with a suitable organic solvent (e.g., dichloromethane).
-
The resulting solvent extract is filtered to remove solid plant debris.
-
The extract is then introduced into a specialized high-vacuum distillation apparatus (the SAFE apparatus).
-
Distillation occurs at a low temperature (e.g., 40-50°C), minimizing thermal degradation of volatile compounds.
-
The distilled volatiles are collected in a cold trap cooled with liquid nitrogen.[7]
c) Ultrasonic-Assisted Extraction (UAE):
-
Powdered, dried plant material is mixed with a solvent (e.g., n-hexane).[6][11]
-
The mixture is subjected to ultrasonic irradiation for a defined period (e.g., 15 minutes). The ultrasonic waves create cavitation bubbles, which collapse and disrupt the plant cell walls, enhancing solvent penetration and extraction efficiency.[6]
-
The extract is then centrifuged to separate the supernatant from the solid plant residue.
-
The supernatant, containing the extracted compounds, is collected for analysis.
Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying this compound and other volatile components in essential oil extracts.
a) Sample Preparation:
-
The essential oil or solvent extract is diluted with a suitable solvent (e.g., n-hexane) to an appropriate concentration for GC-MS analysis.
-
An internal standard may be added for precise quantification.
b) GC-MS Analysis:
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.[6]
-
Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5ms). The separation of compounds is based on their volatility and interaction with the stationary phase of the column. The oven temperature is programmed to ramp up gradually to elute compounds with different boiling points at different times.
-
Detection (Mass Spectrometry): As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
-
Identification: The resulting mass spectrum for each compound is a unique "fingerprint." this compound is identified by comparing its retention time and mass spectrum to that of a known analytical standard and by matching the spectrum against a reference library (e.g., NIST).[1]
-
Quantification: The abundance of this compound is determined by integrating the area of its corresponding peak in the chromatogram. Quantification can be relative (e.g., percentage of total peak area) or absolute (using a calibration curve generated from standards).
General workflow for this compound analysis.
Conclusion
This compound is a significant natural product found predominantly in the PK chemotype of Perilla frutescens. Its biosynthesis involves the reduction of precursors isoegoma ketone and egoma ketone by the enzyme PfDBR. Accurate quantification and analysis, critical for both pharmacological exploitation and toxicological assessment, are reliably achieved through various extraction methods coupled with GC-MS analysis. The information and protocols detailed in this guide provide a solid foundation for researchers working with this potent and biologically active monoterpenoid.
References
- 1. The revealing of a novel double bond reductase related to this compound biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of toxic this compound, secondary plant metabolites and antioxidative capacity in five Perilla frutescens L. varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Characteristic aroma-active compounds of Korean perilla (Perilla frutescens Britton) leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoterpenoid biosynthesis by engineered microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomic profiling of developing perilla leaves reveals the best harvest time - PMC [pmc.ncbi.nlm.nih.gov]
The Isolation and Discovery of Perilla Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perilla ketone, a naturally occurring monoterpenoid, is a principal bioactive constituent of Perilla frutescens, a plant with a long history in traditional Asian medicine and cuisine. First identified in 1943, this furan (B31954) derivative has garnered significant scientific interest due to its potent biological activities, including its role as a pulmonary toxin and an agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel. This technical guide provides a comprehensive overview of the discovery, history, and evolving methodologies for the isolation and characterization of this compound. We present a compilation of detailed experimental protocols, quantitative data from various extraction and analytical techniques, and visualizations of its biosynthetic and signaling pathways to serve as an in-depth resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Perilla frutescens, a member of the Lamiaceae family, is cultivated and utilized throughout Asia for its culinary and medicinal properties.[1] The characteristic aroma and biological effects of the plant are largely attributed to its essential oil, which is a complex mixture of volatile compounds.[2] Among these, this compound (1-(3-furyl)-4-methylpentan-1-one) stands out as a major component in certain chemotypes of the plant.[3]
Historically, the investigation of Perilla frutescens constituents was driven by observations of its toxicity in livestock. Grazing animals that consume the plant can develop a condition known as perilla mint toxicosis, characterized by pulmonary edema.[1][4] This toxicity has been directly linked to the presence of this compound.[4]
Beyond its toxicological profile, this compound has emerged as a molecule of interest for its pharmacological properties. Notably, it has been identified as an agonist of the TRPA1 ion channel, a key player in pain, inflammation, and respiratory sensory pathways. This activity opens avenues for investigating its potential therapeutic applications, as well as its role in the pathophysiology of perilla-induced lung injury.
This guide aims to provide a detailed technical overview of the key milestones and methodologies in the study of this compound, from its initial discovery to modern analytical and isolation techniques.
Historical Perspective: The Discovery and Synthesis of this compound
The journey to understanding this compound began in the mid-20th century with the pioneering work of Japanese chemists.
Initial Identification
In 1943, Sebe first identified this compound as the primary component of the essential oil from Perilla frutescens.[1][5] This initial discovery laid the groundwork for future investigations into the chemical nature and biological effects of this novel compound.
First Chemical Synthesis
The chemical structure of this compound was definitively confirmed through its synthesis by Matsuura in 1957.[1][6] This landmark achievement provided an unambiguous structural assignment and enabled further toxicological and pharmacological studies by providing a source of the pure compound independent of natural extraction. Matsuura's synthesis involved the reaction of 3-furoyl chloride with an organocadmium reagent derived from isoamyl bromide.[6]
Elucidation of Biosynthesis
Later, Ito and his colleagues made significant contributions to understanding the biosynthesis of this compound.[5] Their work established that this compound is a secondary metabolite produced via the mevalonate (B85504) pathway , with isopentenyl diphosphate (B83284) serving as a key precursor.[5]
Methodologies for the Isolation and Purification of this compound
A variety of techniques have been employed for the extraction and purification of this compound from Perilla frutescens. The choice of method depends on the desired scale, purity, and the intended application of the final product.
Supercritical CO2 Extraction
Supercritical fluid extraction using carbon dioxide (SC-CO2) is a modern, green chemistry approach that offers high efficiency and selectivity.
Experimental Protocol: Supercritical CO2 Extraction [7]
-
Sample Preparation: Dry the leaves of Perilla frutescens and grind them to a fine powder.
-
System Parameters:
-
Pressure: 400 bar
-
Temperature: 50 °C
-
CO2 Flow Rate: 3 L/min
-
-
Extraction Procedure:
-
Load the powdered plant material into the extraction vessel.
-
Pressurize and heat the system to the specified conditions.
-
Allow the system to equilibrate for a set period.
-
Initiate the flow of supercritical CO2 through the extraction vessel.
-
Collect the extracted oil in a separator by reducing the pressure, which causes the CO2 to return to its gaseous state, leaving behind the essential oil rich in this compound.
-
Hydrodistillation
A traditional and widely used method for extracting essential oils from plant materials.
Experimental Protocol: Hydrodistillation [3][8]
-
Apparatus: Clevenger-type apparatus.
-
Sample Preparation: Place the fresh or dried leaves of Perilla frutescens into a round-bottom flask.
-
Procedure:
-
Add water to the flask to cover the plant material.
-
Heat the flask to boiling. The steam will vaporize the volatile compounds, including this compound.
-
The steam and essential oil vapor mixture travels to the condenser.
-
The condensate is collected in the Clevenger trap, where the less dense essential oil separates from the water.
-
Collect the upper essential oil layer.
-
Solvent-Assisted Flavor Evaporation (SAFE)
A gentle distillation technique performed under high vacuum, ideal for isolating volatile and thermally labile compounds without artifact formation.
Experimental Protocol: Solvent-Assisted Flavor Evaporation (SAFE) [9][10]
-
Sample Preparation: Prepare a solvent extract of Perilla frutescens leaves using a low-boiling point, non-polar solvent (e.g., diethyl ether or dichloromethane). Dry the extract over anhydrous sodium sulfate (B86663) and filter.
-
Apparatus: SAFE distillation unit connected to a high-vacuum pump.
-
Procedure:
-
Introduce the solvent extract into the dropping funnel of the SAFE apparatus.
-
Apply a high vacuum to the system.
-
Gently heat the water bath to facilitate the evaporation of the solvent and volatile compounds.
-
The volatiles are collected in a cold trap (e.g., liquid nitrogen).
-
The non-volatile components remain in the distillation flask.
-
The collected volatile fraction is then carefully concentrated.
-
Liquid-Liquid Continuous Extraction (LLCE)
An exhaustive extraction method suitable for isolating compounds from aqueous samples.
Experimental Protocol: Liquid-Liquid Continuous Extraction (LLCE) [11]
-
Sample Preparation: An aqueous infusion or distillate of Perilla frutescens is prepared.
-
Apparatus: A continuous liquid-liquid extractor.
-
Procedure:
-
The aqueous sample is placed in the extractor.
-
An immiscible organic solvent with a lower density than water is used for extraction.
-
The solvent is heated in a distilling flask, and its vapor is condensed, allowing the solvent to percolate continuously through the aqueous sample.
-
The extracted compounds accumulate in the distilling flask.
-
The extraction is typically run for 18-24 hours.
-
The resulting extract is then dried and concentrated.
-
Analytical Techniques for the Characterization of this compound
Accurate identification and quantification of this compound require sophisticated analytical instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most common and powerful technique for the analysis of volatile compounds like this compound.
Experimental Protocol: Static Headspace GC-MS (SHS-GC-MS) [12]
-
Sample Preparation: Place a known amount of finely ground Perilla frutescens leaves into a headspace vial.
-
GC-MS Parameters:
-
Column: Rtx-50 (30 m, 0.25 mm ID, 0.25 µm df)
-
Carrier Gas: Helium at a flow rate of 1 mL/min.
-
Injector Temperature: 310 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C (hold for 3 min)
-
Ramp 1: 20 °C/min to 290 °C (hold for 6 min)
-
Ramp 2: 40 °C/min to 300 °C (hold for 3 min)
-
-
MS Parameters:
-
Ion Source Temperature: 280 °C
-
Electron Ionization: 70 eV
-
Scan Range: m/z 40-750
-
-
Quantitative Data Summary
The yield and purity of this compound are highly dependent on the extraction methodology and the chemotype of the Perilla frutescens used. The following tables summarize quantitative data from various studies.
| Extraction Method | Yield of this compound | Reference |
| Supercritical CO2 Extraction | 146.9 ± 5.6 mg/g of extract | [7] |
| Ethanol Extraction | 13.3 ± 0.3 mg/g of extract | [7] |
| Hydrodistillation | 95% of total volatile compounds (490 ppm) | [13] |
| Solvent-Assisted Flavor Evaporation (SAFE) | 81% of total volatile compounds (93 ppm) | [13] |
| Liquid-Liquid Continuous Extraction (LLCE) | 84% of total volatile compounds (120 ppm) | [13] |
Table 1: Comparison of this compound Yields from Different Extraction Methods.
| Analytical Method | Parameter | Value | Reference |
| SHS-GC-MS | Limit of Detection (LOD) for Terpenes | 0.025–0.5 µg/mL | [12] |
| SHS-GC-MS | Limit of Quantitation (LOQ) for Terpenes | 0.1–1 µg/mL | [12] |
| GC-MS | Intraday Precision (%RSD) | 0.27–11.00% | [12] |
| GC-MS | Interday Precision (%RSD) | 3.14–13.89% | [12] |
| GC-MS | Recovery | 85.12–115.47% | [12] |
Table 2: Validation Parameters for the Quantification of Terpenes using GC-MS based methods.
Visualization of Key Pathways
Biosynthesis of this compound
This compound is synthesized via the mevalonate pathway, a fundamental route for the production of isoprenoids in plants. The following diagram illustrates the key steps leading to the formation of the C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are the precursors to monoterpenes like this compound.
Caption: Biosynthesis of this compound via the Mevalonate Pathway.
This compound and TRPA1 Signaling
This compound is a known agonist of the TRPA1 ion channel. Activation of TRPA1 by this compound leads to an influx of cations, primarily Ca2+, which triggers downstream signaling cascades associated with sensory perception and inflammation.
Caption: Simplified Signaling Pathway of TRPA1 Activation by this compound.
Conclusion
The study of this compound, from its discovery in the 1940s to the application of modern analytical techniques, highlights the evolution of natural product chemistry. The detailed methodologies presented in this guide for its isolation, purification, and characterization provide a valuable resource for researchers. Understanding the historical context, coupled with proficiency in contemporary experimental protocols, is crucial for advancing our knowledge of this potent bioactive compound. The elucidation of its biosynthetic and signaling pathways opens new avenues for research into its toxicological mechanisms and potential therapeutic applications, particularly in the context of TRPA1 modulation. This guide serves as a foundational document to support and inspire future investigations into the complex and fascinating properties of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. uvadoc.uva.es [uvadoc.uva.es]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 5. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Comparison of the Anti-Inflammatory Activities of Supercritical Carbon Dioxide versus Ethanol Extracts from Leaves of Perilla frutescens Britt. Radiation Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. mdpi.com [mdpi.com]
- 13. agritech.tnau.ac.in [agritech.tnau.ac.in]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biosynthesis Pathway of Perilla Ketone in Perilla frutescens
This document provides a comprehensive technical overview of the biosynthesis of this compound, a characteristic monoterpene found in specific chemotypes of Perilla frutescens. This compound is a significant component of the plant's essential oil and is noted for its potential toxicity, particularly as a potent lung toxin in livestock[1][2][3]. Understanding its metabolic origin is crucial for crop improvement, quality control, and toxicological assessment.
Perilla frutescens is an annual herb in the Lamiaceae family, widely cultivated and used in traditional medicine and cuisine. The plant exhibits significant chemical diversity, leading to its classification into various chemotypes based on the dominant compound in their essential oil. These include perillaldehyde (B36042) (PA), perillene (B150451) (PL), piperitenone (B1678436) (PT), and this compound (PK) types[1][3][4]. The biosynthesis of these monoterpenes occurs in the glandular trichomes of the plant[5].
The Biosynthetic Pathway to this compound
The formation of this compound is a multi-step enzymatic process that begins with the universal precursors of all terpenes, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through two independent pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in the plastids[1][6].
The key steps leading specifically to this compound are as follows:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase (GPPS) to form geranyl pyrophosphate (GPP), the direct ten-carbon precursor for monoterpenes[6][7].
-
Formation of Geraniol (B1671447) and Geranial: GPP is converted to geraniol by the enzyme geraniol synthase (GES). Subsequently, geraniol is transformed into geranial via the action of geraniol dehydrogenase (GeDH)[7].
-
Intermediate Formation: Geranial undergoes several transformations, leading to the formation of key intermediates, including perillene, egoma ketone, and isoegoma ketone[7]. The exact enzymatic steps from geranial to these furan-containing ketones in Perilla are still being fully elucidated.
-
Final Reduction Step: The terminal and critical step in the pathway is the conversion of isoegoma ketone and egoma ketone into this compound. This reaction is catalyzed by a novel NADPH-dependent double bond reductase, recently identified as PfDBR[7][8]. This enzyme reduces the carbon-carbon double bond in the side chain of the precursor molecules.
The diagram below illustrates the complete biosynthetic pathway.
Quantitative Metabolite Data
Recent studies involving transcriptomic and metabolomic analyses have quantified the accumulation of this compound and its immediate precursors in the leaves of the PK-type P. frutescens at different developmental stages. The data reveals a dynamic relationship where the concentration of the precursors, isoegoma ketone and egoma ketone, decreases as the concentration of the final product, this compound, increases in more mature leaves[7]. In PK-type cultivars, this compound can constitute up to 88.76% of the total monoterpenes in the essential oil[1][3].
| Metabolite | Leaf Stage L4 (Relative Content %) | Leaf Stage L6 (Relative Content %) | Leaf Stage L8 (Relative Content %) | Leaf Stage L9 (Relative Content %) |
| Isoegoma Ketone | High | ↓ | ↓ | Low |
| Egoma Ketone | High | ↓ | ↓ | Low |
| This compound | Low | ↑ | ↑ | High |
| (Data summarized from trends described in Zhou et al., 2023. Note: Absolute quantitative values were not provided in the source, so the table reflects the reported dynamic changes.)[7] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has been made possible by a combination of modern analytical and molecular biology techniques.
This protocol is used to identify and quantify volatile compounds like this compound from plant tissue.
-
Sample Preparation: Collect fresh leaf samples (P. frutescens) at various developmental stages. Immediately freeze in liquid nitrogen and grind to a fine powder to quench metabolic activity.
-
Extraction: Extract a known mass of powdered tissue (e.g., 0.2 g) with a suitable organic solvent such as petroleum ether or hexane[3]. Vortex thoroughly and centrifuge to pellet solid debris.
-
Analysis: Filter the supernatant and inject it into a Gas Chromatography-Mass Spectrometry (GC-MS) system.
-
GC Column: Typically a non-polar column like an RXT-5 MS (30 m × 0.25 μm × 0.25 μm) is used[3].
-
Temperature Program: An example program starts at 80°C, holds for 1 minute, then ramps at 15°C/min to 300°C, holding for 15 minutes[3].
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and entries in spectral libraries (e.g., NIST)[7].
-
This method quantifies the expression levels of candidate genes involved in the biosynthetic pathway.
-
RNA Extraction: Isolate total RNA from leaf tissues using a commercial kit or a standard protocol (e.g., CTAB method). Treat with DNase I to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR: Perform real-time PCR using gene-specific primers for the target genes (e.g., PfDBR) and a reference gene (e.g., Actin). Use a fluorescent dye like SYBR Green for detection.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCᴛ method, which normalizes the expression of the target gene to the reference gene[1].
This protocol is essential for functionally characterizing enzymes identified through transcriptomic studies, such as the novel PfDBR.
-
Heterologous Expression: Clone the full-length coding sequence of the candidate gene (e.g., PfDBR) into a prokaryotic expression vector (e.g., pET vector) and transform it into E. coli (e.g., strain BL21).
-
Protein Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA column for His-tagged proteins).
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing a buffer, the purified enzyme, the substrate (e.g., isoegoma ketone or egoma ketone), and the necessary cofactor (NADPH for PfDBR)[8].
-
Prepare a negative control, typically by using a boiled, denatured enzyme[9].
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific duration.
-
-
Product Detection: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by GC-MS to confirm the presence of the product (this compound) by comparing it to an authentic standard[8][9].
The workflow for identifying the key terminal enzyme, PfDBR, is visualized below.
References
- 1. maxapress.com [maxapress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. maxapress.com [maxapress.com]
- 4. Perilla frutescens: A traditional medicine and food homologous plant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetics of Monoterpene Biosynthesis in Perilla Plants [jstage.jst.go.jp]
- 6. Comprehensive Review of Perilla frutescens: Chemical Composition, Pharmacological Mechanisms, and Industrial Applications in Food and Health Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The revealing of a novel double bond reductase related to this compound biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Pharmacological Profile of Perilla Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perilla ketone, a natural monoterpenoid derived from the plant Perilla frutescens, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key findings on its biological effects, mechanisms of action, and toxicological properties. This document is intended to serve as a resource for researchers and professionals in drug development, offering detailed information on experimental data, methodologies, and putative signaling pathways.
Introduction
This compound, chemically known as 1-(3-furyl)-4-methyl-1-pentanone, is a major constituent of the essential oil of Perilla frutescens. Traditionally, Perilla frutescens has been used in Asian medicine for various ailments.[1] Modern pharmacological studies have revealed that this compound possesses a range of biological activities, including antitumor, anti-inflammatory, and antifungal properties.[2] However, it is also recognized as a potent pulmonary toxin in certain animal species.[3][4] This dual activity makes a thorough understanding of its pharmacological profile crucial for any potential therapeutic development.
Physicochemical Properties
This compound is a colorless oil that is sensitive to oxygen and may turn reddish-orange upon standing.[5]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | [5] |
| Molecular Weight | 166.22 g/mol | [5] |
| Boiling Point | 196°C | [5] |
| Density (d15/15) | 0.9920 | [5] |
| Refractive Index (nD20) | 1.4781 | [5] |
| UV max (ethanol) | 207, 253 nm (ε 14100, 5800) | [5] |
Pharmacodynamics: Biological Activities and Mechanisms
Antitumor Activity
This compound has demonstrated cytotoxic effects against human cancer cell lines. In vitro studies have shown its activity to be comparable to the chemotherapeutic agent paclitaxel (B517696) against human gastric adenocarcinoma MGC-803 cells and human non-small cell lung cancer A549 cells.[2]
| Cell Line | IC₅₀ (µg/mL) | Reference |
| Human Gastric Adenocarcinoma (MGC-803) | 17.82 ± 5.12 | [2] |
| Human Non-small Cell Lung Cancer (A549) | 21.31 ± 0.98 | [2] |
Experimental Protocol: In Vitro Cytotoxicity Assay (General)
This protocol is a general representation of a typical MTT assay used to determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human gastric adenocarcinoma MGC-803 cells and human non-small cell lung cancer A549 cells are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.
-
MTT Assay: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC₅₀ value is determined by plotting the cell viability against the compound concentration.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties. In vitro experiments using lipopolysaccharide (LPS)-stimulated mouse monocyte-macrophage RAW264.7 cells demonstrated its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[6]
Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Cells (General)
This protocol outlines a general procedure for assessing the anti-inflammatory effects of a compound in LPS-stimulated macrophages.
-
Cell Culture: RAW264.7 cells are maintained in DMEM supplemented with 10% FBS and antibiotics at 37°C and 5% CO₂.
-
Cell Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours before stimulation with LPS (typically 1 µg/mL) for a further 18-24 hours.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatants are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Cell Viability: A cell viability assay (e.g., MTT) is performed to ensure that the observed inhibitory effects are not due to cytotoxicity.
Antifungal Activity
This compound exhibits antifungal properties, affecting biofilm formation in various fungi, including Colletotrichum musae, Fusarium dimerum, and Fusarium oxysporum.[2] It has been shown to reduce conidia adhesion and germination, as well as the development of structural biofilms. The mechanism of its antifungal action is believed to involve the activation of the highly conserved transient receptor potential (TRP) channel, which affects the surface sensing mechanism of fungi.[2]
Experimental Protocol: Antifungal Biofilm Formation Assay (General)
This is a general protocol for assessing the effect of a compound on fungal biofilm formation using a crystal violet staining method.
-
Fungal Culture: The fungal strains are grown in an appropriate liquid medium.
-
Inoculum Preparation: A standardized suspension of fungal spores or cells is prepared.
-
Biofilm Formation: The fungal suspension is added to the wells of a microtiter plate, along with different concentrations of this compound. The plate is then incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The wells are washed with a buffer (e.g., PBS) to remove non-adherent cells.
-
Staining: The remaining biofilms are stained with a 0.1% crystal violet solution.
-
Destaining and Quantification: The stained biofilms are destained with a solvent (e.g., ethanol (B145695) or acetic acid), and the absorbance of the destaining solution is measured to quantify the biofilm mass.
TRPA1 Agonist Activity
This compound has been identified as a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[6] TRPA1 is an ion channel involved in nociception and sensory perception.
Experimental Protocol: TRPA1 Agonist Activity Assay (General)
This protocol describes a common method for evaluating TRPA1 agonist activity using calcium imaging in a heterologous expression system.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is cultured and transiently transfected with a plasmid encoding the TRPA1 channel.
-
Calcium Imaging: The transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Application: The cells are exposed to different concentrations of this compound, and changes in intracellular calcium concentration are monitored using fluorescence microscopy.
-
Data Analysis: An increase in fluorescence intensity upon application of this compound indicates an influx of calcium and activation of the TRPA1 channel.
Toxicology Profile
The most significant toxic effect of this compound is its potent induction of pulmonary edema, particularly in grazing animals like cattle and sheep.[3][4]
| Species | Route | LD₅₀ (mg/kg) | Reference |
| Mouse (female) | i.p. | 2.5 | [5] |
| Mouse (male) | i.p. | 6 | [5] |
| Rat (male) | i.p. | 10 | [5] |
| Hamster | i.p. | 13.7 | [7] |
| Rabbit | i.p. | ~14 | [7] |
| Dog | i.p. | 106 | [7] |
| Pig | i.p. | >158 | [7] |
Mechanism of Pulmonary Toxicity
The pulmonary toxicity of this compound is primarily attributed to its ability to increase pulmonary microvascular permeability.[8][9] This leads to the leakage of fluid and protein into the interstitial and alveolar spaces, resulting in pulmonary edema.[8][9] Studies in sheep have shown that this compound administration leads to a marked increase in the flow of protein-rich lung lymph without significant changes in pulmonary hemodynamics.[8] In vitro studies using bovine aortic endothelial cells have demonstrated that this compound can directly increase endothelial cell monolayer permeability, suggesting a direct effect on the vascular endothelium.[9] This effect was associated with a major disruption of actin microfilaments.[9]
Experimental Protocol: In Vivo Pulmonary Microvascular Permeability in Sheep (Summary)
This is a summary of the experimental model used to study this compound-induced pulmonary edema in sheep.
-
Animal Preparation: Chronically instrumented, unanesthetized sheep are used. Catheters are placed to measure pulmonary artery pressure, left atrial pressure, and to collect lung lymph.
-
This compound Administration: this compound is infused intravenously.
-
Monitoring: Pulmonary hemodynamics, lung lymph flow, and lymph protein concentration are continuously monitored. Arterial blood gases are also measured to assess for hypoxemia.
-
Radiographic and Postmortem Analysis: Chest radiographs are taken to visualize pulmonary edema. Postmortem, the lungs are examined for evidence of edema.
Bioactivation
The bioactivation of this compound is thought to be a key step in its toxicity. It is metabolized by cytochrome P450 enzymes, particularly CYP4B1, in the lungs.[2] This metabolic activation is believed to produce reactive intermediates that cause cellular damage. Interestingly, while bioactivation is implicated in toxicity, some studies suggest that this compound may directly increase vascular permeability without the need for cytochrome P-450 metabolism.[9]
Putative Signaling Pathways
While direct evidence for the signaling pathways modulated by this compound is still emerging, studies on Perilla frutescens extracts and the structurally related compound isoegomaketone (B1240414) provide insights into potential mechanisms.
NF-κB Signaling Pathway
The anti-inflammatory effects of Perilla frutescens extracts have been linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] It is plausible that this compound contributes to this effect by preventing the activation of NF-κB, which would lead to a downstream reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-6.
MAPK and PI3K/AKT Signaling Pathways
Studies on isoegomaketone and Perilla extracts have implicated the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathways in their biological activities.[5][12] These pathways are crucial in regulating cell proliferation, survival, and inflammation. It is hypothesized that this compound may also modulate these pathways to exert its antitumor and anti-inflammatory effects.
Pharmacokinetics
There is a notable lack of comprehensive pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for this compound in the published literature.[2] This represents a significant knowledge gap that hinders its further development as a therapeutic agent.
Conclusion and Future Directions
This compound is a pharmacologically active natural product with a compelling profile of antitumor, anti-inflammatory, and antifungal activities. However, its significant pulmonary toxicity in animals presents a major hurdle for its therapeutic application. Future research should focus on several key areas:
-
Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways directly modulated by this compound is essential.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound could lead to the development of derivatives with improved therapeutic indices, retaining the beneficial activities while minimizing toxicity.
-
Pharmacokinetic and Toxicokinetic Studies: Comprehensive ADME and toxicokinetic studies are crucial to understand its disposition in the body and the dose-dependent nature of its toxicity.
-
Human Toxicology: Investigating the relevance of the observed animal toxicity to humans is a critical step, as there are suggestions of species-specific differences in metabolism.[2]
A deeper understanding of the pharmacological and toxicological properties of this compound will be instrumental in harnessing its therapeutic potential while ensuring safety.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound increases endothelial cell monolayer permeability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. This compound: a model of increased pulmonary microvascular permeability pulmonary edema in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [drugfuture.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory constituents from Perilla frutescens on lipopolysaccharide-stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Biological Activities of Perilla Ketone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilla ketone is a naturally occurring monoterpenoid and a principal component of the essential oil derived from the purple mint plant, Perilla frutescens.[1] Historically, this plant has been utilized in traditional medicine and culinary practices. However, scientific investigations have revealed a range of potent biological activities associated with this compound, extending from significant toxicity in certain animal species to promising pharmacological effects, including anti-inflammatory, antitumor, and antifungal properties. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to support further research and drug development endeavors.
Toxicological Profile
The most well-documented biological effect of this compound is its potent pulmonary toxicity, particularly in livestock such as cattle and horses.[2] Ingestion of Perilla frutescens can lead to a condition known as perilla mint toxicosis, characterized by acute pulmonary edema and respiratory distress.[2]
Quantitative Toxicological Data
The acute toxicity of this compound varies significantly across different animal species, which is believed to be related to differences in metabolic activation by cytochrome P450 enzymes.[3]
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intraperitoneal | 5.0 ± 0.3 | [3] |
| Hamster | Intraperitoneal | 13.7 ± 0.9 | [3] |
| Rabbit | Intraperitoneal | ~14 | [3] |
| Dog | Intraperitoneal | 106 ± 25 | [3] |
| Pig | Intraperitoneal | >158 | [3] |
Experimental Protocol: Induction of Pulmonary Edema in a Murine Model
This protocol provides a general framework for inducing pulmonary edema in mice to study the toxic effects of this compound.
Materials:
-
This compound (synthetic or purified)
-
Vehicle (e.g., dimethyl sulfoxide (B87167) - DMSO)
-
Sterile saline
-
Male C57BL/6 mice (8-10 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Animal balance
-
Histopathology equipment
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Preparation of Dosing Solution: Dissolve this compound in a minimal amount of DMSO and then dilute with sterile saline to the desired final concentration. The final DMSO concentration should be non-toxic to the animals.
-
Dosing: Administer a single intraperitoneal injection of the this compound solution to the mice. A dose range of 5-10 mg/kg can be used as a starting point based on the known LD50. A control group should receive the vehicle solution only.
-
Monitoring: Observe the mice for clinical signs of respiratory distress, such as rapid breathing, open-mouth breathing, and lethargy, at regular intervals for up to 48 hours.
-
Necropsy and Tissue Collection: At the end of the observation period, or if severe respiratory distress is observed, euthanize the mice. Perform a necropsy and carefully excise the lungs.
-
Histopathological Analysis: Fix the lung tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Examine the sections under a microscope for evidence of pulmonary edema, inflammation, and alveolar damage.[4][5]
Mechanism of Toxicity: Metabolic Activation
The pulmonary toxicity of this compound is not caused by the compound itself but by its metabolic activation in the lungs by cytochrome P450 monooxygenases.[3] This bioactivation process generates a reactive electrophilic intermediate that is highly toxic to lung tissue.
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Quantitative Anti-inflammatory Data
In vitro studies have shown that this compound can suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
| Cell Line | Stimulant | Mediator Inhibited | IC50 | Reference |
| RAW264.7 | LPS | NO, TNF-α, IL-6 | Not specified | [1] |
Experimental Protocol: Measurement of Inflammatory Mediators in RAW264.7 Cells
This protocol outlines the steps to assess the anti-inflammatory effects of this compound on macrophage cells.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 12-24 hours at 37°C in a 5% CO2 atmosphere.[6]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 24 hours. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).[7]
-
Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess reagent according to the manufacturer's instructions.[6]
-
TNF-α and IL-6 Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.[7]
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by this compound compared to the LPS-stimulated control group.
Signaling Pathway: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of compounds from Perilla frutescens are often associated with the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of pro-inflammatory gene expression.[8][9]
Antitumor Activity
This compound has exhibited cytotoxic effects against several human cancer cell lines, suggesting its potential as an anticancer agent.
Quantitative Antitumor Data
In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound against different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MGC-803 | Human gastric adenocarcinoma | 17.82 ± 5.12 | [1] |
| A549 | Human non-small cell lung cancer | 21.31 ± 0.98 | [1] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Human cancer cell lines (e.g., MGC-803, A549)
-
Appropriate cell culture medium with 10% FBS
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Signaling Pathway: Induction of Apoptosis
While the precise apoptotic pathway induced by this compound is not fully elucidated, studies on Perilla frutescens extracts suggest the involvement of multiple pathways, including the death receptor-mediated, mitochondrial, and endoplasmic reticulum stress-induced pathways, culminating in the activation of caspases.[11] Oxidized perilla oil has also been shown to induce apoptosis through both caspase-dependent and -independent pathways.[12]
Antifungal Activity
This compound has also been reported to possess antifungal properties, suggesting its potential use as a natural antifungal agent.
Experimental Protocol: Antifungal Susceptibility Testing
A common method to evaluate the antifungal activity of a compound is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Appropriate fungal growth medium (e.g., RPMI-1640)
-
This compound
-
96-well microtiter plates
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in the growth medium.
-
Serial Dilution: Perform a serial dilution of this compound in the growth medium in a 96-well plate.
-
Inoculation: Add the fungal inoculum to each well. Include a positive control (fungus with no compound) and a negative control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that visibly inhibits the growth of the fungus.
Conclusion
This compound is a multifaceted natural compound with a range of significant biological activities. While its toxicity in livestock is a notable concern, its demonstrated anti-inflammatory, antitumor, and antifungal properties highlight its potential for therapeutic applications. Further research is warranted to fully elucidate the mechanisms of action, particularly the specific signaling pathways involved in its pharmacological effects, and to explore its potential for drug development. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for researchers to design and conduct further investigations into this promising natural product.
References
- 1. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species susceptibility to the pulmonary toxicity of 3-furyl isoamyl ketone (this compound): in vivo support for involvement of the lung monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Perilla frutescens Extracts Protects against Dextran Sulfate Sodium-Induced Murine Colitis: NF-κB, STAT3, and Nrf2 as Putative Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Perilla Oil Alleviates High-Fat Diet-Induced Inflammation in the Colon of Mice by Suppressing Nuclear Factor-Kappa B Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Perilla leaf, Perilla frutescens, induces apoptosis and G1 phase arrest in human leukemia HL-60 cells through the combinations of death receptor-mediated, mitochondrial, and endoplasmic reticulum stress-induced pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Initial Studies on Perilla Ketone Toxicity
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the foundational research into the toxicological properties of Perilla ketone, a potent pneumotoxin. It consolidates quantitative data, details key experimental methodologies, and illustrates the underlying mechanisms of toxicity.
Introduction
This compound is a natural 3-substituted furan (B31954) and a principal component of the essential oil from the purple mint plant, Perilla frutescens.[1][2] Historically, this plant has been identified as the causative agent in "perilla mint toxicosis," a condition characterized by severe pulmonary edema and respiratory distress in grazing livestock, such as cattle and horses.[1][3] Initial scientific investigations revealed that this compound is a potent pulmonary edemagenic agent, not only for livestock but also for various laboratory animals.[2][4] This toxicity has positioned this compound as a valuable chemical model for inducing and studying acute lung injury and restrictive pulmonary disease, particularly noncardiogenic pulmonary edema that mimics aspects of Acute Respiratory Distress Syndrome (ARDS).[5][6][7]
The primary mechanism of toxicity is not caused by the compound itself but by its bioactivation. This process occurs in the lung, where mixed-function oxidases, specifically the cytochrome P-450 monooxygenase system, metabolize this compound into highly reactive intermediates.[5][8][9] These metabolites then cause direct damage to lung tissue, leading to the observed pathology. This guide synthesizes the critical data and protocols from these initial studies.
Quantitative Toxicity Data
The toxicity of this compound exhibits significant species-specific variation, which is strongly correlated with the metabolic activity of lung enzymes.[8] The following tables summarize the key quantitative findings from early toxicological assessments.
Table 2.1: Acute Lethality (LD50) of this compound
This table presents the median lethal dose (LD50) of this compound administered intraperitoneally (i.p.) across various animal species. The wide range of values underscores the difference in species susceptibility.
| Species | Sex | LD50 (mg/kg, i.p.) | Standard Error (SE) | Reference |
| Mouse | Female | 2.5 | - | [10] |
| Mouse | Male | 6.0 | - | [10] |
| Mouse | Mixed | 5.0 | ± 0.3 | [8] |
| Rat | Male | 10.0 | - | [10] |
| Hamster | Mixed | 13.7 | ± 0.9 | [8] |
| Rabbit | Mixed | ~14.0 (lethal dose) | - | [8] |
| Dog | Mixed | 106 (estimated) | ± 25 | [8] |
| Pig | Mixed | > 158 (estimated) | - | [8] |
Table 2.2: Key Physiological and Pathological Changes in Non-Lethal Animal Models
This table summarizes significant quantitative changes observed in sheep and ponies following controlled administration of this compound. These studies were crucial in defining its role as a model for permeability-induced pulmonary edema.
| Species | Dose | Parameter | Baseline Value | Post-PK Value | Time Point | Reference |
| Sheep | 15-25 mg/kg (IV) | Lung Lymph Flow (Qlymph) | 1.4 ± 0.3 ml/15 min | 8.2 ± 1.3 ml/15 min | 4 hours | [11] |
| Sheep | 15-25 mg/kg (IV) | Lymph/Plasma Protein Ratio | 0.66 ± 0.03 | 0.75 ± 0.02 | 4 hours | [11] |
| Sheep | 15-25 mg/kg (IV) | Dynamic Lung Compliance (Cdyn) | - | 27 ± 10% decrease | 1 hour | [11] |
| Sheep | 15-25 mg/kg (IV) | Functional Residual Capacity (FRC) | 1.25 ± 0.15 L | 0.95 ± 0.13 L | 4 hours | [11] |
| Sheep | 25 mg/kg (unilateral) | Wet-to-Dry Lung Weight Ratio | 3.27 ± 0.27 (Control Lung) | 5.68 ± 0.39 (PK Lung) | Postmortem | [12][13] |
| Pony | 18 mg/kg | Respiratory Rate | - | Increased | 24 hours | [6] |
| Pony | 18 mg/kg | Tidal Volume | - | Significantly decreased | 48 hours | [6] |
Mechanism of Toxicity: Bioactivation and Cellular Damage
The toxicity of this compound is a classic example of metabolic activation, where a parent compound is converted into a more toxic substance. This process is localized primarily within the lungs and is dependent on specific enzyme systems.
Key Steps in Toxicity:
-
Bioactivation: this compound is metabolized by the cytochrome P-450 monooxygenase system located in the Clara cells (non-ciliated bronchiolar epithelial cells) of the lungs.[5][8] Computational studies suggest the CYP4B1 enzyme activates the molecule via epoxidation of the furan ring or hydroxylation.[14]
-
Formation of Reactive Intermediates: This enzymatic reaction produces highly reactive electrophilic intermediates.[5]
-
Cellular Damage: These intermediates covalently bind to and damage critical tissue macromolecules, leading to cellular destruction.[5] The primary targets are the microvascular endothelial cells and Type I pneumocytes (alveolar cells).[5][15]
-
Increased Permeability: Damage to the alveolar-capillary barrier results in a significant increase in pulmonary microvascular permeability.[7][15]
-
Pulmonary Edema: The compromised barrier allows protein-rich fluid to leak from the capillaries into the interstitial space and alveoli, causing severe, noncardiogenic pulmonary edema.[11][15] This fluid accumulation impairs gas exchange, leading to hypoxemia and respiratory failure.[3][11]
Visualizations: Mechanism and Pathophysiology
Caption: Metabolic activation pathway of this compound in the lung.
Caption: Pathophysiological cascade following this compound exposure.
Experimental Protocols
The following sections detail the methodologies employed in key initial studies that defined the toxic profile of this compound.
Protocol: Permeability Edema Model in Sheep
This protocol is a synthesis of methods used to characterize lung fluid and solute exchange after systemic PK administration.[7][11][15]
-
Animal Model: Anesthetized or chronically instrumented unanesthetized sheep.
-
Surgical Preparation: For chronic models, animals are surgically prepared with catheters in the pulmonary artery and left atrium, and a cannula in the main pulmonary lymphatic duct to collect lung lymph.
-
Test Substance Administration:
-
This compound is dissolved in a vehicle such as dimethyl sulfoxide (B87167) (DMSO).
-
A single dose (typically 15-25 mg/kg) is infused intravenously over a set period (e.g., 20 minutes).[15]
-
Control animals receive an infusion of the vehicle alone.
-
-
Monitoring and Sample Collection:
-
Hemodynamics: Pulmonary arterial pressure and left atrial pressure are continuously monitored.
-
Lung Fluid Balance: Lung lymph is collected continuously, and flow rate (Qlymph) is measured. Total protein concentration in lymph and plasma is determined to calculate the lymph-to-plasma (L/P) protein ratio.
-
Lung Mechanics: Dynamic lung compliance (Cdyn) and functional residual capacity (FRC) are measured periodically.
-
Biopsies (for morphological studies): In terminal experiments, lung biopsy tissue is collected at baseline and at timed intervals (e.g., 15, 30, 60, 120, 180 minutes) post-infusion.[15]
-
-
Analysis:
-
Biopsy tissues are fixed and processed for light and electron microscopy to assess structural damage to endothelial cells and pneumocytes.[15]
-
Changes in Qlymph, L/P ratio, and pulmonary vascular pressures are analyzed to confirm increased microvascular permeability.
-
Protocol: Unilateral Lung Injury Model in Sheep
This protocol was designed to study permeability changes in one lung while using the contralateral lung as an internal control.[12][13]
-
Animal Model: Anesthetized sheep (n=7).
-
Tracer Preparation and Injection:
-
Red blood cells are labeled with Chromium-51 (⁵¹Cr).
-
Sheep albumin is labeled with Iodine-125 (¹²⁵I).
-
The radiolabeled tracers are injected intravenously to monitor blood volume and protein flux.
-
-
Test Substance Administration:
-
A dose of 25 mg/kg of this compound is infused directly into the pulmonary circulation of a single lung.
-
-
External Gamma Scanning:
-
Three portable gamma scintillation probes are used: one positioned over each lung (right and left) and one over the blood (e.g., aorta).
-
Radioactivity from ⁵¹Cr and ¹²⁵I is monitored continuously for 1 hour before and 3 hours after PK infusion.
-
-
Data Analysis:
-
The rate of ¹²⁵I-albumin accumulation in the lung interstitium is calculated, providing a normalized slope index (NSI) of permeability.
-
NSI values from the PK-treated lung are compared to the contralateral control lung.
-
-
Postmortem Evaluation:
-
At the end of the experiment, lungs are excised.
-
The wet-to-dry lung weight ratio and extravascular lung water volume are determined for both the treated and control lungs to quantify the extent of edema.
-
Visualization: Experimental Workflow
Caption: Generalized workflow for in vivo this compound toxicity studies.
Conclusion
Initial studies on this compound toxicity were instrumental in identifying it as a potent, species-specific pneumotoxin. The quantitative data clearly established its lethal potential and its capacity to induce profound physiological changes in the lungs at sublethal doses. The elucidated mechanism, involving metabolic bioactivation by cytochrome P-450 enzymes, highlights a critical pathway for chemical-induced lung injury. The detailed experimental protocols developed in sheep and other animals have provided robust and reproducible models of increased microvascular permeability and pulmonary edema. These foundational studies have not only explained the dangers of Perilla frutescens to livestock but have also furnished the scientific community with an invaluable tool for investigating the pathophysiology of ARDS and for exploring potential therapeutic interventions.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perilla Mint: A Toxic Threat to Livestock - Alabama Cooperative Extension System [aces.edu]
- 4. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton. | Semantic Scholar [semanticscholar.org]
- 5. HorseAdvice.com Equine & Horse Advice: Perilla Mint Toxicosis [horseadvice.com]
- 6. This compound toxicity: a chemical model for the study of equine restrictive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the in situ sheep lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species susceptibility to the pulmonary toxicity of 3-furyl isoamyl ketone (this compound): in vivo support for involvement of the lung monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. This compound [drugfuture.com]
- 11. atsjournals.org [atsjournals.org]
- 12. Evaluation of this compound-induced unilateral lung injury using external gamma scanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PMC [pmc.ncbi.nlm.nih.gov]
Perilla Ketone: A Technical Whitepaper on Preliminary Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilla ketone, a natural monoterpenoid derived from the essential oil of Perilla frutescens, has garnered significant interest in preliminary studies for its diverse pharmacological activities. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, with a focus on its anti-inflammatory, anti-tumor, and antifungal properties. The information presented herein is compiled from preliminary in vitro and computational studies, offering a foundational resource for researchers and professionals in drug development.
Anti-inflammatory Activity
Preliminary evidence suggests that this compound exerts anti-inflammatory effects by inhibiting the production of key inflammatory mediators.
Mechanism of Action
In in vitro studies, this compound has been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW264.7 cells[1][2]. While the precise signaling pathways for this compound are still under investigation, the inhibition of these mediators suggests a potential modulation of the NF-κB pathway, a central regulator of inflammation.
Quantitative Data
Currently, specific IC50 values for the inhibition of NO, TNF-α, and IL-6 by this compound are not available in the reviewed literature. The primary study by Wang et al. demonstrated a qualitative inhibitory effect[1][2].
Experimental Protocols
The following are standard protocols for assessing the anti-inflammatory effects of a compound like this compound in LPS-stimulated RAW264.7 cells.
1.3.1. Cell Culture and Treatment
-
Cell Line: Murine macrophage-like RAW264.7 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound for a specified duration (e.g., 1-2 hours) before stimulation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).
1.3.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: The Griess assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
1.3.3. TNF-α and IL-6 Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6.
-
Block non-specific binding sites.
-
Add cell culture supernatants to the wells and incubate.
-
Wash the wells and add a biotinylated detection antibody specific for the target cytokine.
-
Incubate and wash, then add streptavidin-horseradish peroxidase (HRP) conjugate.
-
After another incubation and wash, add a substrate solution (e.g., TMB) to develop a colorimetric reaction.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentration based on a standard curve.
-
Signaling Pathway Diagram
Putative inhibitory effect of this compound on the NF-κB signaling pathway.
Anti-Tumor Activity
This compound has demonstrated cytotoxic effects against certain cancer cell lines in preliminary in vitro studies.
Mechanism of Action
The primary reported anti-tumor mechanism of this compound is the induction of cytotoxicity in cancer cells[1]. Additionally, a novel mechanism has been proposed in the context of immunotherapy, where this compound can induce apoptosis in genetically modified T-cells expressing the enzyme cytochrome P450 4B1 (CYP4B1). A computational study suggests that CYP4B1 may activate this compound through epoxidation of its furan (B31954) ring or hydroxylation of the isopropyl group, leading to the generation of a cytotoxic metabolite that triggers apoptosis[1].
Quantitative Data
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MGC-803 | Human Gastric Adenocarcinoma | 17.82 ± 5.12 | Chen et al.[1] |
| A549 | Human Non-small Cell Lung Cancer | 21.31 ± 0.98 | Chen et al.[1] |
| ΔNGFR-T2A-CYP4B1P+12- T-cells | Genetically Modified T-cells | 2.9 mmol·L⁻¹ (caused 84 ± 1.08% cell death) | Linette et al.[1] |
Experimental Protocols
2.3.1. Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., MGC-803, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a series of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
-
2.3.2. CYP4B1-Mediated Apoptosis Workflow (Conceptual)
The following workflow is based on the conceptual understanding from the available literature.
-
Cell Line: Primary human T-cells transduced with a retroviral vector to express CYP4B1.
-
Treatment: Transduced and non-transduced (control) T-cells are treated with varying concentrations of this compound.
-
Apoptosis Detection: Apoptosis is assessed using methods such as:
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
-
Caspase Activity Assays: Measures the activity of key apoptosis-executing enzymes like caspase-3 and caspase-7.
-
-
Data Analysis: The percentage of apoptotic cells in the CYP4B1-expressing T-cell population is compared to the control T-cells to determine the specific pro-apoptotic effect of this compound upon metabolic activation.
Signaling Pathway and Workflow Diagrams
CYP4B1-mediated bioactivation of this compound leading to apoptosis.
Workflow for determining the cytotoxicity of this compound using an MTT assay.
Antifungal Activity
This compound has been reported to exhibit antifungal properties, primarily through its interaction with a specific ion channel.
Mechanism of Action
The antifungal activity of this compound is attributed to its ability to activate the Transient Receptor Potential Ankryin 1 (TRPA1) channel, a highly conserved ion channel in fungi[1]. Activation of this channel is thought to disrupt fungal surface sensing and homeostasis, leading to the inhibition of biofilm formation, conidia adhesion, and germination[1].
Quantitative Data
| Assay | Organism/System | Result | Reference |
| TRPA1 Agonistic Activity (EC50) | Human TRPA1 expressed in HEK293T cells | ~350 µM | Bassoli et al. |
| Biofilm Formation Inhibition | C. musae, F. dimerum, F. oxysporum | Qualitative Inhibition | Prole & Taylor[1] |
| Conidia Adhesion and Germination | C. musae, F. dimerum, F. oxysporum | Qualitative Reduction | Prole & Taylor[1] |
Experimental Protocols
3.3.1. TRPA1 Activation Assay (Calcium Imaging)
-
Principle: This assay measures the activation of TRPA1 channels by detecting the influx of calcium ions (Ca²⁺) into cells expressing the channel, using a Ca²⁺-sensitive fluorescent dye.
-
Procedure:
-
Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293T) cells are transiently transfected with a plasmid encoding for the human TRPA1 channel.
-
Dye Loading: The transfected cells are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Compound Application: A baseline fluorescence is established, after which different concentrations of this compound are applied to the cells.
-
Fluorescence Measurement: Changes in intracellular Ca²⁺ concentration are monitored by measuring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microscope or a plate reader.
-
Data Analysis: The increase in fluorescence upon compound application indicates channel activation. The half-maximal effective concentration (EC50) is determined from the dose-response curve.
-
3.3.2. Fungal Biofilm Inhibition Assay (Crystal Violet Method)
-
Principle: The crystal violet (CV) assay is used to quantify the total biomass of a fungal biofilm.
-
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of fungal spores or cells in a suitable growth medium.
-
Biofilm Formation: In a 96-well plate, add the fungal inoculum to wells containing various concentrations of this compound. Include a no-drug control.
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at an appropriate temperature).
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) cells.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes.
-
Washing: Wash away the excess stain with water.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to dissolve the CV that has stained the biofilm.
-
Absorbance Measurement: Measure the absorbance of the solubilized CV at approximately 570 nm. A reduction in absorbance in the treated wells compared to the control indicates biofilm inhibition.
-
Signaling Pathway and Workflow Diagrams
Antifungal mechanism of this compound via TRPA1 channel activation.
Workflow for the fungal biofilm inhibition assay using the Crystal Violet method.
Conclusion and Future Directions
The preliminary studies on this compound reveal its potential as a multi-faceted pharmacological agent. Its demonstrated anti-inflammatory, anti-tumor, and antifungal activities warrant further investigation. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in its anti-inflammatory and anti-tumor effects. For its anti-tumor properties, further studies are needed to validate the CYP4B1-mediated apoptotic mechanism in preclinical models. In the context of its antifungal activity, exploring the efficacy of this compound against a broader range of pathogenic fungi and in in vivo models of fungal infections is a logical next step. The data and protocols presented in this whitepaper provide a solid foundation for researchers to design and execute further studies to unlock the full therapeutic potential of this compound.
References
- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Perilla Ketone from Perilla Leaves
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for the extraction of Perilla ketone, a characteristic component of Perilla frutescens leaves. The document details various extraction techniques, offering comparative data and step-by-step protocols to guide researchers in selecting the most appropriate method for their specific application, whether for analytical purposes or larger-scale isolation.
Introduction to Extraction Methods
The extraction of this compound from Perilla leaves can be accomplished through several methods, each with distinct advantages and disadvantages concerning yield, purity, cost, and environmental impact. The most commonly employed techniques are Steam Distillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE). The choice of method will depend on the desired scale of extraction, the required purity of the final product, and the available laboratory equipment.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data from various studies, offering a comparative analysis of the efficiency of different methods for extracting this compound.
| Extraction Method | Key Parameters | This compound Yield/Concentration | Reference |
| Steam Distillation (Hydrodistillation) | Distillation Time: 3-6 hours | 490 ppm (95% of total volatile compounds) | [1] |
| Plant Material: 500 g leaves | 0.40% w/w essential oil yield | [2] | |
| Solvent Extraction (Diethyl Ether) | 500 mg perilla powder in 5 ml diethyl ether; 30 min ultrasonic bath at 4°C | Qualitative identification by GC/MS | [3] |
| Solvent Extraction (Ethanol) | 10 g dried leaves in 100 mL ethanol (B145695); 6 hours at 60°C | 13.3 ± 0.3 mg/g of extract | [4] |
| Supercritical Fluid Extraction (SFE) with CO₂ | Temperature: 50°C; Pressure: 400 bar; CO₂ Flow Rate: 60 mL/min; Time: 3 hours | 146.9 ± 5.6 mg/g of extract | [4] |
| Temperature: 40-60°C; Pressure: 10-30 MPa | High recovery rates of essential oils | [5] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the three primary methods of this compound extraction.
Protocol 1: Steam Distillation (Hydrodistillation)
This method is a traditional and widely used technique for extracting essential oils from plant materials. It is particularly suitable for obtaining a high-purity essential oil rich in this compound.
Materials and Equipment:
-
Fresh or dried Perilla frutescens leaves
-
Distilled water
-
Clevenger-type apparatus or similar steam distillation setup
-
Heating mantle
-
Condenser
-
Receiving flask or separatory funnel
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material:
-
If using fresh leaves, coarsely chop them to increase the surface area for steam penetration.
-
If using dried leaves, they can be used whole or lightly crushed.
-
Weigh a suitable amount of plant material (e.g., 500 g) and place it into the distillation flask of the Clevenger-type apparatus.[2]
-
-
Apparatus Setup:
-
Add distilled water to the distillation flask, ensuring the plant material is fully submerged.[6]
-
Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are properly sealed.
-
Connect the condenser to a cold water source.
-
-
Distillation:
-
Turn on the heating mantle and bring the water to a boil.[7]
-
Allow the steam to pass through the plant material, carrying the volatile essential oils with it.
-
The steam and essential oil vapor will rise into the condenser, where they will cool and liquefy.
-
Continue the distillation for a period of 3 to 6 hours to ensure complete extraction of the essential oil.[2]
-
-
Collection and Separation:
-
The condensed liquid (a mixture of essential oil and water, known as hydrosol) will collect in the graduated tube of the Clevenger apparatus.
-
As most essential oils are less dense than water, the Perilla essential oil will form a layer on top of the hydrosol.[8]
-
Carefully collect the essential oil layer using a pipette or by draining the hydrosol from the bottom of the collection tube.
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a sealed, airtight glass vial in a cool, dark place.
-
Protocol 2: Solvent Extraction
Solvent extraction is a versatile method that can be adapted for various scales. Diethyl ether and ethanol are commonly used solvents for extracting this compound.
Materials and Equipment:
-
Dried and powdered Perilla frutescens leaves
-
Selected solvent (e.g., diethyl ether, ethanol)
-
Erlenmeyer flask or beaker
-
Ultrasonic bath or shaking incubator
-
Centrifuge (if using an ultrasonic bath with suspended solids)
-
Filter paper or system
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Preparation of Plant Material:
-
Dry the Perilla leaves at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.[5]
-
-
Extraction:
-
Using Diethyl Ether:
-
Weigh 500 mg of the powdered leaves and place it in a suitable container.
-
Add 5 ml of diethyl ether.[3]
-
Place the container in an ultrasonic bath at 4°C for 30 minutes.[3]
-
After sonication, centrifuge the mixture to pellet the plant material.
-
Carefully decant the supernatant containing the extracted compounds.
-
-
Using Ethanol:
-
-
Solvent Removal:
-
Concentrate the collected extract using a rotary evaporator under reduced pressure to remove the solvent.[5]
-
-
Storage:
-
The resulting crude extract, rich in this compound, should be stored in a sealed glass vial in a cool, dark place.
-
Protocol 3: Supercritical Fluid Extraction (SFE) with CO₂
SFE is a modern, green extraction technique that utilizes supercritical carbon dioxide as a solvent. It offers high selectivity and yields a pure extract free of residual organic solvents.
Materials and Equipment:
-
Dried and powdered Perilla frutescens leaves
-
Supercritical Fluid Extractor
-
Liquid CO₂ cylinder
-
Collection vials
Procedure:
-
Preparation of Plant Material:
-
Dry the Perilla leaves at a controlled temperature (e.g., 40-50°C) and grind them into a fine powder.[5]
-
-
SFE System Setup:
-
Load the powdered plant material into the extraction vessel of the SFE system.
-
-
Extraction Parameters:
-
Extraction:
-
Start the CO₂ pump to introduce supercritical CO₂ into the extraction vessel.
-
The this compound and other essential oil components will be solubilized in the supercritical fluid.
-
Continue the extraction for a set period, for example, 3 hours.[4]
-
-
Collection:
-
The extract-laden supercritical fluid is passed through a separator where the pressure is reduced, causing the CO₂ to return to its gaseous state and the essential oil to precipitate.
-
Collect the precipitated essential oil in a vial.[5]
-
-
Post-Extraction:
-
After the extraction is complete, safely depressurize the system.
-
The resulting extract will be a concentrated form of the essential oil, rich in this compound. Store in a sealed glass vial in a cool, dark place.
-
Visualizations
Experimental Workflows
Caption: Workflow for Steam Distillation of this compound.
Caption: Workflow for Solvent Extraction of this compound.
Caption: Workflow for Supercritical Fluid Extraction of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Anti-Inflammatory Activities of Supercritical Carbon Dioxide versus Ethanol Extracts from Leaves of Perilla frutescens Britt. Radiation Mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 7. Making essential oil by steam distillation - Distillation Supplies [distillationsupplies.com]
- 8. Steam Distillation Guide for Beginners | PDF | Distillation | Steam [scribd.com]
Application Notes and Protocols for the Chemical Synthesis of Perilla Ketone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perilla ketone, a naturally occurring monoterpenoid found in the essential oil of Perilla frutescens, is a compound of interest for its potential pharmacological activities. This document provides detailed protocols for two established methods for the chemical synthesis of this compound: the organocadmium-based method first reported by Matsuura and a more contemporary approach utilizing a palladium-catalyzed Stille cross-coupling reaction. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.
Introduction
This compound, chemically known as 1-(Furan-3-yl)-4-methylpentan-1-one, is a colorless oil that has been identified as a key component of the essential oil of Perilla frutescens.[1] The synthesis of this compound is of significant interest for further investigation of its biological properties and potential therapeutic applications. This document outlines two distinct and effective chemical synthesis routes. The first is a classic organometallic approach using an organocadmium reagent, and the second is a modern palladium-catalyzed cross-coupling reaction, which offers high yield.[1][2]
Data Presentation
| Parameter | Organocadmium Method (Matsuura, 1957) | Stille Reaction |
| Starting Materials | 3-Furoyl chloride, Isoamyl bromide, Magnesium, Cadmium chloride | 3-Furyl-organotin compound, Isocaproyl chloride |
| Key Reagents | Diisoamylcadmium (prepared in situ) | Palladium catalyst |
| Solvent | Ether, Benzene (B151609) | Tetrahydrofuran (THF) |
| Reaction Time | Not explicitly stated | Not explicitly stated |
| Yield | Not explicitly stated in initial report | 74%[1][2] |
| Purification | Girard reagent P, Distillation | Not detailed in snippets |
Experimental Protocols
Protocol 1: Synthesis of this compound via an Organocadmium Reagent (Matsuura, 1957)
This protocol is adapted from the original synthesis reported by Matsuura in 1957.[3]
1. Preparation of 3-Furoyl Chloride:
-
Combine 3-Furoic acid (25.0 g) and thionyl chloride (50 cc) in benzene (160 cc).
-
Heat the mixture for 9 hours.
-
Evaporate the solvent and excess thionyl chloride.
-
Distill the residue under vacuum to obtain 3-furoyl chloride as a colorless liquid (16.2 g, b.p. 73-76°C/46 mmHg).[3]
2. Preparation of Diisoamylcadmium:
-
Prepare a Grignard reagent from isoamyl bromide (30 g), magnesium (4.9 g), and absolute ether (80 cc).[3]
-
To the Grignard solution, add dried cadmium chloride (19 g) in portions while cooling with ice.[3]
-
Reflux the mixture until a negative Gilman-Schulz test is obtained.
-
Evaporate the ether and add benzene (100 cc).[3]
3. Synthesis of this compound:
-
Rapidly add a solution of 3-furoyl chloride (16.2 g) in benzene (50 cc) to the diisoamylcadmium solution at room temperature.[3]
-
Heat the reaction mixture on a water bath for 1 hour.[3]
-
Decompose the mixture with ice water and a small amount of sulfuric acid.
-
Extract the product with benzene.
-
Wash the benzene extract with water, sodium bicarbonate solution, and again with water.
-
Dry the extract over anhydrous sodium sulfate (B86663).
-
Evaporate the benzene.
4. Purification:
-
Purify the crude ketone using Girard reagent P.[3]
-
Distill the purified product to yield this compound as a pale yellow liquid (8.5 g, b.p. 73-75°C/3 mmHg).[3]
Protocol 2: Synthesis of this compound via Stille Reaction
This protocol is based on the reported Stille reaction for this compound synthesis.[1]
1. Reactants and Reagents:
-
3-Furyl-organotin compound (e.g., 3-(tributylstannyl)furan)
-
Isocaproyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Tetrahydrofuran (THF) as solvent
2. Reaction Setup:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-furyl-organotin compound in THF.
-
Add the palladium catalyst to the solution.
3. Reaction Execution:
-
Slowly add isocaproyl chloride to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).
4. Work-up and Purification:
-
Once the reaction is complete, quench the reaction with a suitable reagent (e.g., saturated aqueous potassium fluoride (B91410) solution to remove tin byproducts).
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Visualizations
Caption: Workflow for the synthesis of this compound via the organocadmium method.
Caption: Workflow for the synthesis of this compound via the Stille reaction.
References
Application Notes and Protocols: Optimizing the Stille Reaction for Perilla Ketone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilla ketone is a naturally occurring monoterpenoid found in the essential oil of Perilla frutescens. It is a valuable synthetic target due to its biological activities and potential applications in the pharmaceutical and flavor industries. The Stille cross-coupling reaction offers a powerful and versatile method for the synthesis of this compound and its analogs. This reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide or pseudohalide.[1][2] For the synthesis of this compound, this typically involves the reaction of a 3-furyl organostannane with isocaproyl chloride. A reported synthesis of this compound via the Stille reaction achieved a yield of 74%.
This document provides detailed application notes and protocols for optimizing the Stille reaction for the synthesis of this compound (1-(furan-3-yl)-4-methylpentan-1-one).
Reaction and Mechanism
The Stille reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (isocaproyl chloride).
-
Transmetalation: The organostannane (3-furyltributylstannane) transfers the furan (B31954) moiety to the palladium complex.
-
Reductive Elimination: The coupled product, this compound, is eliminated from the palladium complex, regenerating the Pd(0) catalyst.
Optimizing Reaction Conditions
The yield and efficiency of the Stille reaction are highly dependent on several factors. The following tables summarize key parameters and their typical effects on the synthesis of ketones via Stille coupling.
Table 1: Effect of Palladium Catalyst on Ketone Synthesis
| Catalyst Precursor | Typical Loading (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | Remarks |
| Pd(PPh₃)₄ | 1-5 | PPh₃ (integrated) | THF, Toluene, Dioxane | 80-110 | 70-95 | Commonly used, air-sensitive. |
| Pd₂(dba)₃ | 1-3 | External ligand required | THF, Toluene, Dioxane | 80-110 | 75-98 | Air-stable precursor, requires activation. |
| PdCl₂(PPh₃)₂ | 2-5 | PPh₃ (integrated) | DMF, NMP | 100-120 | 65-90 | Pd(II) precursor, requires in-situ reduction. |
| Pd(OAc)₂ | 2-5 | External ligand required | Toluene, Dioxane | 80-110 | 70-95 | Common and cost-effective Pd(II) precursor. |
Table 2: Influence of Ligands on Reaction Efficiency
| Ligand | Typical Pd:Ligand Ratio | Key Feature | Effect on Reaction |
| PPh₃ (Triphenylphosphine) | 1:2 to 1:4 | Standard, versatile | Generally effective for a range of substrates. |
| P(2-furyl)₃ (Tri(2-furyl)phosphine) | 1:2 to 1:4 | Electron-rich | Can accelerate reductive elimination.[3] |
| AsPh₃ (Triphenylarsine) | 1:2 to 1:4 | Alternative to phosphines | Can be effective when phosphines fail. |
| XPhos | 1:1.1 | Bulky, electron-rich biaryl phosphine | Highly active, good for challenging couplings. |
Table 3: Solvent Effects on the Stille Reaction for Ketone Synthesis
| Solvent | Polarity | Boiling Point (°C) | Typical Reaction Temperature (°C) | Notes |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | 66 (reflux) | Common solvent, can be used at lower temperatures. |
| Toluene | Nonpolar | 111 | 80-110 | Higher boiling point allows for higher reaction temperatures. |
| Dioxane | Polar aprotic | 101 | 80-100 | Good for dissolving a wide range of reagents. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | 100-120 | High boiling point, can accelerate slow reactions. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of this compound via the Stille reaction. Optimization of specific parameters may be required to achieve the highest yields.
Protocol 1: General Procedure for this compound Synthesis
Materials:
-
3-(Tributylstannyl)furan
-
Isocaproyl chloride
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand)
-
Anhydrous solvent (e.g., THF or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To a dry, inert gas-flushed round-bottom flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add anhydrous solvent (e.g., toluene) to dissolve the catalyst.
-
Add 3-(tributylstannyl)furan (1.0 equivalent) to the reaction mixture via syringe.
-
Add isocaproyl chloride (1.1 equivalents) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous KF solution to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.
Visualizations
Stille Reaction Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for this compound synthesis.
Safety Precautions
Organotin compounds are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Palladium catalysts can be flammable and toxic. Consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The Stille reaction is a highly effective method for the synthesis of this compound. Careful optimization of the catalyst system, solvent, and temperature is crucial for achieving high yields and purity. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully synthesize this compound and its derivatives for further study and application.
References
Application Notes & Protocols for the Quantification of Perilla Ketone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilla ketone is a naturally occurring monoterpenoid and a major component of the essential oil of certain chemotypes of Perilla frutescens. While traditionally used in food and medicine, this compound is also recognized as a potent pulmonary toxin, making its accurate quantification crucial for the safety assessment of Perilla-containing products and for research in toxicology and drug development.[1][2] This document provides detailed analytical methods for the quantification of this compound in various matrices, focusing on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques Overview
The primary methods for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC is particularly well-suited for analyzing volatile compounds like this compound and is often coupled with a mass spectrometer (MS) for definitive identification.[2][3] HPLC offers a robust alternative, especially for less volatile derivatives or when coupled with a Diode Array Detector (DAD) for spectral confirmation.[4][5]
Comparison of Common Analytical Methods:
| Technique | Principle | Common Detector | Sample Type | Throughput | Selectivity |
| GC-MS | Separation based on boiling point and polarity | Mass Spectrometry (MS) | Volatile compounds, essential oils | High | Very High |
| HS-SPME/GC-MS | Headspace sampling with solid-phase microextraction followed by GC-MS | Mass Spectrometry (MS) | Volatiles in solid/liquid samples | Medium to High | Very High |
| HPLC-DAD | Separation based on polarity | Diode Array Detector (DAD) | Non-volatile or derivatized compounds, plant extracts | High | High |
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the chemotype of the Perilla plant, geographical origin, and the extraction method used.[6] Below is a summary of reported quantitative data.
Table 1: Quantification of this compound by HPLC-DAD
| Parameter | Value | Reference |
| Linearity (R²) | 0.9998 | [4][5] |
| Limit of Detection (LOD) | 0.952 µg/mL | [4][5] |
| Limit of Quantification (LOQ) | 0.043 µg/mL | [4][5] |
| Intra-day Precision (RSD%) | 0.90 - 1.93% | [4][5] |
| Inter-day Precision (RSD%) | 0.36 - 1.10% | [4][5] |
| Accuracy | 101.26 - 105.14% | [4][5] |
Table 2: Relative Content of this compound by GC-MS
| Sample Type | Extraction Method | Relative Content of this compound | Reference |
| Perilla Leaves | Headspace Analysis | 86% | [7] |
| Perilla Leaves | Simultaneous Steam Distillation and Extraction (SDE) | 92% | [7] |
| Perilla Leaves | Solvent Extraction (SE) | 62% | [7] |
| Fresh Perilla Leaves | HS-SPME | ~10-50% | [1] |
| Dried Perilla Leaves | HS-SPME | 56% | [1] |
| PK Chemotype Perilla | Not specified | 0.7625 mg/g | [8] |
Experimental Protocols
Protocol 1: Quantification of this compound in Perilla Leaves using HPLC-DAD
This protocol is adapted from a method for the simultaneous determination of isoegomaketone (B1240414) and perillaketone in Perilla frutescens leaves.[4][5]
1. Sample Preparation (Ethanol Extraction)
-
1.1. Weigh 1.0 g of dried and powdered Perilla frutescens leaves.
-
1.2. Place the powder into a 50 mL conical tube.
-
1.3. Add 20 mL of 70% ethanol.
-
1.4. Sonicate for 30 minutes at room temperature.
-
1.5. Centrifuge the mixture at 4000 rpm for 10 minutes.
-
1.6. Collect the supernatant.
-
1.7. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-DAD Instrumentation and Conditions
-
Instrument: High-Performance Liquid Chromatography system with a Diode Array Detector.
-
Column: C18 column (250 x 4.6 mm, 5 µm).[4]
-
Mobile Phase: Gradient elution with water (A) and acetonitrile (B52724) (B).
-
A specific gradient program would be optimized, for example: 0-20 min, 30-70% B; 20-25 min, 70-100% B; 25-30 min, 100% B.
-
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.[4]
3. Calibration Curve
-
3.1. Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol.
-
3.2. Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
3.3. Inject each standard and record the peak area.
-
3.4. Plot the peak area versus concentration and perform a linear regression to obtain the calibration curve.
4. Data Analysis
-
4.1. Inject the prepared sample extract.
-
4.2. Identify the this compound peak based on the retention time of the standard.
-
4.3. Quantify the amount of this compound in the sample using the calibration curve.
Protocol 2: Analysis of Volatile this compound using HS-SPME/GC-MS
This protocol is based on a method for the analysis of volatile compounds in Perilla herbs.[1]
1. Sample Preparation
-
1.1. Homogenize fresh Perilla leaves, for example by freezing with liquid nitrogen and grinding.
-
1.2. Accurately weigh approximately 0.05 g of the homogenized sample into a 10 mL headspace vial.[1]
-
1.3. Seal the vial immediately.
2. HS-SPME Parameters
-
SPME Fiber: Divinylbenzene/Polydimethylsiloxane (DVB/PDMS).[1]
-
Incubation Temperature: 60 °C.
-
Incubation Time: 15 minutes.
-
Extraction Time: 20 minutes.
-
Desorption Temperature: 250 °C.
-
Desorption Time: 5 minutes.
3. GC-MS Instrumentation and Conditions
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Injector: Splitless mode.
-
Inlet Temperature: 270 °C.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp 1: Increase to 180 °C at 5 °C/min.
-
Ramp 2: Increase to 280 °C at 20 °C/min, hold for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[1]
-
Mass Range: m/z 45-400.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
4. Data Analysis
-
4.1. Identify this compound by comparing its mass spectrum and retention time with that of a pure standard or by matching against a spectral library (e.g., NIST).
-
4.2. For semi-quantitative analysis, calculate the relative peak area percentage. For quantitative analysis, an internal standard and calibration curve are required.
Visualizations
Caption: Workflow for this compound Quantification using HPLC-DAD.
Caption: Workflow for Volatile this compound Analysis using HS-SPME/GC-MS.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Determination of toxic this compound, secondary plant metabolites and antioxidative capacity in five Perilla frutescens L. varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of analytical methods for volatile flavor compounds in leaf of Perilla frutescens | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Perilla Ketone in Perilla frutescens by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification and quantification of Perilla ketone, a characteristic volatile compound found in Perilla frutescens. The protocol outlines procedures for sample preparation, instrument parameters, and data analysis, providing researchers, scientists, and drug development professionals with a comprehensive guide for the accurate measurement of this compound in various Perilla samples.
Introduction
Perilla frutescens (L.) Britt., an annual herb of the Lamiaceae family, is widely cultivated in Asian countries for its culinary and medicinal uses.[1] The leaves of Perilla are known to contain a variety of volatile compounds, with this compound being a significant component that contributes to its characteristic aroma and potential biological activities.[2][3][4] Accurate quantification of this compound is crucial for quality control, chemotaxonomic studies, and the development of standardized herbal products. This document provides a detailed GC-MS protocol for the reliable analysis of this compound.
Experimental Protocol
Sample Preparation
A reliable extraction method is critical for the accurate quantification of this compound. The following protocol is based on established methods for extracting volatile compounds from plant matrices.[1][3]
1.1. Materials and Reagents:
-
Dried Perilla frutescens leaves
-
n-Hexane (GC grade)
-
This compound standard (≥98% purity)
-
Grinder or pulverizer
-
60-mesh sieve
-
Sonicator
-
Centrifuge
-
1.5 mL GC autosampler vials
1.2. Extraction Procedure:
-
Air-dry the harvested Perilla leaves in the dark at room temperature for two weeks to achieve a consistent low water content.[1]
-
Pulverize the dried leaves using a grinder and screen the powder through a 60-mesh sieve.[1][3]
-
Accurately weigh 100 mg of the powdered sample into a centrifuge tube.
-
Add 1 mL of n-hexane to the tube.
-
Sonicate the mixture for 15 minutes at room temperature (e.g., 300 W, 40 kHz).[1][3]
-
Centrifuge the extract at 13,000 rpm for 10 minutes at room temperature.[1][3]
-
Carefully transfer the supernatant into a 1.5 mL GC autosampler vial for analysis.
GC-MS Instrumentation and Parameters
The following instrumental parameters have been optimized for the separation and detection of this compound.
2.1. Instrumentation:
A standard gas chromatograph coupled with a mass spectrometer is required. The system should be equipped with a capillary column suitable for the analysis of volatile and semi-volatile organic compounds.
2.2. GC-MS Parameters:
| Parameter | Value |
| Gas Chromatograph | |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column[5] |
| Carrier Gas | Helium |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | |
| Initial Temperature | 80 °C |
| Ramp 1 | 10 °C/min to 200 °C |
| Ramp 2 | 6 °C/min to 250 °C |
| Ramp 3 | 6 °C/min to 310 °C, hold for 5 min[1] |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Electron Energy | 70 eV[1] |
| Scan Mode | Full Scan |
| Mass Range | 50-550 m/z[1] |
Data Analysis and Quantification
3.1. Identification:
The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard and by matching the mass spectrum with a reference library (e.g., NIST).
3.2. Quantification:
For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound in n-hexane at different concentrations. The peak area of this compound in the sample is then used to calculate its concentration based on the calibration curve.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound analysis.
| Parameter | Value |
| Chemical Information | |
| Molecular Formula | C₁₀H₁₄O₂[5] |
| Molecular Weight | 166.22 g/mol [5] |
| CAS Number | 553-84-4[5] |
| Chromatographic Data | |
| Expected Retention Time | Dependent on the specific GC system and conditions |
| Mass Spectrometric Data | |
| Key Mass Fragments (m/z) | 95, 67, 41, 123 (based on typical EI fragmentation) |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method described in this application note provides a reliable and reproducible approach for the quantitative analysis of this compound in Perilla frutescens. This protocol can be readily implemented in research and quality control laboratories to ensure the consistency and quality of Perilla-based products.
References
- 1. Metabolomic profiling of developing perilla leaves reveals the best harvest time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristic aroma-active compounds of Korean perilla (Perilla frutescens Britton) leaf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
Application Note: Quantitative Analysis of Perilla Ketone in Perilla frutescens by High-Performance Liquid Chromatography
Abstract
This application note describes a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Perilla ketone in Perilla frutescens extracts. This compound is a naturally occurring monoterpenoid found in some species of Perilla, a plant widely used in traditional medicine and cuisine.[1][2] Due to its potential toxicity, accurate quantification is crucial for the quality control and safety assessment of Perilla-based products.[1] This method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of this compound.
Introduction
Perilla frutescens is an annual herb belonging to the Lamiaceae family, with a long history of use as a culinary and medicinal plant.[2] The leaves of Perilla are known to contain various bioactive compounds, including flavonoids, phenolic acids, and essential oils.[3] this compound, along with related compounds like isoegomaketone, is a characteristic component of the essential oil of certain Perilla chemotypes.[2] However, studies have indicated that this compound can be toxic, particularly to the lungs, making its analysis in Perilla products a matter of importance.[1][2] This application note presents a detailed protocol for the extraction and subsequent quantification of this compound using HPLC with Diode Array Detection (DAD), based on established and validated methodologies.[4][5]
Experimental
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size).[4]
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile (B52724) and water
-
This compound analytical standard
Sample Preparation: Ethanol (B145695) Extraction
-
Grinding: Grind dried Perilla frutescens leaves into a fine powder.
-
Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a flask. Add 50 mL of ethanol and sonicate for 30 minutes.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Conditions
The chromatographic conditions for the analysis of this compound are summarized in the table below.
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Gradient elution with water and acetonitrile[4] |
| Flow Rate | 1.0 mL/min[4] |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm[4] |
| Injection Volume | 20 µL |
Method Validation Summary
The analytical method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra-day and inter-day), and accuracy. The results demonstrate that the method is sensitive, accurate, and precise for the quantification of this compound.[4]
| Parameter | This compound (PK) | Isoegomaketone (IK) |
| **Linearity (R²) ** | 0.9998[4] | 0.9995[4] |
| LOD (µg/mL) | 0.952[4] | 0.234[4] |
| LOQ (µg/mL) | 0.043[4] | 0.017[4] |
| Intra-day Precision (RSD%) | 0.90 - 1.93[4] | 0.96 - 2.51[4] |
| Inter-day Precision (RSD%) | 0.36 - 1.10[4] | 1.25 - 2.69[4] |
| Accuracy (%) | 101.26 - 105.14[4] | 96.31 - 97.92[4] |
Results and Discussion
The HPLC method provided a good separation of this compound from other components in the Perilla frutescens extract. The calibration curve for this compound showed excellent linearity over the tested concentration range. The low LOD and LOQ values indicate the high sensitivity of the method. The precision and accuracy results were within acceptable limits, confirming the reliability of the method for routine analysis.
This application note provides a detailed and validated HPLC method for the determination of this compound in Perilla frutescens. The method is simple, rapid, and reliable, making it suitable for quality control of raw materials and finished products in the pharmaceutical and food industries.
Protocol: HPLC Analysis of this compound
1. Scope
This protocol details the procedure for the quantitative analysis of this compound in Perilla frutescens leaf extracts using High-Performance Liquid Chromatography (HPLC) with UV detection.
2. Principle
The method involves the extraction of this compound from the plant material using ethanol, followed by separation and quantification using a reversed-phase HPLC system. The concentration of this compound is determined by comparing the peak area of the sample to that of a calibration curve prepared from a certified reference standard.
3. Apparatus and Reagents
-
HPLC system with DAD or UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm)[4]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
4. Procedure
4.1. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.
4.2. Sample Preparation
-
Weigh 1.0 g of finely powdered dried Perilla frutescens leaves into a 50 mL centrifuge tube.
-
Add 20 mL of ethanol to the tube.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4.3. Chromatographic Analysis
-
Set up the HPLC system according to the conditions specified in the "HPLC Conditions" table in the Application Note.
-
Inject 20 µL of each working standard solution to generate a calibration curve.
-
Inject 20 µL of the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
5. Calculation
Calculate the concentration of this compound in the original sample using the following formula:
Concentration (mg/g) = (C x V) / W
Where:
-
C = Concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.
-
V = Final volume of the extract (mL).
-
W = Weight of the sample (g).
6. System Suitability
Before sample analysis, perform a system suitability test by injecting a standard solution multiple times. The relative standard deviation (RSD) of the peak area and retention time should be within acceptable limits (typically <2%).
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Relationship between Perilla, its components, and analysis.
References
- 1. Determination of toxic this compound, secondary plant metabolites and antioxidative capacity in five Perilla frutescens L. varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
In Vitro Assays for Testing Perilla Ketone Bioactivity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the bioactivity of Perilla ketone, a natural compound with demonstrated anti-cancer, anti-inflammatory, and neuroprotective properties. The following sections offer step-by-step methodologies, data presentation guidelines, and visual representations of the associated signaling pathways to facilitate research and development efforts.
Anti-Cancer Bioactivity
This compound has shown promising cytotoxic effects against various cancer cell lines. The following protocols are designed to quantify its anti-proliferative and cytotoxic potential.
Quantitative Data Summary
| Cell Line | Assay | Parameter | Value | Reference |
| MGC-803 (Human Gastric Adenocarcinoma) | Cytotoxicity | IC50 | 17.82 ± 5.12 µg/mL | [1] |
| A549 (Human Non-small Cell Lung Cancer) | Cytotoxicity | IC50 | 21.31 ± 0.98 µg/mL | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cells. Metabolically active cells reduce the yellow MTT to a purple formazan (B1609692) product, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MGC-803, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Experimental Workflow for MTT Assay
Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.
Anti-Inflammatory Bioactivity
This compound has been reported to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators.
Quantitative Data Summary
| Cell Line | Bioactivity | Parameter | Value | Reference |
| RAW 264.7 (Murine Macrophages) | Anti-inflammatory | Inhibition of NO production | Dose-dependent | |
| RAW 264.7 (Murine Macrophages) | Anti-inflammatory | Inhibition of TNF-α production | Dose-dependent | |
| RAW 264.7 (Murine Macrophages) | Anti-inflammatory | Inhibition of IL-6 production | Dose-dependent |
Experimental Protocols
This protocol measures the production of nitric oxide (NO) by LPS-stimulated RAW 264.7 macrophages, a common model for inflammation.
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B to the supernatant. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
This protocol quantifies the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cells
-
Complete DMEM medium with 10% FBS
-
LPS
-
This compound
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
96-well plates
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Production Assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the supernatants based on the standard curve generated.
Workflow for Anti-Inflammatory Assays
Caption: Workflow for evaluating the anti-inflammatory effects of this compound.
Neuroprotective Bioactivity
This compound has shown potential in protecting neuronal cells from damage. The following protocol describes an assay to evaluate its neuroprotective effects against β-amyloid-induced toxicity in PC12 cells, a common model for neurodegenerative diseases.
Quantitative Data Summary
| Cell Line | Bioactivity | Observation | Reference |
| PC12 (Rat Pheochromocytoma) | Neuroprotection | Attenuated decrease in cell viability induced by β-amyloid | [2] |
Experimental Protocol: Neuroprotection Assay in PC12 Cells
Materials:
-
PC12 cells
-
Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% FBS)
-
β-amyloid (1-42) peptide
-
This compound
-
MTT solution
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding and Differentiation: Seed PC12 cells in a 96-well plate and differentiate them into a neuronal phenotype by treating with Nerve Growth Factor (NGF) for several days.
-
Pre-treatment: Pre-treat the differentiated PC12 cells with various concentrations of this compound for 24 hours.
-
Induction of Toxicity: Expose the cells to an aggregated form of β-amyloid (1-42) peptide to induce neurotoxicity.
-
Incubation: Incubate for an additional 24-48 hours.
-
Cell Viability Assessment: Assess cell viability using the MTT assay as described in section 1.2.
-
Data Analysis: Compare the viability of cells treated with this compound and β-amyloid to those treated with β-amyloid alone to determine the neuroprotective effect.
Workflow for Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of this compound.
Signaling Pathway Analysis
Understanding the molecular mechanisms underlying the bioactivity of this compound is crucial for drug development. The following sections describe key signaling pathways modulated by this compound and provide protocols for their investigation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. This compound has been suggested to modulate this pathway.
PI3K/Akt Signaling Pathway
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
This protocol uses Western blotting to detect changes in the phosphorylation status of Akt, a key indicator of PI3K/Akt pathway activation.
Materials:
-
Cell line of interest (e.g., cancer cells, macrophages)
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells and collect the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated Akt (p-Akt) and total Akt.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the effect of this compound on Akt phosphorylation.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is involved in cell proliferation, differentiation, and survival.
MAPK/ERK Signaling Pathway
Caption: this compound's modulation of the MAPK/ERK signaling pathway.
Follow the Western blot protocol described in section 4.1, using primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response.
Nrf2 Signaling Pathway
References
Application Notes and Protocols for Animal Models of Perilla Ketone-Induced Pulmonary Toxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Perilla ketone, a natural compound found in the plant Perilla frutescens, is a potent pneumotoxin that causes acute lung injury in various animal species.[1][2] Its toxicity is characterized by pulmonary edema and increased microvascular permeability, making it a valuable agent for inducing experimental acute respiratory distress syndrome (ARDS). Understanding the mechanisms of this compound-induced pulmonary toxicity in animal models is crucial for developing therapeutic strategies for lung diseases. These application notes provide a comprehensive overview of the animal models, experimental protocols, and underlying molecular mechanisms of this compound-induced lung injury.
Data Presentation: Quantitative Toxicology Data
The following tables summarize the key quantitative data from studies on this compound-induced pulmonary toxicity in various animal models.
Table 1: Lethal Dose (LD50) of this compound in Different Animal Species
| Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse | Intraperitoneal | 5.0 ± 0.3 | [3] |
| Hamster | Intraperitoneal | 13.7 ± 0.9 | [3] |
| Rabbit | Intraperitoneal | ~14 | [3] |
| Dog | Intraperitoneal | 106 ± 25 | [3] |
| Pig | Intraperitoneal | >158 | [3] |
Table 2: Physiological Changes in Ponies Following this compound Administration (18 mg/kg)
| Parameter | Time Point | Observation | Reference |
| Respiratory Rate | Within 24 hours | Increased | [4] |
| Peak Inspiratory Flow | Within 24 hours | Increased | [4] |
| Peak Expiratory Flow | Within 24 hours | Increased | [4] |
| Minute Volume | Within 24 hours | Increased | [4] |
| Tidal Volume | By 48 hours | Significantly decreased | [4] |
| Blood pH | By 48 hours | Decreased | [4] |
| Base Excess | By 48 hours | Decreased | [4] |
Table 3: Pulmonary Effects of this compound in Sheep
| Parameter | Dose (mg/kg) | Observation | Reference |
| Lung Lymph Flow | 15, 20, 25 | Significantly increased | [5][6] |
| Lymphatic Protein Clearance | 15, 20, 25 | Significantly increased | [5] |
| Postmortem Wet-to-Dry Lung Weight Ratio | 15, 20, 25 | High (indicating severe edema) | [5] |
| Extravascular Lung Water | 15, 20, 25 | Increased | [5] |
| Pulmonary Microvascular Permeability | 15, 20, 25 | Significantly increased | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound-induced pulmonary toxicity.
Protocol 1: Induction of Acute Lung Injury in Sheep with this compound
Objective: To induce a consistent and reproducible model of acute lung injury characterized by increased pulmonary microvascular permeability.
Materials:
-
This compound (synthetic)
-
Dimethyl sulfoxide (B87167) (DMSO)[4][7]
-
Sterile saline (0.9% NaCl)
-
Intravenous (IV) infusion pump
-
Catheters for venous access
Procedure:
-
Animal Preparation: Acclimatize adult sheep to the experimental setting. For chronic studies, surgically instrument the sheep to measure pulmonary artery pressure, left atrial pressure, and to collect lung lymph.[6] For acute experiments, anesthetize the sheep.[8][9]
-
This compound Solution Preparation:
-
Administration:
-
Monitoring:
-
Continuously monitor physiological parameters such as heart rate, respiratory rate, and arterial blood gases.
-
In instrumented animals, record pulmonary arterial pressure, left atrial pressure, and lung lymph flow.[6]
-
-
Endpoint Measurement:
-
Collect lung lymph samples to measure protein concentration and calculate lymph protein clearance.[5]
-
At the end of the experiment, euthanize the animal and collect lung tissue for wet-to-dry weight ratio analysis and histopathology.
-
Protocol 2: Bronchoalveolar Lavage (BAL) in Sheep
Objective: To collect cellular and acellular components from the lower respiratory tract to assess inflammation.
Materials:
-
Sterile, warmed (37°C) 0.9% saline
-
60 ml syringes[11]
-
Collection traps or sterile containers
-
Sedatives (e.g., xylazine) and local anesthetics (e.g., lidocaine)[11]
Procedure:
-
Animal Sedation: Sedate the sheep to ensure minimal distress and to suppress the cough reflex.
-
Bronchoscope/Tube Insertion:
-
Lavage:
-
Sample Processing:
-
Pool the recovered fluid.
-
Record the total volume recovered.
-
Centrifuge the fluid to separate the cellular components from the supernatant.
-
Perform total and differential cell counts on the cell pellet.
-
Analyze the supernatant for protein concentration and inflammatory mediators.
-
Protocol 3: Necropsy and Lung Tissue Collection for Histopathology in Mice
Objective: To properly collect and fix lung tissue for histological evaluation of injury.
Materials:
-
Euthanasia agent (e.g., CO2, injectable anesthetic)
-
Dissection tools (scissors, forceps)
-
10% neutral buffered formalin
-
Syringe (3 ml) with a 23-gauge needle[13]
-
Suture thread
-
Tissue cassettes
Procedure:
-
Euthanasia and Necropsy:
-
Euthanize the mouse using an approved method.
-
Secure the mouse in a supine position and open the thoracic cavity to expose the lungs and trachea.[13]
-
-
Lung Inflation and Fixation:
-
Carefully dissect the trachea and insert a cannula (or the 23-gauge needle) into the tracheal lumen.
-
Secure the cannula with a suture tie.
-
Gently infuse 10% neutral buffered formalin into the lungs via the trachea until the lungs are fully inflated to their approximate physiological volume within the chest.[13]
-
Ligate the trachea to prevent the fixative from leaking out.
-
-
Tissue Collection and Processing:
-
Excise the entire lung block.
-
Immerse the inflated lungs in a container with at least 10 times their volume of 10% neutral buffered formalin for at least 24 hours.[13]
-
After fixation, trim the lung lobes and place them in tissue cassettes for paraffin (B1166041) embedding, sectioning, and staining (e.g., with Hematoxylin and Eosin).[13]
-
Signaling Pathways and Experimental Workflows
The toxicity of this compound is initiated by its metabolic activation, leading to cellular damage and an inflammatory response.
Metabolic Activation of this compound
This compound's furan (B31954) ring is bioactivated by cytochrome P450 enzymes in the lung, particularly in Clara cells, to a highly reactive electrophilic intermediate, likely a furan epoxide or a cis-enedione.[2][14][15][16] This reactive metabolite can then form covalent adducts with cellular macromolecules, including proteins, leading to cellular dysfunction and injury.[15]
Inflammatory Signaling Pathway
The cellular injury caused by the reactive metabolites of this compound triggers an inflammatory cascade. A key signaling pathway involved is the Nuclear Factor-kappa B (NF-κB) pathway. The cellular stress and damage activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB (p50/p65) dimer. The active NF-κB dimer translocates to the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules.[17][18] This results in the recruitment of inflammatory cells (e.g., neutrophils) to the lungs, exacerbating the initial injury and contributing to the development of pulmonary edema.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying this compound-induced pulmonary toxicity in an animal model.
References
- 1. This compound: a model of increased pulmonary microvascular permeability pulmonary edema in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. New insight into the molecular mechanism of protein cross-linking induced by cis-2-butene-1,4-dial, the metabolite of furan: Formation of 2-substituted pyrrole cross-links involving the cysteine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparison of four different models of acute respiratory distress syndrome in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Morphology of noncardiogenic pulmonary edema induced by this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of this compound on the in situ sheep lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New transtracheal bronchoalveolar lavage technique for the diagnosis of respiratory disease in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bronchoalveolar lavage of the live anaesthetised sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HISTOPATHOLOGICAL ANALYSIS OF THE F344 RAT LUNG UPON EXPOSURE TO RETENOIC ACID, OVALBUMIN, MOLD SPORES AND CITRAL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophilic intermediates produced by bioactivation of furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nuclear Factor-κB: a Key Regulator in Health and Disease of Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nuclear Factor-Kappa-B Signaling in Lung Development and Disease: One Pathway, Numerous Functions - PMC [pmc.ncbi.nlm.nih.gov]
Application of Perilla Ketone in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perilla ketone, a natural monoterpene isolated from the essential oil of Perilla frutescens, has garnered significant attention in oncological research for its potential as an anticancer agent. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines and induce apoptosis, suggesting its therapeutic promise. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on cancer cells. It also summarizes key quantitative data and visualizes the underlying molecular mechanisms and experimental workflows. While much of the research has focused on the related compound isoegomaketone (B1240414), which shares a similar structure, this document will focus on this compound where data is available and use isoegomaketone data to infer potential mechanisms and applications for this compound, with clear distinctions made.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Isoegomaketone in Cancer Cell Lines
| Compound | Cancer Cell Line | Assay | Efficacy Metric | Value | Reference |
| This compound | MGC-803 (Human Gastric Adenocarcinoma) | Cell Viability | IC50 | 17.82 ± 5.12 µg/mL | [1] |
| This compound | A549 (Human Non-small Cell Lung Cancer) | Cell Viability | IC50 | 21.31 ± 0.98 µg/mL | [1] |
| Isoegomaketone | B16 (Mouse Melanoma) | Cell Viability | IC50 | ~50–100 µmol·L−1 | [1] |
| Isoegomaketone | HepG2, Huh7, Huh7-HBx (Human Hepatoma) | Cell Proliferation | Inhibition | ~54-61% reduction vs. control | [1] |
| Isoegomaketone | A549 (Human Non-small Cell Lung Cancer) | Cell Viability | Inhibition Rate (with radiation) | 59.2% | [1] |
Mechanism of Action
This compound and its analogue isoegomaketone exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis and inhibiting critical cell survival signaling pathways.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells.[1] A key mechanism for the related compound isoegomaketone involves the generation of Reactive Oxygen Species (ROS).[2] This oxidative stress leads to the activation of both mitochondria-dependent and -independent apoptotic pathways.[2] The increase in ROS can lead to the upregulation of Bax and downregulation of Bcl-2, causing the release of cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria.[2]
Inhibition of Signaling Pathways
Studies on isoegomaketone suggest that it can significantly inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival in many cancers.[1][3] Treatment with isoegomaketone has been shown to decrease the phosphorylation of Akt and mTOR in melanoma and hepatocellular carcinoma cells.[1][3] Furthermore, the MAPK/ERK pathway, another key regulator of cell growth, has also been implicated as a target.[1]
Mandatory Visualizations
Caption: ROS-mediated apoptotic pathway induced by this compound.
Caption: Inhibition of PI3K/Akt and MAPK/ERK pathways by this compound.
Caption: General experimental workflow for studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines and calculating the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol quantifies the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is for detecting changes in the expression levels of proteins involved in apoptosis and signaling pathways.
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets with RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 20 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling with Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein expression levels relative to a loading control like β-actin.
Conclusion
This compound demonstrates significant potential as an anticancer compound, warranting further investigation. The protocols and data presented here provide a framework for researchers to explore its efficacy and mechanisms of action in various cancer cell line models. Future studies should aim to expand the range of cell lines tested, further elucidate the signaling pathways involved, and move towards in vivo validation of its therapeutic effects.
References
- 1. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of apoptosis by isoegomaketone from Perilla frutescens L. in B16 melanoma cells is mediated through ROS generation and mitochondrial-dependent, -independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extract of Perilla Frutescens Inhibits Tumor Proliferation of HCC via PI3K/AKT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Perilla Ketone: A Promising Natural Antifungal Agent for Sustainable Agriculture
Harnessing the power of nature, perilla ketone, a key component of the essential oil from the perilla plant (Perilla frutescens), is emerging as a potent, eco-friendly alternative to synthetic fungicides for agricultural applications. This natural compound has demonstrated significant efficacy against a range of devastating plant pathogenic fungi. Its unique mode of action, targeting fungal cell communication and integrity, offers a promising strategy to combat fungal diseases in crops.
Researchers, scientists, and drug development professionals are increasingly exploring the potential of this compound to address the growing concerns over fungicide resistance and the environmental impact of chemical pesticides. These application notes and protocols provide a comprehensive overview of the antifungal properties of this compound, its mechanism of action, and detailed methodologies for its evaluation.
Quantitative Antifungal Activity
This compound has shown significant activity against several economically important plant pathogenic fungi. The following table summarizes the available quantitative data on its antifungal effects, primarily focusing on the inhibition of biofilm formation, a critical aspect of fungal pathogenicity.
| Fungal Species | Assay Type | Concentration (mg/L) | Observed Effect | Citation |
| Colletotrichum musae | Anti-biofilm | 1000 | Significant reduction in biofilm biomass. | [1] |
| Colletotrichum musae | Anti-biofilm | 2000 | Up to 100% reduction in biofilm biomass. | [1] |
| Colletotrichum musae | Conidia Adhesion | 1000 - 2000 | Up to 80.3% reduction in conidia adhesion. | [1] |
| Colletotrichum musae | Conidia Germination | 2000 | 100% inhibition of conidia germination. | [1] |
| Fusarium dimerum | Anti-biofilm | 1000 | Significant reduction in biofilm biomass. | [1] |
| Fusarium dimerum | Anti-biofilm | 2000 | Up to 100% reduction in biofilm biomass. | [1] |
| Fusarium dimerum | Conidia Adhesion | 1000 - 2000 | Up to 80.3% reduction in conidia adhesion. | [1] |
| Fusarium dimerum | Conidia Germination | 2000 | 100% inhibition of conidia germination. | [1] |
| Fusarium oxysporum | Anti-biofilm | 1000 | Moderate reduction in biofilm biomass. | [1] |
| Fusarium oxysporum | Anti-biofilm | 2000 | Up to 100% reduction in biofilm biomass. | [1] |
| Fusarium oxysporum | Conidia Adhesion | 1000 - 2000 | Up to 80.3% reduction in conidia adhesion. | [1] |
| Fusarium oxysporum | Conidia Germination | 2000 | 100% inhibition of conidia germination. | [1] |
| Botryosphaeria dothidea | Mycelial Growth | 0.250 µL/mL | Complete inhibition of mycelial growth. | [2] |
Mechanism of Action: Targeting Fungal Signaling and Integrity
This compound exhibits a multi-faceted mechanism of action that disrupts crucial fungal processes. A key target is the Transient Receptor Potential (TRP) ion channel, a highly conserved sensory protein in fungi.[3]
Activation of the TRP channel by this compound leads to a cascade of downstream events, primarily involving the dysregulation of intracellular calcium levels. This process is mediated by Phospholipase C (PLC), which is a central player in cell signaling. The subsequent influx of calcium ions disrupts cellular homeostasis and interferes with essential fungal functions.[4][5]
This disruption of the fungus's surface sensing mechanism ultimately hinders its ability to form biofilms, which are critical for virulence and protection against environmental stresses. This compound has been shown to effectively reduce conidia adhesion and germination, key initial steps in biofilm formation.[1][3] Furthermore, evidence suggests that this compound can also interfere with the integrity of the fungal cell wall and plasma membrane.[2]
Signaling Pathway of this compound's Antifungal Action
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution Method
This protocol outlines the determination of the MIC of this compound against filamentous plant pathogenic fungi using the agar dilution method, which is suitable for water-insoluble compounds.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
-
Sterile petri dishes
-
Fungal cultures of interest
-
Sterile distilled water
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO. The concentration should be high enough to achieve the desired final concentrations in the agar.
-
-
Preparation of Fungal Inoculum:
-
Grow the fungal culture on a fresh PDA plate for 7-10 days at 25-28°C to allow for sufficient sporulation.
-
Harvest the spores by flooding the plate with sterile distilled water containing 0.05% (v/v) Tween 80 and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a spectrophotometer or a hemocytometer.
-
-
Preparation of Agar Plates with this compound:
-
Melt the PDA medium and cool it to 45-50°C in a water bath.
-
Prepare a series of twofold dilutions of the this compound stock solution in sterile distilled water.
-
Add the appropriate volume of each this compound dilution to the molten PDA to achieve the desired final concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v) in the agar, as it can inhibit fungal growth.
-
Include a control plate containing only PDA and DMSO (at the same concentration as the treatment plates) and a blank PDA plate.
-
Pour the agar mixtures into sterile petri dishes and allow them to solidify.
-
-
Inoculation and Incubation:
-
Once the agar has solidified, spot-inoculate 10 µL of the fungal spore suspension onto the center of each plate.
-
Incubate the plates at 25-28°C for 3-7 days, or until fungal growth in the control plate has reached a sufficient diameter.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the fungus.
-
Experimental Workflow for MIC Determination
Protocol 2: Anti-Biofilm Assay
This protocol is designed to assess the effect of this compound on the biofilm formation of plant pathogenic fungi.
Materials:
-
This compound
-
DMSO
-
Tween 80
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Fungal cultures of interest
-
Sterile distilled water
-
Spectrophotometer or hemocytometer
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (B145695) (95%)
-
Microplate reader
Procedure:
-
Preparation of this compound Solutions and Inoculum:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the stock solution in PDB to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a fungal spore suspension at a concentration of 1 x 10^7 spores/mL as described in Protocol 1.
-
-
Biofilm Formation:
-
Add 100 µL of each this compound dilution to the wells of a 96-well microtiter plate.
-
Include control wells with PDB and DMSO.
-
Add 100 µL of the fungal spore suspension to each well.
-
Incubate the plate at 25-28°C for 48-72 hours without agitation to allow for biofilm formation.
-
-
Quantification of Biofilm:
-
After incubation, carefully remove the planktonic cells by gently washing the wells twice with sterile distilled water.
-
Air-dry the plate.
-
Stain the biofilms by adding 150 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.
-
Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water until the wash water is clear.
-
Air-dry the plate completely.
-
Solubilize the stained biofilm by adding 200 µL of 95% ethanol to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of biofilm inhibition is calculated using the following formula:
-
% Inhibition = [(OD_control - OD_treated) / OD_control] x 100
-
Where OD_control is the absorbance of the control well and OD_treated is the absorbance of the well treated with this compound.
-
-
Conclusion
This compound presents a compelling case as a natural antifungal agent for agricultural use. Its efficacy against a range of plant pathogens, coupled with a mechanism of action that targets fungal signaling and biofilm formation, makes it a valuable candidate for the development of new, sustainable fungicides. The provided protocols offer a standardized approach for researchers to further investigate and harness the potential of this promising natural compound. Further research to establish a broader spectrum of activity against various agricultural fungi and to optimize formulation and delivery methods will be crucial for its successful implementation in integrated pest management strategies.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Inhibitory Effects and Mechanisms of Perilla Essential Oil and Perillaldehyde against Chestnut Pathogen Botryosphaeria dothidea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of a TRP-like channel and intracellular Ca2+ dynamics during phospholipase-C-mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Perilla Ketone Extraction and Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of Perilla ketone.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Extraction Issues
Problem: Low or Inconsistent this compound Yield
Low yields are a frequent challenge in the extraction of essential oils. This issue can often be attributed to the preparation of the plant material, the extraction method itself, or the parameters used.
Possible Causes and Solutions:
-
Improper Plant Material Preparation:
-
Solution: Ensure the Perilla frutescens leaves are properly dried to a moisture content of 10-14% and ground to a fine, consistent particle size. This increases the surface area for efficient extraction.
-
-
Suboptimal Extraction Parameters:
-
Steam Distillation:
-
Liquid-to-Material Ratio: An incorrect ratio of water to plant material can hinder efficient extraction. Too little water may lead to incomplete extraction, while too much can decrease efficiency.
-
Steam Flow Rate: A slow steam flow will result in an inefficient distillation process. Conversely, a rate that is too high may not allow for adequate contact time with the plant material.
-
Temperature: Improper temperature control can lead to the thermal degradation of this compound, a thermolabile compound.[1] The use of steam distillation allows for volatilization at temperatures below the boiling point of this compound, which helps to prevent this degradation.
-
-
Supercritical CO₂ (SC-CO₂) Extraction:
-
Pressure and Temperature: These parameters are critical for controlling the solvent power of CO₂. For essential oils like this compound, a pressure range of 20–35 MPa and a temperature range of 40–50°C are generally recommended.
-
CO₂ Flow Rate: An optimal flow rate ensures a balance between extraction speed and sufficient contact time. For laboratory scale, a flow rate of 0.5–2 L/min is typical.
-
-
-
Inefficient Extraction Method:
-
Solution: The choice of extraction method significantly impacts yield. Consider the information in the tables below to select the most appropriate method for your resources and objectives. For instance, SC-CO₂ extraction has been shown to provide a higher yield of perillaldehyde, a related compound, compared to steam distillation.
-
Problem: Thermal Degradation of this compound During Extraction
This compound is sensitive to high temperatures, which can lead to degradation and reduced purity of the final product.[1]
Possible Causes and Solutions:
-
High Temperatures in Steam or Hydrodistillation:
-
Solution: Carefully control the temperature and duration of the distillation process. Use the lowest effective steam temperature and pressure to minimize thermal stress on the compound. Direct steam distillation, where the steam is generated outside the still, can reduce thermal degradation as the plant material does not come into direct contact with boiling water.
-
-
Prolonged Extraction Times:
-
Solution: Optimize the extraction time to the point where the yield of this compound plateaus. Extending the extraction beyond this point provides little benefit and increases the risk of degradation. For SC-CO₂ extraction, 2-4 hours is often sufficient.
-
Purification Issues
Problem: Difficulty in Separating this compound from its Isomers (Isoegomaketone and Egoma Ketone)
This compound is often co-extracted with its isomers, isoegomaketone (B1240414) and egoma ketone, which have very similar chemical structures and boiling points, making separation by traditional methods like fractional distillation challenging.
Possible Causes and Solutions:
-
Limitations of Standard Chromatography:
-
Solution: Conventional column chromatography may not provide sufficient resolution to separate these isomers effectively. Centrifugal Partition Chromatography (CPC) has been demonstrated as a powerful technique for this purpose. CPC is a liquid-liquid chromatography method that avoids the use of a solid stationary phase, which can cause irreversible adsorption and degradation of labile compounds.[2]
-
-
Volatility of this compound:
-
Solution: this compound is a highly volatile compound, which can lead to sample loss during the drying process after purification, especially when using an aqueous mobile phase.[3] When using techniques like CPC, employing an ascending mode with the upper organic phase as the mobile phase can help to mitigate this issue.[3]
-
Problem: Presence of Impurities in the Final Product
Impurities such as chlorophylls (B1240455) and other plant metabolites can be co-extracted, leading to a complex mixture that is difficult to purify.
Possible Causes and Solutions:
-
Non-selective Extraction Method:
-
Solution: The choice of solvent and extraction method can influence the types and amounts of co-extracted impurities. For example, ethanol (B145695) extraction can result in an extract containing a wide range of both polar and nonpolar substances. SC-CO₂ extraction can offer higher selectivity.
-
-
Ineffective Purification Strategy:
-
Solution: A multi-step purification protocol may be necessary. For extracts with a high chlorophyll (B73375) content, an initial purification step to remove these pigments may be beneficial before proceeding to finer separation techniques like CPC.
-
Frequently Asked Questions (FAQs)
Extraction
Q1: What are the most common methods for extracting this compound?
A1: The primary methods for extracting this compound and other volatile compounds from Perilla frutescens include steam distillation, hydrodistillation, solvent extraction, and supercritical CO₂ (SC-CO₂) extraction.[4]
Q2: How does the choice of extraction solvent affect the yield and purity of this compound?
A2: The polarity of the solvent plays a crucial role. Non-polar solvents are generally more effective for extracting non-polar compounds like this compound. However, the overall extraction efficiency depends on the complex mixture of phytochemicals in the plant material. A combination of polar and non-polar solvents may sometimes be used to optimize the extraction of a broader range of compounds.
Q3: What are the advantages of supercritical CO₂ (SC-CO₂) extraction for this compound?
A3: SC-CO₂ extraction offers several advantages, including high selectivity, the use of a non-toxic and environmentally friendly solvent (CO₂), and mild operating temperatures that can prevent the degradation of heat-sensitive compounds like this compound. It has been shown to result in higher yields of related compounds compared to hydrodistillation.
Purification
Q4: Why is it challenging to purify this compound?
A4: The main challenges in purifying this compound are its high volatility, which can lead to sample loss, and the presence of structurally similar isomers (isoegomaketone and egoma ketone) that are difficult to separate using conventional methods.[3][5]
Q5: What is Centrifugal Partition Chromatography (CPC) and why is it effective for this compound purification?
A5: CPC is a liquid-liquid chromatographic technique that does not use a solid stationary phase.[2] This is advantageous as it minimizes irreversible adsorption and degradation of the target compound.[2] It has been successfully used to separate this compound from its isomers with high purity.[3]
Q6: How can I minimize the loss of this compound during the drying step after purification?
A6: Due to its high volatility, recovering this compound from an aqueous mobile phase can be difficult.[3] Using a purification method that employs an organic mobile phase, such as the ascending mode in CPC with the upper organic phase as the mobile phase, can significantly improve recovery.[3]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Compounds in Perilla frutescens
| Extraction Method | Target Compound | Yield/Recovery | Purity | Reference |
| Steam Distillation | Perillaldehyde | ~78% | - | [6] |
| Supercritical CO₂ Extraction | Perillaldehyde | ~92% | - | [6] |
| Solvent Extraction (n-Hexane) | Perillaldehyde | 24.76% | >99.3% | [6] |
| Simultaneous Steam Distillation and Extraction (SDE) | Perillaketone | - | 92% | [7] |
| Headspace Analysis (HS) | Perillaketone | - | 86% | [7] |
| Solvent Extraction (SE) | Perillaketone | - | 62% | [7] |
| Supercritical CO₂ Extraction | Perilla Oil | 39.56% | - | [8] |
| Hexane Extraction | Perilla Oil | 41.76% | - | [8] |
| Mechanical Pressing | Perilla Oil | 31.74% | - | [8] |
Table 2: Optimized Parameters for Supercritical CO₂ (SC-CO₂) Extraction of Volatile Oil from Perilla frutescens Leaves
| Parameter | Optimized Value |
| Pressure | 20 MPa |
| Temperature | 35 °C |
| CO₂ Flow Rate | 10 kg/h |
| Extraction Time | 150 min |
| Resulting Yield | 3.2% |
| Reference | [9] |
Experimental Protocols
Protocol 1: Supercritical CO₂ (SC-CO₂) Extraction of this compound
This protocol provides a general procedure for the extraction of this compound from Perilla frutescens leaves using SC-CO₂.
Materials:
-
Dried and powdered Perilla frutescens leaves
-
Supercritical fluid extraction system
-
CO₂ (99.9% purity)
-
Glass wool
Procedure:
-
Load the powdered plant material into the extraction vessel of the SC-CO₂ system. Use glass wool to hold the sample in place at both ends of the extractor.
-
Set the desired extraction parameters. Based on optimization studies, the following parameters can be used as a starting point:
-
Temperature: 50 °C
-
Pressure: 400 bar (40 MPa)
-
-
Allow the system to equilibrate at the set temperature and pressure for approximately 10 minutes.
-
Begin the extraction by passing CO₂ through the column at a controlled flow rate (e.g., 60 mL/min) for a duration of 3 hours.
-
The extracted oil is separated from the CO₂ by reducing the pressure in a collection trap.
-
Collect the extracted oil and store it at 4 °C for further analysis and purification.[10]
Protocol 2: Purification of this compound using Centrifugal Partition Chromatography (CPC)
This protocol describes the separation of this compound from a crude SC-CO₂ extract.
Materials:
-
Crude SC-CO₂ extract of Perilla frutescens
-
Centrifugal Partition Chromatography (CPC) system
-
HPLC-grade solvents: n-hexane, ethyl acetate, ethanol, water
-
Separatory funnel
-
Sonication bath
Procedure:
-
Solvent System Preparation:
-
Prepare a two-phase solvent system of n-hexane/ethyl acetate/ethanol/water. A common ratio for separating this compound is 8:2:8:2 (v/v/v/v).
-
Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate.
-
Separate the upper (organic) and lower (aqueous) phases.
-
Degas both phases by sonication for at least 30 minutes before use.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude SC-CO₂ extract (e.g., 500 mg) in a mixture of the upper and lower phases of the solvent system (e.g., 2.5 mL of each phase).
-
-
CPC Operation (Ascending Mode):
-
Fill the CPC column with the stationary phase (the lower aqueous phase).
-
Set the rotation speed of the CPC to create a stable hydrostatic force.
-
Inject the prepared sample solution into the column.
-
Pump the mobile phase (the upper organic phase) through the column at a specific flow rate. This is the "ascending mode" and is recommended for volatile compounds like this compound.[3]
-
Collect fractions of the eluent.
-
-
Fraction Analysis and Compound Recovery:
-
Analyze the collected fractions using a suitable analytical technique, such as HPLC, to identify the fractions containing pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to recover the purified this compound. Due to the use of an organic mobile phase, the recovery of the volatile this compound is improved compared to using an aqueous mobile phase.[3]
-
Visualizations
Caption: General workflow for this compound extraction and purification.
Caption: Troubleshooting decision tree for low this compound yield.
References
- 1. Hydrodistillation: A Key Method for Terpene Extraction [medicalterpenes.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biocompare.com [biocompare.com]
- 6. scielo.br [scielo.br]
- 7. Comparison of analytical methods for volatile flavor compounds in leaf of Perilla frutescens | Semantic Scholar [semanticscholar.org]
- 8. qascf.com [qascf.com]
- 9. Optimization of Supercritical Carbon Dioxide Fluid Extraction Process for Volatile Oil from Perilla frutescens Leaves [spkx.net.cn]
- 10. Comparison of the Anti-Inflammatory Activities of Supercritical Carbon Dioxide versus Ethanol Extracts from Leaves of Perilla frutescens Britt. Radiation Mutant - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield and purity of synthetic Perilla ketone.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield and purity of synthetic Perilla ketone.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods reported for the synthesis of this compound are the Matsuura synthesis, which utilizes an organocadmium reagent derived from a Grignard reagent, and the Stille cross-coupling reaction.[1][2][3] The Matsuura method involves reacting 3-furoyl chloride with diisoamylcadmium. The Stille reaction couples a 3-furyl-organotin compound with isocaproyl chloride using a palladium catalyst.[1]
Q2: I am getting a low yield in my synthesis. What are the general causes?
A2: Low yields in this compound synthesis can stem from several factors depending on the method used. For Grignard-based methods, common issues include wet reagents or solvents, as Grignard reagents are highly sensitive to moisture, and poor quality of magnesium. For Stille couplings, potential causes include an inactive catalyst, poor quality of the organotin reagent, or oxidative homocoupling of the organostannane.
Q3: What are the typical impurities I might encounter?
A3: Potential impurities include unreacted starting materials (3-furoyl chloride, isocaproyl chloride, organotin reagent), homocoupling byproducts (in the Stille reaction), and isomers such as isoegomaketone. Additionally, the furan (B31954) ring is susceptible to ring-opening under strongly acidic conditions, which can lead to dicarbonyl impurities.[4]
Q4: Is this compound stable? How should I store it?
A4: this compound is a colorless oil that is sensitive to oxygen and can become colored (reddish-orange) upon standing.[1] For long-term storage, it is advisable to keep the purified compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (e.g., 4°C or -20°C) and protected from light.
Q5: What are the main safety concerns when synthesizing this compound?
A5: this compound itself is a potent pulmonary toxin.[5] The precursors also pose significant hazards. Organotin compounds are highly toxic. Acyl chlorides like 3-furoyl chloride and isocaproyl chloride are corrosive and react with moisture. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guides
Matsuura Synthesis (Organocadmium/Grignard Method)
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Grignard reagent failed to form or was quenched. | Ensure all glassware is flame-dried, and solvents (ether, benzene) are anhydrous. Use high-quality magnesium turnings. Activate magnesium with a small crystal of iodine if the reaction is sluggish. |
| Incomplete formation of the organocadmium reagent. | Ensure the cadmium chloride is anhydrous and that the reaction with the Grignard reagent goes to completion (a negative Gilman-Schulz test can be used). | |
| Furan ring opening. | The Grignard reaction can potentially lead to the opening of the furan ring.[6] Avoid harsh acidic workup conditions. Use a buffered or mild acid solution for decomposition. | |
| Formation of a Tertiary Alcohol Instead of Ketone | The organocadmium reagent is not selective and acts like a Grignard reagent. | Organocadmium reagents are generally less reactive than Grignard reagents and are known to stop at the ketone stage with acid chlorides. If over-addition occurs, ensure the purity of your cadmium chloride and the correct preparation of the diisoamylcadmium. |
| Difficult Purification | Presence of unreacted starting materials and magnesium/cadmium salts. | Use a Girard's Reagent P purification step as described in the original Matsuura paper to selectively isolate the ketone.[4] Alternatively, careful column chromatography can be employed. |
Stille Cross-Coupling Reaction
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inactive palladium catalyst. | Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is properly stored and handled. Consider using a freshly opened bottle or a different batch. |
| Impure or degraded organotin reagent (e.g., 3-(tributylstannyl)furan). | Organotin reagents are generally stable but can degrade. Purify the organotin reagent by distillation or chromatography if necessary. | |
| Presence of oxygen in the reaction. | The catalytic cycle is sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (argon or nitrogen). | |
| Significant Amount of Homocoupling Product (e.g., Bi-furan) | Oxidative homocoupling of the organostannane. | This is a known side reaction in Stille couplings.[7] Ensure strict anaerobic conditions. The choice of palladium ligand can also influence this. |
| Difficult Purification | Residual tin byproducts (e.g., tributyltin chloride). | Removing tin byproducts is a common challenge.[7] Purification can be achieved by washing the reaction mixture with an aqueous KF solution or by flash chromatography on silica (B1680970) gel, sometimes with a triethylamine-doped eluent. |
| Reaction Stalls Before Completion | Ligand dissociation or catalyst deactivation. | The addition of a copper(I) co-catalyst can sometimes accelerate the transmetalation step and improve yields. |
Quantitative Data Summary
The following table summarizes reported yields for different synthetic methods. Note that yields are highly dependent on reaction scale, purity of reagents, and optimization of conditions.
| Synthetic Method | Key Reagents | Reported Yield | Purity | Reference |
| Matsuura Synthesis | 3-Furoyl chloride, Isoamylmagnesium bromide, Cadmium chloride | ~32%* | Purified via Girard's Reagent P | Matsuura, 1957[4] |
| Stille Reaction | 3-Furyl-organotin, Isocaproyl chloride, Pd Catalyst | 74% | Not specified | Farina et al., as cited in[1][2][3] |
*Yield calculated based on the amounts reported in the original publication (8.5 g of ketone from 25.0 g of 3-furoic acid).
Experimental Protocols
Matsuura Synthesis of this compound
This protocol is adapted from the original 1957 publication by T. Matsuura.[4]
Step 1: Preparation of 3-Furoyl Chloride
-
Combine 3-furoic acid (25.0 g) and thionyl chloride (50 cc) in benzene (B151609) (160 cc).
-
Heat the mixture for 9 hours.
-
Remove the solvent and excess thionyl chloride by evaporation.
-
Distill the residual liquid under vacuum to obtain 3-furoyl chloride (yield: 16.2 g, colorless liquid, b.p. 73-76°C/46 mmHg).
Step 2: Preparation of Diisoamylcadmium
-
Prepare a Grignard solution from isoamyl bromide (30 g), magnesium turnings (4.9 g), and absolute ether (80 cc).
-
To the Grignard solution, add dried cadmium chloride (19 g) in portions while cooling with ice.
-
Reflux the mixture until a negative Gilman-Schulz test is obtained.
-
Evaporate the ether and add benzene (100 cc).
Step 3: Synthesis of this compound
-
To the diisoamylcadmium solution in benzene, rapidly add a solution of 3-furoyl chloride (16.2 g) in benzene (50 cc) at room temperature.
-
Reflux the mixture for 20 minutes.
-
Decompose the reaction mixture by adding diluted hydrochloric acid under ice-cooling.
-
Separate the benzene layer, wash with water, and dry.
-
Distill under reduced pressure to obtain crude this compound (yield: 8.5 g, pale yellow liquid, b.p. 73-75°C/3 mmHg).
Step 4: Purification (Optional, Recommended)
-
The crude ketone can be purified using Girard's Reagent P to separate the ketone from non-carbonyl impurities.
-
The purified ketone is a colorless oil.
Stille Cross-Coupling Synthesis of this compound (General Protocol)
This is a general protocol based on typical Stille reaction conditions for ketone synthesis. A yield of 74% has been reported for this specific transformation.[1]
Step 1: Preparation of 3-(Tributylstannyl)furan
-
This precursor can be synthesized by reacting 3-lithiofuran (generated from 3-bromofuran (B129083) and n-butyllithium) with tributyltin chloride in an anhydrous solvent like THF at low temperature (e.g., -78°C).
Step 2: Stille Coupling
-
To a flame-dried flask under an inert atmosphere (Argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add an anhydrous, degassed solvent such as tetrahydrofuran (B95107) (THF).[1]
-
Add 3-(tributylstannyl)furan (1.0 eq).
-
Add isocaproyl chloride (1.0-1.2 eq).
-
Heat the reaction mixture (temperature may range from room temperature to reflux, e.g., 60-70°C) and monitor by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
Step 3: Workup and Purification
-
Dilute the reaction mixture with a solvent like diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate tin byproducts as insoluble tributyltin fluoride. Stir vigorously for several hours.
-
Filter the mixture through a pad of Celite to remove the precipitate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.
Mandatory Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Stability of Perilla Ketone in Organic Solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Perilla ketone in various organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in organic solvents?
A1: this compound, a natural terpenoid with a furan (B31954) ring and a ketone functional group, is susceptible to degradation through several pathways. The primary concerns are its sensitivity to oxygen, thermal degradation, and potential acid-catalyzed polymerization of the furan moiety.[1][2][3][4] The ketone functional group may also be susceptible to photodegradation.
Q2: How does the choice of organic solvent affect the stability of this compound?
A2: The polarity and proticity of the organic solvent can significantly influence the stability of this compound. While specific studies on this compound are limited, research on analogous furan-containing compounds suggests that polar aprotic solvents may offer a more stabilizing environment compared to protic or highly polar solvents, which can participate in degradation reactions.[4][5] Non-polar solvents may be suitable for short-term storage if the solution is protected from light and oxygen.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To ensure the integrity of this compound in an organic solvent, it is recommended to:
-
Store under an inert atmosphere: Displace oxygen with an inert gas like argon or nitrogen to prevent oxidation.[6]
-
Protect from light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[6][7]
-
Store at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or lower) can significantly slow down degradation rates.[7]
-
Use tightly sealed containers: Prevent solvent evaporation and exposure to atmospheric moisture.[6][8]
Q4: Are there any known incompatible solvents or reagents for this compound?
A4: Strong acids should be avoided as they can catalyze the polymerization and degradation of the furan ring.[9] Strong oxidizing agents will also likely degrade the molecule. Care should be taken when using protic solvents, especially at elevated temperatures, as they may participate in solvolysis or other degradation reactions.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Discoloration of this compound Solution (e.g., turning yellow or brown) | Oxidation of the furan ring or other degradation pathways. | 1. Ensure the solvent was deoxygenated before use. 2. Prepare and handle the solution under an inert atmosphere (e.g., in a glovebox).[6] 3. Store the solution protected from light and at a low temperature.[7] |
| Appearance of New Peaks in Chromatographic Analysis (e.g., HPLC, GC) | Degradation of this compound into byproducts. | 1. Analyze a freshly prepared standard solution to confirm the identity of the this compound peak. 2. Review the storage and handling conditions of the solution. 3. Consider performing forced degradation studies (see Experimental Protocols) to identify potential degradation products. |
| Loss of this compound Concentration Over Time | Chemical instability and degradation in the chosen solvent under the storage or experimental conditions. | 1. Re-evaluate the choice of solvent; consider switching to a polar aprotic solvent if applicable. 2. Optimize storage conditions (lower temperature, protection from light and oxygen). 3. Prepare fresh solutions more frequently. |
| Inconsistent Experimental Results | Degradation of this compound stock or working solutions. | 1. Implement a standard procedure for solution preparation and storage. 2. Routinely check the purity of the stock solution. 3. Prepare working solutions fresh from a reliable stock solution for each experiment. |
Data Presentation
Table 1: Stability of this compound in Various Organic Solvents
| Solvent | Solvent Polarity Index | Storage Temperature (°C) | Initial Concentration (mg/mL) | Concentration after X days (mg/mL) | % Degradation | Observations (e.g., color change) |
| e.g., Acetonitrile | 5.8 | 4 | 1.0 | |||
| e.g., Methanol | 5.1 | 4 | 1.0 | |||
| e.g., Dichloromethane | 3.1 | 4 | 1.0 | |||
| e.g., Tetrahydrofuran | 4.0 | 4 | 1.0 | |||
| e.g., Hexane | 0.1 | 4 | 1.0 |
Experimental Protocols
Protocol for a General Stability Study of this compound in an Organic Solvent
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound.
1. Materials:
-
This compound
-
High-purity organic solvents (e.g., acetonitrile, methanol, dichloromethane, tetrahydrofuran)
-
Volumetric flasks and pipettes
-
HPLC or GC instrument with a suitable detector
-
pH meter (for aqueous/buffered solutions if tested)
-
Temperature-controlled oven or water bath
-
Photostability chamber or a light source with controlled UV and visible output
2. Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Ensure the solvent is deoxygenated by sparging with an inert gas if studying oxidative degradation.
3. Stress Conditions:
-
Thermal Stress: Transfer aliquots of the stock solution into separate vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.
-
Photolytic Stress: Expose aliquots of the stock solution to a controlled light source (e.g., UV and/or visible light) in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.
-
Acidic/Basic Stress (if applicable for the intended use): Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to the solution. This is more relevant for aqueous or alcoholic solutions.
-
Oxidative Stress: Add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂) to the stock solution.
4. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each stress condition.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC, GC) to determine the concentration of the remaining this compound.
-
The analytical method should be capable of separating the intact this compound from any degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Plot the concentration or percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: General workflow for a stability study.
References
- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ossila.com [ossila.com]
- 7. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Degradation of Perilla Ketone Under Oxidative Stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the degradation of perilla ketone under oxidative stress.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability under oxidative stress a concern?
This compound is a natural furanoterpenoid found in the essential oil of Perilla frutescens. It is known for its potential pharmacological activities but also for its toxicity, particularly pulmonary toxicity in livestock.[1][2] The furan (B31954) ring in its structure makes it susceptible to oxidation.[1][3] Understanding its degradation is crucial for assessing its stability in formulations, predicting its metabolic fate, and understanding its toxicity mechanisms, as oxidative metabolites may have different biological activities and toxicological profiles.
Q2: What are the likely degradation products of this compound under oxidative stress?
While specific studies on the non-enzymatic oxidative degradation of this compound are limited, based on the known chemistry of furan rings and ketones, two primary degradation pathways are likely:
-
Furan Ring Oxidation and Opening: The furan moiety is highly susceptible to attack by reactive oxygen species (ROS). This can lead to the formation of unstable intermediates like epoxides or endoperoxides, which then rearrange or cleave to form highly reactive α,β-unsaturated dicarbonyls (enediones).[4][5] Further oxidation can result in smaller carboxylic acids.
-
Baeyer-Villiger Oxidation of the Ketone: In the presence of peroxy acids or hydrogen peroxide with a catalyst, the ketone functional group may undergo a Baeyer-Villiger oxidation. This reaction inserts an oxygen atom between the carbonyl carbon and the adjacent furan ring or alkyl chain, forming an ester.[2][6][7]
Q3: What are the most common analytical techniques to identify and quantify this compound and its degradation products?
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for this purpose.[1][8][9][10]
-
Gas Chromatography (GC) separates the volatile compounds in a sample based on their boiling points and polarity.
-
Mass Spectrometry (MS) fragments the separated compounds and detects them based on their mass-to-charge ratio, providing a "fingerprint" (mass spectrum) that allows for structural elucidation and identification by comparison with spectral libraries like NIST or Wiley.[11]
For enhanced confidence in identification, especially for novel degradation products, comparison of retention indices (RI) with known standards is also recommended.[12][13]
Q4: How can I confirm the identity of an unknown peak in my GC-MS chromatogram that I suspect is a degradation product?
Confirming the structure of a novel compound requires a multi-step approach:
-
Library Search: Compare the mass spectrum of the unknown peak against major spectral libraries (NIST, Wiley). A high match score (>800) provides a tentative identification.[11]
-
Retention Index (RI) Matching: Inject a series of n-alkanes under the same GC conditions to calculate the RI of your unknown peak. Compare this experimental RI with literature values for the tentatively identified compound on a similar GC column.[12][13]
-
High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide the exact mass of the molecule, allowing you to determine its elemental formula and confirm its molecular weight with high accuracy.
-
Synthesis of Standards: The most definitive method is to synthesize the suspected degradation product and run it under the same GC-MS conditions. A perfect match of retention time and mass spectrum confirms the identification.
-
NMR Spectroscopy: If the degradation product can be isolated in sufficient quantity and purity (e.g., through preparative chromatography), Nuclear Magnetic Resonance (NMR) spectroscopy can be used to fully elucidate its structure.
Q5: What are the typical signs of this compound degradation in a sample?
-
Color Change: Pure this compound is a colorless oil that becomes colored upon standing, which is a classic sign of oxidation and polymerization.[1]
-
Decrease in Parent Compound: A time-dependent decrease in the peak area or concentration of this compound in your chromatogram.
-
Appearance of New Peaks: The emergence of new, often smaller and more polar, peaks in the GC-MS chromatogram that were not present in the initial sample.
-
Change in Odor: Oxidative degradation can lead to the formation of smaller, more volatile compounds with different scent profiles.
Troubleshooting Guides
Problem 1: I see new, unidentified peaks in the GC-MS analysis of my aged or stressed this compound sample. How do I start identifying them?
-
Answer: The appearance of new peaks is a strong indicator of degradation. Based on the likely chemical pathways, these new peaks could be hydroxylated, epoxidized, or ring-opened products.
-
Step 1: Analyze the Mass Spectra. Look for characteristic fragmentation patterns. For example, a mass loss of 28 (CO) or 44 (CO2) from the molecular ion might suggest the presence of a carboxylic acid or ester. The presence of an m/z fragment corresponding to the isoamyl side chain can also be informative.
-
Step 2: Propose Potential Structures. Based on the predicted degradation pathways (see diagram below), draw out possible structures for the degradation products. Calculate their molecular weights and compare them to the molecular ions observed in your mass spectra.
-
Step 3: Use Derivatization. If you suspect the formation of acidic or alcoholic degradation products, derivatization (e.g., silylation) before GC-MS analysis can improve their volatility and chromatographic behavior, and provide additional structural clues from the mass spectra.
-
Step 4: Follow the Identification Workflow. Use the systematic approach outlined in FAQ Q4, including library searching and retention index matching, to move from an unknown peak to a confirmed structure.
-
Problem 2: The concentration of this compound in my sample is decreasing over time, but I don't see significant new peaks in the GC-MS chromatogram. What could be happening?
-
Answer: This scenario can be challenging and may be due to several factors:
-
Formation of Non-Volatile Products: The degradation products might be high molecular weight polymers that are not volatile enough to elute from the GC column under your current analytical conditions. This is common in the oxidation of furans. Consider using other analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV or MS detection to look for these larger molecules.
-
Formation of Highly Volatile Products: The degradation may be producing very small, volatile fragments (e.g., small aldehydes, ketones, or acids) that elute with the solvent front or are not well-retained on your GC column. Try modifying your GC temperature program to have a lower initial temperature to improve the retention of these compounds.
-
Adsorption to Surfaces: The degradation products might be highly polar and reactive, causing them to irreversibly adsorb to the surfaces of your sample vial, GC inlet liner, or the front of the GC column. Deactivating the GC inlet liner or using a guard column may help.
-
Problem 3: My this compound sample has turned yellow/brown. Does this confirm oxidative degradation?
-
Answer: Yes, this is a strong qualitative indicator of degradation. This compound itself is colorless, and the development of color is a known consequence of its sensitivity to oxygen.[1] This color change is often due to the formation of complex, conjugated molecules and polymers resulting from the initial oxidation products reacting further with each other or with intact this compound molecules. While the color change confirms that a reaction has occurred, you still need to perform analytical tests like GC-MS to identify the specific chemical changes and quantify the extent of degradation.
Data Presentation
As no specific quantitative data for this compound degradation products under oxidative stress are available in the literature, the following tables are provided as templates for researchers to organize their experimental findings.
Table 1: Forced Degradation of this compound (Illustrative Data)
| Stress Condition | Time (hours) | This compound (% Remaining) | Peak Area of Degradation Product 1 (RI: 1550) | Peak Area of Degradation Product 2 (RI: 1620) | Observations |
| 3% H₂O₂ at 50°C | 0 | 100 | 0 | 0 | Colorless solution |
| 2 | 85.2 | 1.2 x 10⁵ | 0.5 x 10⁵ | Faint yellow tinge | |
| 6 | 62.5 | 3.5 x 10⁵ | 1.8 x 10⁵ | Yellow solution | |
| 24 | 21.0 | 8.9 x 10⁵ | 5.1 x 10⁵ | Brown solution | |
| Photostability (UVA) | 0 | 100 | 0 | 0 | Colorless solution |
| 2 | 95.1 | 0.8 x 10⁵ | 0.2 x 10⁵ | No visible change | |
| 6 | 88.3 | 2.1 x 10⁵ | 0.9 x 10⁵ | No visible change | |
| 24 | 70.4 | 5.5 x 10⁵ | 2.7 x 10⁵ | Faint yellow tinge |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound and Potential Degradation Products
-
Sample Preparation:
-
Dilute the this compound sample (or the reaction mixture from a degradation study) in a suitable solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration of approximately 10-100 µg/mL.
-
Add an internal standard (e.g., n-alkane such as tetradecane) at a known concentration for semi-quantitative analysis.
-
If retention index calculation is desired, also analyze a standard mixture of n-alkanes (e.g., C8-C20) under the same conditions.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a polar column like DB-WAX for more polar degradation products.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
For each peak, perform a library search against the NIST/Wiley database.
-
Calculate the retention index for all peaks of interest.
-
Quantify the decrease in this compound and the formation of new products relative to the internal standard.
-
Protocol 2: Forced Degradation Study of this compound with Hydrogen Peroxide
-
Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a co-solvent like acetonitrile (B52724) or methanol.
-
Reaction Setup:
-
In a clean glass vial, add 1 mL of the this compound stock solution.
-
Add 100 µL of 30% hydrogen peroxide.
-
Gently mix the solution and store it in a temperature-controlled environment (e.g., a 50°C oven), protected from light.
-
Prepare a control sample containing only the this compound stock solution and water, stored under the same conditions.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 2, 6, 12, 24 hours), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a larger volume of a solvent suitable for GC-MS analysis (e.g., 1 mL of ethyl acetate) that contains an internal standard. This dilution also prepares the sample for injection.
-
-
Analysis: Analyze each time-point sample using the GC-MS protocol described above.
-
Evaluation: Compare the chromatograms over time to monitor the disappearance of the this compound peak and the appearance and growth of new peaks corresponding to degradation products.
Visualizations
Caption: Predicted oxidative degradation pathways of this compound.
Caption: Workflow for identifying unknown degradation products via GC-MS.
References
- 1. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 2. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vipsen.vn [vipsen.vn]
- 12. azom.com [azom.com]
- 13. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Peak Tailing in GC-MS Analysis of Perilla Ketone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing peak tailing issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Perilla ketone.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing in the GC-MS analysis of this compound. The troubleshooting process is presented in a question-and-answer format to directly address specific issues.
Q1: My this compound peak is tailing. How do I determine the cause?
The first step is to determine if the peak tailing is a general problem affecting all peaks or if it is specific to this compound.
-
If all peaks in the chromatogram, including the solvent peak, are tailing: This typically indicates a physical or mechanical issue within the GC system. Common causes include problems with the carrier gas flow path, improper column installation, or a leak in the system.[1]
-
If only the this compound peak or other polar analytes are tailing: This suggests a chemical interaction between this compound and active sites within the GC system.[1] this compound, being a cyclic ketone, has a polar nature and is susceptible to interactions with active silanol (B1196071) groups in the liner or on the column.[2]
Below is a workflow to help diagnose the issue:
Caption: A logical workflow for diagnosing the cause of peak tailing.
Q2: What are the common physical causes of peak tailing and how can I fix them?
When all peaks in your chromatogram exhibit tailing, it's likely due to a disruption in the carrier gas flow path. Here are the common causes and their solutions:
| Potential Cause | Description | Recommended Action |
| Improper Column Installation | Incorrect column positioning in the inlet or detector can create dead volumes, leading to peak tailing.[3] | Re-install the column according to the manufacturer's instructions, ensuring the correct insertion depth. |
| Poor Column Cut | A jagged or uneven column cut can cause turbulence in the flow path, resulting in distorted peak shapes.[3] | Re-cut the column using a ceramic scoring wafer or a diamond-tipped scribe to ensure a clean, square cut. |
| System Leaks | Leaks at the inlet septum, column fittings, or other connections can disrupt the carrier gas flow and introduce contaminants. | Use an electronic leak detector to systematically check all potential leak points and tighten or replace fittings as necessary. |
| Contaminated Inlet Liner | The accumulation of non-volatile residues in the inlet liner can interfere with the sample transfer to the column. | Replace the inlet liner with a new, deactivated liner. Regular replacement is crucial, especially when analyzing complex matrices. |
Q3: If only the this compound peak is tailing, what are the likely chemical causes and solutions?
Peak tailing specific to polar analytes like this compound is often due to active sites within the GC system. These active sites, primarily exposed silanol groups, can interact with the polar ketone group, causing adsorption and delayed elution.
| Potential Cause | Description | Recommended Action |
| Active Inlet Liner | The glass inlet liner can have active silanol groups on its surface, especially if it is not properly deactivated or has become contaminated.[2] | Replace the liner with a new, highly deactivated one. Consider using liners with a wool packing if your sample contains non-volatile residues, but be aware that the wool itself can be a source of activity. |
| Column Contamination | The buildup of sample matrix components at the head of the column can create active sites.[2] | Trim 10-20 cm from the front of the column. If tailing persists, the column may need to be replaced. |
| Column Degradation | Over time, the stationary phase of the column can degrade, exposing active sites. This can be accelerated by the presence of oxygen or water in the carrier gas. | Ensure high-purity carrier gas and install or replace oxygen and moisture traps. If the column is old or has been subjected to high temperatures, it may need replacement. |
| Inappropriate Inlet Temperature | A low inlet temperature can lead to incomplete or slow vaporization of this compound, resulting in a broad and tailing peak.[4] | Increase the inlet temperature in increments of 10-20°C. A typical starting point for the analysis of terpenoids is 250°C. |
Below is a diagram illustrating the interaction of this compound with an active site:
Caption: Adsorption of polar this compound on an active silanol site.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A: Peak tailing is the asymmetry of a chromatographic peak where the back of the peak is broader than the front. For quantitative analysis of this compound, tailing peaks can lead to inaccurate peak integration, reduced sensitivity, and poor resolution from other components in the sample, compromising the accuracy and reliability of the results.
Q2: What type of GC column is best for the analysis of this compound to minimize peak tailing?
A: A low- to mid-polarity column is generally recommended for the analysis of terpenoids like this compound. A common choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5ms). These columns provide good selectivity and are generally inert, which helps to reduce peak tailing for polar compounds.
Q3: Can the injection technique affect the peak shape of this compound?
A: Yes, the injection technique is critical. A fast, clean injection is necessary to introduce the sample as a narrow band onto the column. A slow injection can lead to peak broadening and tailing. Ensure the autosampler is functioning correctly and that the syringe is clean and appropriate for the injection volume.
Q4: How often should I perform inlet maintenance to prevent peak tailing?
A: The frequency of inlet maintenance depends on the cleanliness of your samples and the number of injections. For routine analysis of relatively clean samples, replacing the septum and liner every 100-200 injections is a good practice. For complex matrices, more frequent maintenance may be necessary. Regularly inspecting the liner for discoloration or residue is recommended.
Q5: Can the sample solvent cause peak tailing for this compound?
A: Yes, a mismatch between the polarity of the sample solvent and the stationary phase can cause peak distortion. For a non-polar or low-polarity column, using a highly polar solvent can lead to poor focusing of the analyte at the head of the column. It is best to dissolve the sample in a solvent that is compatible with the stationary phase.
Experimental Protocols
The following are representative experimental protocols for the GC-MS analysis of this compound, based on methods described in the literature. These can serve as a starting point for method development and troubleshooting.
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This method is suitable for the extraction of volatile compounds like this compound from plant material.[5]
-
Weigh approximately 0.05 g of homogenized Perilla leaves into a 10 mL headspace vial.
-
Seal the vial with a screw cap containing a PTFE/silicone septum.
-
Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for an equilibration time of 15 minutes.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).
-
Retract the fiber and immediately introduce it into the GC inlet for thermal desorption and analysis.
GC-MS Analysis Parameters
The following table summarizes typical GC-MS parameters used for the analysis of this compound and other volatile compounds in Perilla frutescens.
| Parameter | Typical Value/Condition | Reference |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column | [1] |
| Inlet Temperature | 250 °C | [6] |
| Injection Mode | Splitless or Split (e.g., 10:1) | [6] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [6] |
| Oven Temperature Program | Initial: 60°C (hold 2 min), Ramp 1: 10°C/min to 180°C, Ramp 2: 20°C/min to 280°C (hold 5 min) | [6] |
| MS Transfer Line Temp. | 280 °C | - |
| Ion Source Temperature | 230 °C | [6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [6] |
| Scan Range | m/z 40-400 | [6] |
References
Optimizing concentration and incubation time for Perilla ketone in vitro assays.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing concentration and incubation times for Perilla ketone in vitro assays. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful and reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in vitro assays?
A1: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being investigated. Based on available literature, a general starting range for dose-response experiments is between 1 µM and 100 µM. For anti-inflammatory effects in RAW264.7 macrophages, concentrations that inhibit inflammatory mediators have been noted.[1] For antitumor activity, IC50 values against human gastric adenocarcinoma MGC-803 cells and human non-small cell lung cancer A549 cells were found to be in the range of 17.82 ± 5.12 µg/mL to 21.31 ± 0.98 µg/mL.[1] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q2: What is a typical incubation time for this compound treatment?
A2: Incubation times can vary from a few hours to 72 hours or longer, depending on the assay. For acute effects, such as the inhibition of inflammatory mediators, a shorter incubation time of 12-24 hours may be sufficient.[1] For cell viability and apoptosis assays, longer incubation times of 24, 48, or 72 hours are common to observe significant effects.[1] For instance, in wound healing assays with the related compound isoegomaketone (B1240414) on HaCaT cells, a 24-hour incubation period showed significant effects. It is recommended to perform a time-course experiment to identify the optimal incubation period for your specific research question.
Q3: What is the mechanism of action of this compound?
A3: this compound has been shown to exert its biological effects through various signaling pathways. In the context of inflammation, it can inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, suggesting an interference with the NF-κB signaling pathway.[1] The related compound, isoegomaketone, has been shown to activate the MAPK/ERK pathway to promote cell proliferation and migration in human keratinocytes.[2] Additionally, this compound has been found to induce apoptosis in certain cancer cell lines and in adoptive T-cell therapy, potentially through the activation of the CYP4B1 enzyme.[1]
Q4: How should I prepare this compound for in vitro experiments?
A4: this compound is an oil and should be dissolved in an appropriate solvent before being added to cell culture media.[3] Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent. Prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the cell culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% (v/v). A vehicle control (medium with the same concentration of DMSO) should always be included in your experiments.
Q5: Are there any known stability issues with this compound in cell culture?
A5: this compound is sensitive to oxygen and may become colored upon standing.[3] It is advisable to prepare fresh dilutions from a stock solution for each experiment. Store the stock solution at -20°C or -80°C, protected from light, to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound | Concentration is too low: The concentration used may not be sufficient to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 200 µM). |
| Incubation time is too short: The biological process being studied may require a longer duration to manifest. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to determine the optimal incubation time. | |
| Compound instability: this compound may have degraded. | Prepare fresh dilutions from a frozen stock for each experiment. Minimize exposure to light and oxygen. | |
| Cell line is resistant: The chosen cell line may not be sensitive to this compound. | Research the literature for cell lines known to be responsive to this compound or test a different cell line. | |
| High cell death in control and treated groups | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.1% for DMSO). Always include a vehicle control. |
| Compound cytotoxicity: this compound itself can be cytotoxic at higher concentrations.[1] | Perform a cytotoxicity assay (e.g., MTT, XTT) to determine the cytotoxic concentration range for your cell line and use concentrations below this for mechanistic studies. | |
| Inconsistent or variable results | Uneven cell seeding: Inconsistent cell numbers across wells can lead to variability. | Ensure proper cell counting and seeding techniques to achieve a uniform cell monolayer. |
| Incomplete dissolution of this compound: The compound may not be fully dissolved in the media, leading to uneven exposure. | Vortex the stock solution and the final dilutions thoroughly before adding to the cells. Visually inspect for any precipitates. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the plate for experiments or fill them with sterile PBS to maintain humidity. |
Data Presentation
Table 1: Reported In Vitro Concentrations and Effects of this compound
| Effect Studied | Cell Line | Concentration / IC50 | Incubation Time | Reference |
| Anti-tumor Activity | MGC-803 (Human gastric adenocarcinoma) | IC50: 17.82 ± 5.12 µg/mL | Not Specified | [1] |
| Anti-tumor Activity | A549 (Human non-small cell lung cancer) | IC50: 21.31 ± 0.98 µg/mL | Not Specified | [1] |
| Apoptosis Induction | ΔNGFR-T2A-CYP4B1P+12-transduced T cells | 2.9 mmol·L⁻¹ | Not Specified | [1] |
| Anti-inflammatory | RAW264.7 (Mouse monocyte-macrophage) | Effective concentrations for inhibition of NO, TNF-α, IL-6 | Not Specified | [1] |
Table 2: Reported In Vitro Concentrations and Effects of Isoegomaketone (a related compound)
| Effect Studied | Cell Line | Concentration | Incubation Time | Reference |
| Wound Healing | HaCaT (Human keratinocyte) | 10 µmol·L⁻¹ | 24 hours | [2] |
Experimental Protocols
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Anti-inflammatory Assay (Nitric Oxide Measurement in RAW264.7 cells)
Materials:
-
RAW264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Complete cell culture medium (DMEM with 10% FBS)
-
Griess Reagent System
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a cytotoxicity assay) for 1-2 hours.
-
Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
Nitrite (B80452) Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (Part II of Griess Reagent) and incubate for 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and express the results as a percentage of the LPS-stimulated control.
Mandatory Visualization
Caption: Signaling pathways modulated by this compound and related compounds.
Caption: Workflow for optimizing this compound concentration and incubation time.
References
Overcoming solubility issues of Perilla ketone in aqueous media.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome challenges related to the poor aqueous solubility of Perilla ketone.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is poorly soluble in water.[1][2] Published data indicates its water solubility is approximately 0.14 g/L to 281.5 mg/L at 25°C.[3][4] Its lipophilic nature, characterized by a logP value of around 2.8, contributes to this limited solubility in aqueous media.[3]
Q2: Why is this compound poorly soluble in water?
A2: this compound is a natural terpenoid with a furan (B31954) ring and a six-carbon side chain, making it a predominantly non-polar, lipophilic molecule ("oil-like").[5][6] Its molecular structure lacks significant hydrogen-bonding donor groups, leading to weak interactions with polar water molecules and thus poor solubility.
Q3: What are the primary strategies for enhancing the aqueous solubility of this compound?
A3: Common and effective strategies involve formulating this compound into advanced delivery systems to improve its dispersion and effective concentration in aqueous solutions. Key physical approaches include:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes.[1]
-
Lipid-Based Formulations: Creating nanoemulsions or liposomes to encapsulate the oily ketone.[7][8]
-
Solid Dispersions: Dispersing the compound in a hydrophilic solid carrier matrix.[2][9]
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution, though this doesn't alter the saturation solubility.[1][10]
Troubleshooting Guides & Protocols
This section addresses specific issues you may encounter during your experiments, organized by solubilization technique.
Cyclodextrin (B1172386) Inclusion Complexation
Q: My this compound-cyclodextrin complex shows low encapsulation efficiency and doesn't improve solubility as expected. What are the likely causes and solutions?
A: This issue often stems from a mismatch between the cyclodextrin (CD) cavity size and the guest molecule (this compound), improper preparation methods, or incorrect stoichiometry.
Troubleshooting Steps:
-
Select the Right Cyclodextrin: The hydrophobic cavity of the CD must be large enough to accommodate the isoamyl side chain of this compound. Gamma-cyclodextrin (γ-CD) is often a good starting point for larger lipophilic molecules.[11][12]
-
Optimize Molar Ratio: Experiment with different molar ratios of this compound to cyclodextrin (e.g., 1:1, 1:2, 2:1) to find the optimal stoichiometry for complex formation.
-
Improve Mixing/Energy Input: Ensure adequate energy is provided to facilitate the inclusion. Increase stirring time/speed, or use sonication during the complexation process.
-
Check Solvent and Temperature: While the goal is aqueous solubility, initial complexation can sometimes be facilitated in a water-miscible co-solvent system (like ethanol-water), followed by solvent removal.[13] Temperature can also influence complexation efficiency.
Experimental Protocol: this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a general procedure for forming an inclusion complex.
-
Molar Ratio Calculation: Calculate the required masses of this compound and γ-cyclodextrin for a desired molar ratio (e.g., 1:1).
-
Cyclodextrin Hydration: Place the accurately weighed γ-cyclodextrin in a mortar. Add a small amount of water or a water-ethanol mixture (e.g., 50:50 v/v) dropwise to form a paste.
-
Incorporation of this compound: Add the this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture thoroughly with a pestle for 45-60 minutes. The mixture should maintain a paste-like consistency; add more solvent if it becomes too dry.
-
Drying: Dry the resulting product in an oven at 40-50°C until a constant weight is achieved, or use a vacuum oven for more sensitive applications.
-
Post-Processing: The dried complex can be gently pulverized and sieved to obtain a uniform powder.
-
Characterization: Confirm complex formation using techniques like DSC (Differential Scanning Calorimetry), FTIR (Fourier-Transform Infrared Spectroscopy), or NMR (Nuclear Magnetic Resonance).
Nanoemulsion Formulation
Q: My this compound nanoemulsion is unstable, showing creaming or phase separation after a short time. How can I improve its stability?
A: Nanoemulsion instability is typically due to an suboptimal formulation (oil/surfactant/water ratio) or insufficient energy during homogenization.
Troubleshooting Steps:
-
Optimize Surfactant and Co-surfactant: The choice and concentration of the emulsifier are critical. Use a surfactant with an appropriate HLB (Hydrophile-Lipophile Balance) value for oil-in-water emulsions (typically 8-18). A combination of a primary surfactant (e.g., Tween 80, Polysorbate 80) and a co-surfactant/co-solvent (e.g., Transcutol, ethanol (B145695), propylene (B89431) glycol) often improves stability.
-
Adjust Oil-to-Surfactant Ratio: Systematically vary the ratio of the oil phase (this compound) to the surfactant/co-surfactant mixture (Smix). Constructing a pseudo-ternary phase diagram can help identify the optimal ratios for stable nanoemulsion formation.
-
Increase Homogenization Energy: The droplet size of a nanoemulsion is a key factor in its stability. If using high-shear or high-pressure homogenization, try increasing the homogenization time, speed, or pressure to achieve a smaller, more uniform particle size (ideally <200 nm).[14][15]
-
Check for Ostwald Ripening: If smaller droplets are growing into larger ones over time, consider adding a small amount of a highly water-insoluble oil (e.g., medium-chain triglycerides) to the oil phase to inhibit this process.
Experimental Protocol: this compound Nanoemulsion (High-Pressure Homogenization)
This protocol describes a common method for producing a stable O/W nanoemulsion.
-
Phase Preparation:
-
Oil Phase: Dissolve this compound in a suitable carrier oil if necessary.
-
Aqueous Phase: Dissolve a hydrophilic surfactant (e.g., Tween 80) in purified water.
-
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase dropwise while mixing with a high-shear mixer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 10-15 minutes. This will create a coarse, milky-white pre-emulsion.
-
High-Pressure Homogenization: Pass the pre-emulsion through a high-pressure homogenizer. Operate at pressures between 100-150 MPa for 3-5 cycles.[15] The number of cycles and pressure may require optimization. The emulsion should become more translucent as droplet size decreases.
-
Characterization:
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS). A stable nanoemulsion typically has a particle size < 200 nm, a PDI < 0.3, and a zeta potential of |>25 mV|.
-
Visually inspect for phase separation or creaming over a set period at different storage conditions (e.g., 4°C, 25°C).
-
Solid Dispersion
Q: My solid dispersion of this compound with a hydrophilic carrier isn't improving the dissolution rate significantly. What could be wrong?
A: This may indicate that the drug has not been converted to an amorphous state or is not molecularly dispersed within the carrier. The choice of carrier and preparation method are crucial.
Troubleshooting Steps:
-
Carrier Selection: Ensure the carrier is highly water-soluble and compatible with this compound. Common carriers include Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Eudragit polymers.[9][13] The drug and carrier should ideally be miscible.
-
Drug-to-Carrier Ratio: A high drug loading can lead to the formation of crystalline drug domains within the dispersion, which will not dissolve rapidly. Try decreasing the drug-to-carrier ratio (e.g., from 1:1 to 1:5 or 1:10).
-
Preparation Method: The solvent evaporation method often yields a better (more amorphous) dispersion than the fusion (melting) method, especially for thermolabile compounds.[9] Ensure the solvent is completely removed, as residual solvent can promote recrystallization.
-
Characterization: Use DSC or PXRD (Powder X-ray Diffraction) to confirm that the this compound within the solid dispersion is in an amorphous state. The absence of a melting point peak (DSC) or characteristic crystalline peaks (PXRD) for the drug indicates successful amorphization.
Experimental Protocol: this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolution: Accurately weigh this compound and a hydrophilic carrier (e.g., PVP K30) at the desired ratio (e.g., 1:5). Dissolve both components in a common volatile solvent, such as ethanol or methanol, ensuring a clear solution is formed.[9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) under reduced pressure.[9] This should result in the formation of a thin, solid film on the flask wall.
-
Final Drying: Scrape the solid film from the flask and place it in a vacuum desiccator or vacuum oven for at least 24 hours to remove any residual solvent.
-
Sizing: Pulverize the dried solid dispersion using a mortar and pestle, then pass it through a sieve to obtain a fine powder with a uniform particle size.
-
Evaluation: Perform in vitro dissolution studies comparing the pure this compound to the solid dispersion powder to quantify the improvement in dissolution rate.
Data & Diagrams
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [5][16] |
| Molecular Weight | 166.22 g/mol | [5][16] |
| Appearance | Colorless oil | [5][6] |
| Water Solubility | ~0.14 - 0.28 g/L | [3][4] |
| logP | ~2.8 | [3] |
Table 2: Comparison of Common Solubility Enhancement Techniques
| Technique | Mechanism | Advantages | Considerations |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule within the CD's lipophilic cavity.[1] | High stability, easy to prepare (e.g., kneading, co-precipitation). | Stoichiometry and CD type must be optimized; limited by drug size. |
| Nanoemulsion | Dispersion of drug-loaded oil droplets in an aqueous phase, stabilized by surfactants.[8] | High drug-loading capacity, suitable for oils, enhances bioavailability.[15] | Requires specific equipment (homogenizer), potential for instability (creaming, Ostwald ripening). |
| Liposomal Encapsulation | Encapsulation of lipophilic drugs within the lipid bilayer of vesicles.[17] | Biocompatible, can provide targeted and sustained release. | Lower encapsulation efficiency for some drugs, potential for leakage.[17] |
| Solid Dispersion | Molecular dispersion of the drug in a hydrophilic carrier in an amorphous state.[2][9] | Significant increase in dissolution rate, established manufacturing methods. | Potential for recrystallization during storage, carrier selection is critical. |
Visualizations
Caption: Decision workflow for selecting a suitable solubilization strategy for this compound.
Caption: Mechanism of this compound encapsulation by a cyclodextrin molecule.
Caption: Experimental workflow for preparing a this compound nanoemulsion.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB013998) - FooDB [foodb.ca]
- 4. This compound, 553-84-4 [thegoodscentscompany.com]
- 5. This compound [drugfuture.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. ascendiacdmo.com [ascendiacdmo.com]
- 9. eijppr.com [eijppr.com]
- 10. wjbphs.com [wjbphs.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. researchgate.net [researchgate.net]
- 15. Effect of nanoemulsion particle size on the bioavailability and bioactivity of perilla oil in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-(3-Furyl)-4-methyl-1-pentanone | C10H14O2 | CID 68381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Identifying and minimizing interfering compounds in Perilla ketone toxicity assays.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perilla ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize interfering compounds in your toxicity assays, ensuring the accuracy and reliability of your results.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its toxicity a concern?
A1: this compound is a natural monoterpenoid found in the plant Perilla frutescens. It is known to cause pulmonary edema in livestock that graze on this plant.[1][2] Its toxicity is primarily mediated by metabolic activation in the lungs by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can damage cells.[3]
Q2: I am observing high background fluorescence in my cell-based assay with this compound. What are the potential sources and how can I mitigate this?
A2: High background fluorescence can be a significant issue when working with natural compounds like this compound. The primary sources of interference include:
-
Autofluorescence of this compound: this compound itself may exhibit some intrinsic fluorescence, although this is not extensively documented. More likely, its metabolites produced by cellular metabolism could be fluorescent.
-
Phenol (B47542) Red in Culture Media: Phenol red, a common pH indicator in cell culture media, is a known source of autofluorescence.
-
Serum Components: Fetal Bovine Serum (FBS) and other serum components can also contribute to background fluorescence.
-
Cellular Autofluorescence: Endogenous cellular components like NADH and flavins naturally fluoresce.
Troubleshooting Steps:
-
Run a "Compound-Only" Control: Measure the fluorescence of this compound in your assay buffer without cells to determine its intrinsic fluorescence.
-
Use Phenol Red-Free Media: Switch to a phenol red-free formulation of your cell culture medium.
-
Reduce Serum Concentration: If possible, lower the percentage of FBS in your media during the assay.
-
Wash Cells Before Measurement: Gently wash the cells with phosphate-buffered saline (PBS) before adding the fluorescent dye to remove any interfering substances from the media.
-
Use a Red-Shifted Fluorescent Dye: Cellular autofluorescence is more prominent at shorter wavelengths (blue and green). Using a dye that excites and emits in the red or far-red spectrum can help minimize this interference.
Q3: My absorbance-based cytotoxicity assay (e.g., MTT, XTT) is giving inconsistent results. What could be the cause?
A3: Inconsistent results in absorbance-based assays can be caused by several factors when testing natural products:
-
Poor Solubility and Precipitation: this compound is a lipophilic compound and may have limited solubility in aqueous culture media, leading to precipitation at higher concentrations.[4] Precipitates can scatter light, leading to artificially high absorbance readings.[4]
-
Chemical Reactivity: this compound's reactive metabolites can potentially interact with the assay reagents, such as the tetrazolium salts (MTT, XTT) or the formazan (B1609692) product, leading to either an overestimation or underestimation of cell viability.
-
Interference with Cellular Metabolism: this compound may affect mitochondrial function, which is the basis of MTT and XTT assays, in a way that does not directly correlate with cell death.
Troubleshooting Steps:
-
Assess Solubility: Visually inspect the wells for any precipitate. Determine the solubility limit of this compound in your culture medium and test concentrations below this limit.[4]
-
Use a Solubilizing Agent: A small amount of a solvent like DMSO can be used to dissolve this compound, but the final concentration in the well should be kept low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control with the same concentration of the solvent.
-
Include a "Compound and Reagent" Control: To check for chemical reactivity, incubate this compound with the assay reagent in a cell-free system.
-
Use an Orthogonal Assay: Confirm your results using a different type of cytotoxicity assay that relies on a different principle, such as a membrane integrity assay (e.g., LDH release or trypan blue exclusion).
Q4: Can this compound's metabolism by cytochrome P450 enzymes in my cell line affect the assay outcome?
A4: Yes, the metabolic activation of this compound is a critical factor in its toxicity.[3] If you are using a cell line with high expression of cytochrome P450 enzymes (e.g., liver-derived cells like HepG2), this compound will be metabolized to reactive intermediates. This can lead to higher toxicity compared to cell lines with low P450 activity. Be aware of the metabolic capacity of your chosen cell line and consider it when interpreting your data.
Troubleshooting Guides
Guide 1: Identifying and Minimizing Autofluorescence
This guide provides a step-by-step workflow to address issues with high background fluorescence.
Diagram: Workflow for Troubleshooting Autofluorescence
Caption: A workflow to systematically identify and mitigate sources of autofluorescence in this compound toxicity assays.
Guide 2: Addressing Poor Solubility and Precipitation
This guide outlines a process for dealing with solubility issues of this compound in aqueous media.
Diagram: Workflow for Managing Poor Solubility
Caption: A step-by-step guide to troubleshoot and manage the poor solubility of this compound in cytotoxicity assays.
Data Presentation
While specific quantitative data on the interference of various compounds with this compound toxicity assays is limited in the literature, the following table summarizes potential interfering compounds and their qualitative effects on common assay readouts.
| Interfering Compound/Factor | Assay Type Affected | Potential Effect on Readout | Mitigation Strategy |
| Phenol Red | Fluorescence, Absorbance | Increased background, quenching | Use phenol red-free media |
| Serum Proteins (e.g., Albumin) | General | Binding to this compound, reducing its effective concentration | Use serum-free media for the duration of the assay if possible |
| Other Phytochemicals in Extracts | All | Synergistic or antagonistic effects, autofluorescence | Use purified this compound; characterize the composition of extracts |
| DMSO (at high concentrations) | All | Solvent-induced cytotoxicity | Keep final DMSO concentration low (<0.5%) and use a vehicle control |
| Insoluble this compound | Absorbance, Light Scattering | Artificially high absorbance due to light scatter | Improve solubility, use concentrations below the solubility limit |
| Reactive Oxygen Species (ROS) | Redox-sensitive probes | Can directly oxidize fluorescent or colorimetric probes | Include appropriate antioxidant controls; use probes less sensitive to ROS |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay with this compound
This protocol describes a standard MTT assay to assess the cytotoxicity of this compound, with considerations for potential interferences.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in phenol red-free culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include wells with untreated cells and cells treated with the vehicle (media with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to 0.5 mg/mL in serum-free, phenol red-free medium. Remove the treatment medium from the wells and add 100 µL of the MTT solution to each well. Incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol provides an alternative to metabolic assays, focusing on membrane integrity.
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Maximum LDH Release Control: To the wells with untreated cells, add 10 µL of a lysis buffer (e.g., 1% Triton X-100) and incubate for 15 minutes to induce maximum LDH release. Centrifuge and transfer 50 µL of the supernatant to the new plate.
-
LDH Reaction: Add 50 µL of the LDH assay reagent to each well of the new plate and incubate for 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) from all readings. Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Signaling Pathways
This compound Metabolism and Toxicity Pathway
This compound's toxicity is initiated by its metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive electrophilic metabolites. These metabolites can covalently bind to cellular macromolecules, leading to cellular damage, oxidative stress, and apoptosis.
Diagram: this compound Bioactivation and Toxicity
Caption: A simplified diagram illustrating the metabolic activation of this compound and the subsequent cellular toxicity cascade.
Potential Involvement of the PI3K/AKT/mTOR Pathway
Research on compounds structurally related to this compound, such as isoegomaketone, and extracts from Perilla frutescens suggests a potential role for the PI3K/AKT/mTOR signaling pathway in mediating their cellular effects.[5][6][7][8][9][10] This pathway is crucial for cell survival, proliferation, and metabolism. While the direct effect of this compound on this pathway requires further investigation, it is a plausible target for its toxic or other biological activities.
Diagram: PI3K/AKT/mTOR Signaling Pathway
Caption: An overview of the PI3K/AKT/mTOR signaling pathway and the potential points of modulation by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extract of Perilla Frutescens Inhibits Tumor Proliferation of HCC via PI3K/AKT Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perilla oil regulates intestinal microbiota and alleviates insulin resistance through the PI3K/AKT signaling pathway in type-2 diabetic KKAy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Bioavailability of Perilla Ketone for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perilla ketone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in enhancing the in vivo bioavailability of this lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving adequate oral bioavailability for this compound?
A1: The primary challenges stem from this compound's physicochemical properties. It is a lipophilic molecule with an estimated low aqueous solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1] Its experimental logP value of 2.76 indicates its preference for lipid environments over aqueous ones. Furthermore, like many natural compounds, it may be susceptible to first-pass metabolism in the liver, where it can be altered by enzymes like cytochrome P450 before reaching systemic circulation.[2][3]
Q2: What are the most promising formulation strategies to enhance the bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the low solubility and improve the absorption of this compound. The most common and effective approaches include:
-
Nanoemulsions: These are oil-in-water or water-in-oil dispersions with droplet sizes in the nanometer range (typically 20-200 nm).[[“]] Encapsulating this compound in the oil phase of a nanoemulsion can enhance its solubilization in the gut and facilitate its transport across the intestinal membrane.[[“]]
-
Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier matrix at a solid state.[5][6] By reducing the particle size to a molecular level and improving wettability, solid dispersions can significantly increase the dissolution rate and oral bioavailability.[6]
-
Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] this compound can be encapsulated within the hydrophobic core of a cyclodextrin molecule, forming a complex that has enhanced aqueous solubility and dissolution.[7][8]
Q3: Are there any known toxicity concerns with this compound that I should be aware of during in vivo studies?
A3: Yes, this compound has been shown to cause dose-dependent pulmonary toxicity in some animal species, including mice, hamsters, and rabbits, leading to conditions like pulmonary edema.[3][9][10] This toxicity is believed to be mediated by the bioactivation of this compound by cytochrome P450 enzymes in the lungs.[2][3] Therefore, it is crucial to carefully select the animal model and dosage, and to monitor for any signs of respiratory distress during your in vivo experiments.
Q4: Which animal models are most suitable for in vivo bioavailability studies of this compound?
A4: The choice of animal model is critical and depends on the specific research question. Rodents, such as rats and mice, are commonly used for initial pharmacokinetic screening due to their small size, cost-effectiveness, and well-characterized physiology.[2][11] However, for studies where gastrointestinal physiology and metabolism are more critical for predicting human outcomes, larger animal models like beagle dogs or pigs may be more appropriate as their digestive systems more closely resemble that of humans.[2][11] Given the known species differences in this compound's toxicity, it is advisable to start with rodent models and carefully consider the metabolic profile when extrapolating results.[3]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
| Potential Cause | Troubleshooting/Recommendation |
| Poor aqueous solubility of this compound. | Formulate this compound using one of the bioavailability enhancement techniques described below (Nanoemulsion, Solid Dispersion, or Cyclodextrin Inclusion Complex). |
| First-pass metabolism. | Consider co-administration with a known inhibitor of relevant cytochrome P450 enzymes (use with caution and appropriate ethical approval). Alternatively, explore alternative routes of administration (e.g., intraperitoneal) for initial efficacy studies to bypass the first-pass effect, although this will not assess oral bioavailability. |
| Inadequate formulation stability. | Characterize the physical and chemical stability of your formulation over time and under relevant storage conditions. For nanoemulsions, monitor droplet size and for solid dispersions, assess for any signs of recrystallization. |
| Improper dosing or gavage technique. | Ensure accurate dose calculations and proper oral gavage technique to minimize stress and ensure the full dose is delivered to the stomach. |
Issue 2: Difficulty in Formulating this compound for In Vivo Administration
| Potential Cause | Troubleshooting/Recommendation |
| Precipitation of this compound in aqueous vehicle. | Avoid using simple aqueous suspensions. Utilize solubilizing excipients or one of the recommended formulation strategies. |
| Phase separation or instability of nanoemulsion. | Optimize the oil-to-surfactant ratio and the homogenization process (sonication time/power or number of passes through a high-pressure homogenizer). |
| Low drug loading in solid dispersion. | Experiment with different hydrophilic carriers and drug-to-carrier ratios. The choice of solvent in the solvent evaporation method is also critical for achieving a stable amorphous solid dispersion. |
| Inefficient complexation with cyclodextrins. | Optimize the kneading process by adjusting the amount of hydroalcoholic solvent and the kneading time. Ensure thorough drying to remove residual solvent. |
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [12][13][14] |
| Molecular Weight | 166.22 g/mol | [15][16][17] |
| Appearance | Colorless oil | [15][18] |
| Boiling Point | 223-225 °C at 760 mmHg | [19] |
| Density | 0.9920 g/cm³ | [15][18] |
| LogP (o/w) | 2.760 | [1][19] |
| Water Solubility | 281.5 mg/L at 25 °C (estimated) | [1][19] |
Experimental Protocols
Preparation of this compound Nanoemulsion (Oil-in-Water)
This protocol is a general guideline for preparing an oil-in-water (o/w) nanoemulsion using a high-pressure homogenization method.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides, olive oil)
-
Surfactant (e.g., Tween 80, Polysorbate 80)
-
Co-surfactant (e.g., Transcutol P, PEG 400)
-
Purified water
Procedure:
-
Oil Phase Preparation: Dissolve a known amount of this compound in the selected oil.
-
Aqueous Phase Preparation: Disperse the surfactant and co-surfactant in purified water.
-
Coarse Emulsion Formation: Gradually add the oil phase to the aqueous phase while stirring at high speed using a magnetic stirrer or a high-shear mixer.
-
Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a set pressure (e.g., 15,000 psi).
-
Characterization: Analyze the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using a dynamic light scattering instrument.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This protocol outlines the preparation of a solid dispersion using the solvent evaporation technique.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)
-
Organic solvent (e.g., ethanol, methanol, acetone (B3395972) - select a solvent that dissolves both the drug and the carrier)
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic carrier in the chosen organic solvent.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature.
-
Drying: Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverization: Pulverize the dried solid dispersion into a fine powder using a mortar and pestle.
-
Sieving and Storage: Pass the powder through a sieve to obtain a uniform particle size and store it in a desiccator.
-
Characterization: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm the amorphous state of this compound.
Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes the formation of an inclusion complex using the kneading method.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a modified cyclodextrin (e.g., HP-β-CD)
-
Hydroalcoholic solution (e.g., ethanol:water 1:1 v/v)
Procedure:
-
Mixing: Place the cyclodextrin in a mortar and add a small amount of the hydroalcoholic solution to form a paste.
-
Incorporation: Slowly add the this compound to the cyclodextrin paste.
-
Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the inclusion of this compound into the cyclodextrin cavity. Add small amounts of the hydroalcoholic solution if the mixture becomes too dry.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverization and Storage: Pulverize the dried complex and store it in a well-closed container.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), DSC, and XRD.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating potential signaling pathways affected by this compound and a general workflow for assessing the in vivo bioavailability of a formulated compound.
Caption: General workflow for enhancing and evaluating the in vivo bioavailability of this compound.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
- 5. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 6. Predicting Oral Drug Absorption: Mini Review on Physiologically-Based Pharmacokinetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Proinflammatory Cytokine Generation in Lung Inflammation by the Leaves of Perilla frutescens and Its Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 12. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound [webbook.nist.gov]
- 15. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound [drugfuture.com]
- 17. scbt.com [scbt.com]
- 18. This compound - Wikipedia [en.wikipedia.org]
- 19. This compound, 553-84-4 [thegoodscentscompany.com]
Strategies to mitigate the toxicity of Perilla ketone in animal studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perilla ketone in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound toxicity in animals?
A1: this compound (PK) itself is not directly toxic. Its toxicity stems from its metabolic activation by cytochrome P450 (CYP450) enzymes, primarily in the lungs.[1] This bioactivation process generates a reactive intermediate that is highly toxic to lung tissue, leading to pulmonary edema and injury.[1]
Q2: Which animal species are most susceptible to this compound toxicity?
A2: There is significant species variability in susceptibility to PK toxicity. Rodents such as mice and hamsters are highly susceptible, exhibiting primarily pulmonary toxicity.[1] In contrast, species like dogs and pigs show higher LD50 values and may also exhibit liver damage in addition to lung injury.[1] This variability is linked to differences in the expression and activity of pulmonary CYP450 enzymes.[1]
Q3: What are the typical clinical signs of this compound toxicity in laboratory animals?
A3: Acute toxicity in susceptible species like mice and rats is characterized by respiratory distress, including rapid and labored breathing.[2] This progresses to pulmonary edema, which is the accumulation of fluid in the lungs, and can be fatal.[2]
Q4: Can this compound toxicity be mitigated?
A4: Yes, strategies to mitigate PK toxicity focus on two main approaches:
-
Inhibition of metabolic activation: Blocking the CYP450 enzymes that bioactivate PK can prevent the formation of the toxic metabolite.
-
Enhancing detoxification pathways: Boosting the levels of endogenous antioxidants, such as glutathione (B108866) (GSH), can help neutralize the reactive intermediates.
Troubleshooting Guide
Problem: High mortality rates in my animal cohort after this compound administration, even at seemingly low doses.
-
Possible Cause: The animal strain or species you are using may be particularly sensitive to this compound due to high levels of pulmonary CYP450 enzymes.
-
Solution:
-
Review the literature for LD50 values specific to your animal model to ensure your dosing is appropriate (see Table 1).
-
Consider using a different, less sensitive strain or species if your experimental goals allow.
-
Implement a mitigation strategy, such as pre-treatment with a CYP450 inhibitor (see Experimental Protocols).
-
Problem: Inconsistent or highly variable toxic responses within the same experimental group.
-
Possible Cause: Variability in the metabolic rate of individual animals can lead to different levels of toxic metabolite formation. The vehicle used to dissolve and administer this compound can also affect its absorption and metabolism.
-
Solution:
-
Ensure precise and consistent administration of this compound to all animals.
-
Use a standardized and appropriate vehicle for administration.
-
Increase the number of animals per group to improve statistical power and account for individual variability.
-
Problem: Difficulty in assessing the extent of pulmonary edema.
-
Possible Cause: Gross observation alone may not be sufficient to quantify lung injury accurately.
-
Solution:
-
Measure the lung-to-body weight ratio. A significant increase in this ratio is indicative of pulmonary edema.
-
Perform bronchoalveolar lavage (BAL) and analyze the fluid for protein content and cell counts, which are markers of lung injury and inflammation.
-
Conduct histopathological examination of lung tissue to visualize and score the extent of edema, inflammation, and cellular damage (see Experimental Protocols).
-
Quantitative Data
Table 1: Acute Toxicity (LD50) of this compound in Various Animal Species (Intraperitoneal Administration)
| Animal Species | LD50 (mg/kg) | Primary Organ of Toxicity | Reference |
| Mouse | 5.0 ± 0.3 | Lungs | [1] |
| Hamster | 13.7 ± 0.9 | Lungs | [1] |
| Rabbit | ~14 | Lungs | [1] |
| Dog | 106 ± 25 | Lungs and Liver | [1] |
| Pig | >158 | Lungs and Liver | [1] |
Experimental Protocols
Protocol 1: Induction of Acute Lung Injury with this compound in Mice
-
Animal Model: Male CD-1 mice (20-25 g).
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., corn oil) to the desired concentration.
-
Administration: Administer a single dose of this compound (e.g., 5-10 mg/kg) via intraperitoneal (i.p.) injection.
-
Monitoring: Observe animals closely for signs of respiratory distress for up to 24 hours.
-
Endpoint Analysis:
-
At a predetermined time point (e.g., 6, 12, or 24 hours post-injection), euthanize the animals.
-
Measure the lung-to-body weight ratio to assess pulmonary edema.
-
Collect lung tissue for histopathological analysis (see Protocol 3).
-
Perform bronchoalveolar lavage (BAL) to analyze inflammatory markers.
-
Protocol 2: Mitigation of this compound Toxicity
Strategy A: Inhibition of Cytochrome P450
-
Pre-treatment: Administer a broad-spectrum CYP450 inhibitor, such as piperonyl butoxide (PBO), to the animals via i.p. injection at a dose of 100-200 mg/kg.
-
Time Interval: Administer PBO 30-60 minutes before the administration of this compound.
-
This compound Challenge: Proceed with the this compound administration as described in Protocol 1.
-
Assessment: Compare the severity of lung injury (lung-to-body weight ratio, histopathology) in the PBO-pre-treated group to a group that received only this compound.
Strategy B: Glutathione Replenishment
-
Pre-treatment: Administer N-acetylcysteine (NAC), a precursor to glutathione, to the animals. A common dosage is 150-200 mg/kg administered via i.p. injection.[3][4]
-
Time Interval: Administer NAC 1-2 hours before the administration of this compound.
-
This compound Challenge: Proceed with the this compound administration as described in Protocol 1.
-
Assessment: Compare the severity of lung injury in the NAC-pre-treated group to a group that received only this compound. Additionally, lung tissue can be collected to measure glutathione levels.
Protocol 3: Histopathological Examination of Lung Tissue
-
Tissue Collection: Immediately after euthanasia, carefully excise the lungs.
-
Fixation: Inflate the lungs with 10% neutral buffered formalin through the trachea to ensure proper fixation of the alveolar structure.[5] Submerge the inflated lungs in formalin for at least 24 hours.[5]
-
Processing: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphological assessment.
-
Microscopic Examination: Examine the stained sections under a light microscope. Look for key pathological changes associated with this compound toxicity, including:
-
Perivascular and peribronchial edema
-
Alveolar edema (proteinaceous fluid in alveolar spaces)
-
Inflammatory cell infiltration (neutrophils, macrophages)
-
Hyaline membrane formation
-
Necrosis of bronchial and alveolar epithelial cells
-
Visualizations
Caption: Metabolic activation of this compound and mitigation strategies.
Caption: General experimental workflow for studying this compound toxicity.
Caption: Factors influencing the severity of this compound-induced lung injury.
References
- 1. Species susceptibility to the pulmonary toxicity of 3-furyl isoamyl ketone (this compound): in vivo support for involvement of the lung monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of N-acetyl cysteine to improve acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylcysteine attenuates lung ischemia-reperfusion injury after lung transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Guidelines for collection and processing of lungs from aged mice for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of animal models for studying Perilla ketone's therapeutic effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the therapeutic effects of Perilla ketone. The information is designed to address specific experimental challenges and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What are the primary therapeutic effects of this compound observed in preclinical studies?
A1: this compound, a major component of the essential oil from Perilla frutescens, has demonstrated several promising therapeutic activities in preclinical research. These include anti-inflammatory, antifungal, antitumor, and antiobesity effects.[1][2] In vitro studies have shown its ability to reduce inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
Q2: What is the most critical consideration when designing an animal study with this compound?
A2: The most critical consideration is the dual nature of this compound: it has both therapeutic potential and significant toxicity, particularly pulmonary toxicity.[1] The toxic effects are species-dependent and linked to the metabolic activation of this compound by cytochrome P450 monooxygenases in the lungs.[3] Therefore, careful dose selection and species/strain consideration are paramount to isolate therapeutic effects from toxic ones.
Q3: Which animal models are most commonly used to study this compound's effects?
A3: Historically, this compound has been studied in various animal models to understand its toxicity, including mice, hamsters, rabbits, dogs, pigs, sheep, and horses. For studying its therapeutic effects, particularly its anti-inflammatory properties, researchers have utilized models such as lipopolysaccharide (LPS)-induced inflammation in mice, collagen-induced arthritis (CIA) in mice, and the zebrafish tail fin amputation model for inflammation and regeneration.
Q4: How should I determine a starting therapeutic dose for this compound in my animal model?
A4: Establishing a therapeutic dose requires careful consideration of the known toxicity. The intraperitoneal (IP) lethal dose 50 (LD50) in mice is approximately 5.0 mg/kg.[3] Therapeutic doses should be significantly lower than this. While direct therapeutic dosage data for isolated this compound is limited, studies on related compounds can provide guidance. For instance, isoegomaketone, a structurally similar compound, has shown anti-arthritic effects in mice at an oral dose of 10 mg/kg/day.[1] It is advisable to start with a low dose and perform a dose-response study to find the optimal therapeutic window that avoids toxicity.
Q5: Are there known signaling pathways associated with this compound's anti-inflammatory effects?
A5: Yes, the anti-inflammatory effects of constituents from Perilla frutescens, including ketones, are believed to be mediated through the modulation of key inflammatory signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase/Protein Kinase B (PI3K/AKT) signaling pathways are implicated in the anti-inflammatory and wound-healing properties of compounds from Perilla frutescens.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High mortality or signs of respiratory distress in animals | - Dose of this compound is too high, causing acute pulmonary toxicity. - The chosen animal species/strain is highly sensitive to this compound due to its cytochrome P450 enzyme profile. | - Immediately reduce the dosage. Refer to the LD50 data and start with a much lower dose. - Consider using a different, less sensitive species or strain if high sensitivity is suspected. - Change the route of administration; oral administration might be better tolerated than intraperitoneal injection. |
| High variability in experimental results | - Inconsistent preparation or administration of this compound. - Genetic variability within the animal colony. - Differences in animal housing conditions or diet. | - Ensure this compound is properly solubilized and administered consistently. - Use a well-defined, genetically stable animal strain from a reputable vendor. - Standardize housing, diet, and other environmental factors that can influence inflammatory responses. |
| Lack of a discernible therapeutic effect | - The dose of this compound is too low. - The chosen animal model is not suitable for evaluating the specific therapeutic effect. - The treatment duration is too short. | - Conduct a dose-escalation study to find an effective dose, while carefully monitoring for signs of toxicity. - Ensure the chosen model (e.g., CIA for arthritis) is appropriate and robustly induced. - Extend the treatment period based on the expected disease progression in the model. |
| Difficulty in dissolving this compound for administration | - this compound is an oil and not readily soluble in aqueous solutions. | - Use a suitable vehicle for administration. Dimethyl sulfoxide (B87167) (DMSO) followed by dilution in saline or corn oil are common choices for preclinical studies. Ensure the final concentration of the vehicle is non-toxic to the animals. |
Quantitative Data Summary
Table 1: this compound Toxicity Data
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Observed Toxic Effects |
| This compound | Mouse | Intraperitoneal | ~5.0 ± 0.3 | Pulmonary toxicity |
| This compound | Hamster | Intraperitoneal | ~13.7 ± 0.9 | Pulmonary toxicity |
| This compound | Dog | Intraperitoneal | ~106 ± 25 | Liver damage |
| This compound | Pig | Intraperitoneal | >158 | Liver damage |
Data sourced from Garst et al., as cited in PubMed.[3]
Table 2: Therapeutic Efficacy of Perilla-Related Compounds (for reference)
| Compound | Animal Model | Dose & Duration | Key Findings |
| Isoegomaketone | Collagen Antibody-Induced Arthritis (Mouse) | 10 mg/kg/day (oral) for 7 days | Arthritis symptoms significantly attenuated; hind paw swelling and redness reduced to ~30% of the control group.[1] |
| Perilla frutescens Extract | LPS-Induced Inflammation (Mouse) | 100 mg/kg (oral) | Significantly inhibited TNF-α production in the lung. |
| Perilla frutescens Seed Extract | DSS-Induced Ulcerative Colitis (Mouse) | 1% of diet for 7 days | Decreased colonic levels of prostaglandin (B15479496) E2 and leukotriene B4. |
Note: Data for isolated this compound in therapeutic models is limited. The data above for related compounds and extracts can be used to inform experimental design.
Experimental Protocols
1. Collagen-Induced Arthritis (CIA) in Mice
This protocol is a standard method for inducing an autoimmune arthritis model that shares features with human rheumatoid arthritis.
-
Animals: DBA/1 mice (male, 8-10 weeks old) are commonly used as they are highly susceptible.
-
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., corn oil)
-
-
Procedure:
-
Primary Immunization (Day 0): Emulsify Type II collagen in CFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify Type II collagen in IFA (1:1 ratio). Inject 100 µL of the emulsion intradermally at a site near the primary injection.
-
Treatment: Begin administration of this compound (e.g., via oral gavage) at a predetermined dose, starting from the day of the booster immunization or upon the first signs of arthritis (typically around day 24-28). A vehicle control group should be included.
-
Monitoring: Monitor animals daily for signs of arthritis. Score the severity of arthritis in each paw based on a scale (e.g., 0-4, where 0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema involving the entire paw, 4=maximal inflammation with joint deformity).
-
Endpoint Analysis: At the end of the study (e.g., day 42), collect blood for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) and paws for histological assessment of joint inflammation, cartilage destruction, and bone erosion.
-
2. Zebrafish Caudal Fin Amputation
This model is useful for studying inflammation and tissue regeneration in vivo.
-
Animals: Adult zebrafish.
-
Materials:
-
Tricaine (B183219) solution (anesthetic)
-
Sterile scalpel or razor blade
-
This compound
-
DMSO (for stock solution)
-
Fish water
-
-
Procedure:
-
Anesthesia: Anesthetize adult zebrafish in tricaine solution.
-
Amputation: Using a sterile scalpel, amputate the caudal fin just distal to the point where the fin rays converge.
-
Treatment: Transfer the fish to a tank containing fish water with the desired concentration of this compound (and a vehicle control group with DMSO).
-
Monitoring Inflammation: At various time points post-amputation (e.g., 6, 24, 48 hours), the inflammatory response can be quantified by observing the recruitment of neutrophils and macrophages to the injury site, often using transgenic reporter lines (e.g., Tg(mpo:GFP) for neutrophils).
-
Monitoring Regeneration: Monitor fin regeneration over a period of several days (e.g., up to 7-14 days post-amputation). The area of regenerated fin tissue can be measured and compared between treatment groups.
-
Mandatory Visualizations
References
- 1. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Species susceptibility to the pulmonary toxicity of 3-furyl isoamyl ketone (this compound): in vivo support for involvement of the lung monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of Perilla Ketone and Isoegomaketone
For Researchers, Scientists, and Drug Development Professionals
Perilla ketone and isoegomaketone (B1240414), two structurally related furan (B31954) ketones derived from the essential oil of Perilla frutescens, have garnered significant attention in the scientific community for their diverse pharmacological activities. Both compounds share a common furan core but differ in the saturation of their side chains, a distinction that gives rise to nuanced differences in their biological profiles. This guide provides a comparative analysis of their anti-inflammatory, antifungal, and anticancer effects, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and isoegomaketone. It is important to note that a direct comparison is challenging as the data is collated from different studies that may have employed varied experimental conditions.
| Table 1: Comparative Anti-inflammatory Activity | |
| Compound | Assay |
| This compound | Inhibition of NO, TNF-α, and/or IL-6 production |
| Isoegomaketone | Inhibition of Nitric Oxide (NO) Production |
| Table 2: Comparative Anticancer Activity | |
| Compound | Cell Line |
| This compound | MGC-803 |
| A549 | |
| Isoegomaketone | DLD1 |
| B16 |
| Table 3: Comparative Antifungal Activity | |
| Compound | Fungal Species |
| This compound | Colletotrichum musae, Fusarium dimerum, Fusarium oxysporum |
| Isoegomaketone | Mycobacterium abscessus |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Anti-inflammatory Activity Assay (Inhibition of Nitric Oxide Production)
This protocol is based on the widely used lipopolysaccharide (LPS)-induced inflammation model in macrophage cell lines.
-
Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The cells are pre-treated with various concentrations of this compound or isoegomaketone for 1-2 hours.
-
Stimulation: Inflammation is induced by stimulating the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO is determined by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.
Anticancer Activity Assay (MTT Cytotoxicity Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound or isoegomaketone and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Antifungal Activity Assay (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
-
Fungal Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640).
-
Serial Dilution: The test compound (this compound or isoegomaketone) is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (without the compound).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Signaling Pathways and Mechanisms of Action
The distinct biological effects of this compound and isoegomaketone can be attributed to their differential modulation of key cellular signaling pathways.
Isoegomaketone: Anti-inflammatory and Anticancer Pathways
Isoegomaketone has been shown to exert its anti-inflammatory effects by modulating the NF-κB and AP-1 signaling pathways, as well as inducing the antioxidant enzyme Heme Oxygenase-1 (HO-1) via the ROS/p38 MAPK/Nrf2 pathway. In the context of cancer, isoegomaketone can induce apoptosis through mitochondria-dependent pathways.
Caption: Signaling pathways modulated by Isoegomaketone.
This compound: Antifungal and Anticancer Mechanisms
The antifungal activity of this compound is attributed to its ability to activate the highly conserved Transient Receptor Potential (TRP) channel, thereby affecting the surface sensing mechanism of fungi. Its anticancer mechanism is less clearly defined but is known to induce apoptosis.
Caption: Mechanisms of action for this compound.
Experimental Workflow Overview
The general workflow for evaluating the biological activities of this compound and isoegomaketone is depicted below.
Caption: General experimental workflow for comparative analysis.
Conclusion
Both this compound and isoegomaketone exhibit a promising spectrum of biological activities, including anti-inflammatory, anticancer, and antifungal effects. Isoegomaketone appears to have more potent anti-inflammatory activity based on the available quantitative data, with a well-defined mechanism of action involving the NF-κB, AP-1, and Nrf2 pathways. This compound has demonstrated notable anticancer activity against specific cell lines and a unique antifungal mechanism targeting fungal TRP channels.
The differences in their biological profiles are likely attributable to the presence of a double bond in the side chain of isoegomaketone, which may influence its interaction with molecular targets. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate their therapeutic potential and to guide future drug development efforts. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in this endeavor.
Perilla Ketone vs. Perillaldehyde: A Comparative Guide to Antifungal Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal properties of two prominent phytochemicals derived from the Perilla plant: perilla ketone and perillaldehyde (B36042). The following sections present a comprehensive overview of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their antifungal activity, supported by available experimental data.
Quantitative Antifungal Efficacy
The antifungal efficacy of this compound and perillaldehyde has been evaluated against a range of fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in various studies. It is important to note that direct comparison of absolute values should be approached with caution, as the experimental methodologies, fungal strains, and concentration units may vary between studies.
| Compound | Fungal Species | Test Method | MIC | MFC | Source |
| Perillaldehyde | Aspergillus niger | Broth Microdilution | 0.25 µL/mL | 1 µL/mL | [1] |
| Botrytis cinerea | Agar (B569324) Dilution | 0.4 µL/mL (complete inhibition) | - | ||
| Candida albicans | Broth Microdilution | 0.4 µL/mL | - | [2] | |
| Fusarium solani | Vapor Phase Assay | 0.15 mL/L air | - | [3] | |
| Botryosphaeria dothidea | Agar Dilution | - (64.06% inhibition at 0.25 µL/mL) | - | ||
| Botryosphaeria dothidea | Fumigation | 0.031 µL/mL (complete inhibition) | - | ||
| This compound | Colletotrichum musae | Not specified | 1000-2000 mg/L (inhibited biofilm formation) | - | |
| Fusarium dimerum | Not specified | 1000-2000 mg/L (inhibited biofilm formation) | - | ||
| Fusarium oxysporum | Not specified | 1000-2000 mg/L (inhibited biofilm formation) | - |
Mechanisms of Antifungal Action
This compound and perillaldehyde exhibit distinct mechanisms of action to exert their antifungal effects.
Perillaldehyde: The antifungal activity of perillaldehyde is multifaceted, primarily targeting the fungal cell membrane and inducing programmed cell death.
-
Disruption of Ergosterol (B1671047) Synthesis: Perillaldehyde inhibits the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to increased membrane permeability and loss of structural integrity.[1]
-
Increased Membrane Permeability: By affecting ergosterol synthesis, perillaldehyde compromises the fungal cell membrane, leading to leakage of intracellular components and ultimately cell death.[1]
-
Induction of Apoptosis: Perillaldehyde has been shown to induce apoptosis in fungal cells. This process can be either metacaspase-dependent or -independent, depending on the fungal species. Key events include the accumulation of reactive oxygen species (ROS), mitochondrial dysfunction, and DNA fragmentation.[4]
This compound: The primary antifungal mechanism of this compound involves the modulation of fungal sensory perception and development.
-
Activation of TRP Channels: this compound activates the highly conserved Transient Receptor Potential (TRP) channels in fungi. These channels are involved in sensing the extracellular environment, and their activation by this compound disrupts normal fungal surface sensing.
-
Inhibition of Biofilm Formation: By interfering with surface sensing mechanisms, this compound effectively inhibits the formation of biofilms, which are crucial for fungal colonization and virulence. This includes reducing conidia adhesion and germination.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antifungal properties of this compound and perillaldehyde.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum concentration of an antifungal agent that inhibits the visible growth of a microorganism in a liquid medium.
Protocol:
-
Preparation of Antifungal Stock Solution: Dissolve perillaldehyde or this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense a standardized volume of sterile fungal growth medium (e.g., RPMI-1640) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the antifungal stock solution directly in the microtiter plate by transferring a specific volume from one well to the next.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture and adjust its concentration to a specific value (e.g., 1-5 x 10^5 CFU/mL).
-
Inoculation: Add a defined volume of the fungal inoculum to each well of the microtiter plate, including positive (no antifungal agent) and negative (no inoculum) control wells.
-
Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is visually determined as the lowest concentration of the antifungal agent in which no visible growth of the fungus is observed.
Agar Dilution Assay for Antifungal Susceptibility
This method involves incorporating the antifungal agent directly into a solid agar medium to assess its inhibitory effect on fungal growth.
Protocol:
-
Preparation of Antifungal Agar Plates: Prepare a series of molten agar plates (e.g., Potato Dextrose Agar - PDA) containing different concentrations of the antifungal agent. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring it into Petri dishes.
-
Inoculation: Once the agar has solidified, spot-inoculate a standardized suspension of the test fungus onto the surface of each plate.
-
Incubation: Incubate the plates at a suitable temperature and for a duration that allows for visible fungal growth in the control plate (containing no antifungal agent).
-
Evaluation: Observe the plates for fungal growth. The MIC is the lowest concentration of the antifungal agent that completely inhibits the growth of the fungus.
Vapor Phase (Fumigation) Assay
This method is particularly useful for volatile antifungal compounds and assesses their efficacy in a gaseous state.
Protocol:
-
Inoculation of Agar Plates: Inoculate the center of a Petri dish containing a suitable agar medium with the test fungus.
-
Application of Volatile Compound: Place a sterile filter paper disc on the inside of the Petri dish lid and apply a specific volume of the volatile antifungal compound (e.g., perillaldehyde) to the disc.
-
Sealing and Incubation: Immediately seal the Petri dish with parafilm to create a closed environment and incubate it in an inverted position at an appropriate temperature.
-
Measurement of Inhibition: Measure the diameter of the fungal colony over time and compare it to a control plate without the volatile compound. The percentage of inhibition is then calculated.
Visualizing Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed signaling pathways for the antifungal action of perillaldehyde and this compound.
Caption: Workflow for Broth Microdilution Assay.
Caption: Antifungal Mechanism of Perillaldehyde.
Caption: Antifungal Mechanism of this compound.
References
- 1. Efficacy and possible mechanisms of perillaldehyde in control of Aspergillus niger causing grape decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Effect of Perillaldehyde on Prophylaxis and Treatment of Vaginal Candidiasis in a Murine Model [frontiersin.org]
- 3. Antifungal Activity of Perillaldehyde on Fusarium solani and Its Control Effect on Postharvest Decay of Sweet Potatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Perillaldehyde Functions as a Potential Antifungal Agent by Triggering Metacaspase-Independent Apoptosis in Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Perilla Ketone and its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of Perilla ketone, a naturally occurring furan (B31954) derivative, and its synthetic analogs. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways, this document aims to serve as a valuable resource for researchers in the fields of pharmacology, toxicology, and drug discovery.
Introduction
This compound is a natural monoterpenoid found in the essential oil of Perilla frutescens. While it is known for its toxic effects in livestock, particularly causing pulmonary edema, recent studies have highlighted its potential as an anticancer agent.[1] This has spurred interest in synthesizing and evaluating analogs of this compound to identify compounds with enhanced cytotoxic activity and improved therapeutic indices. This guide focuses on the comparative cytotoxicity of this compound and other furan-containing compounds, which can be considered its synthetic analogs in a broader sense, against various cancer cell lines.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound and its analogs is typically evaluated by determining their half-maximal inhibitory concentration (IC50) values against a panel of cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the available data from various studies.
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| This compound | MGC-803 | Human Gastric Adenocarcinoma | 17.82 ± 5.12 | ~107.2 | [1] |
| A549 | Human Non-small Cell Lung Cancer | 21.31 ± 0.98 | ~128.2 | [1] | |
| Furan Derivative 1 | HeLa | Human Cervical Cancer | - | 0.08 - 8.79 | |
| Furan Derivative 2 | SW620 | Human Colorectal Cancer | - | Moderate to Potent | |
| 3,4-dihalogenated 2(5H)-furanone (Epoxide 7) | MAC16 | Mouse Adenocarcinoma | - | 0.03 | [2] |
| 3,4-dihalogenated 2(5H)-furanone (Aziridine 8) | MAC16 | Mouse Adenocarcinoma | - | 0.05 | [2] |
Note: Direct comparative studies of a wide range of synthetic this compound analogs are limited in the publicly available literature. The furan derivatives listed represent compounds with a similar core structure whose cytotoxicity has been evaluated.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity and, by inference, cell viability.
1. Cell Seeding:
-
Cancer cell lines (e.g., MGC-803, A549) are cultured in a suitable medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[3]
2. Compound Treatment:
-
A stock solution of the test compound (this compound or its analog) is prepared in dimethyl sulfoxide (B87167) (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compound.
-
Control wells receive medium with DMSO (vehicle control) and medium alone (blank control).
-
The plates are incubated for a further 48 to 72 hours.[3]
3. MTT Addition and Formazan (B1609692) Solubilization:
-
After the incubation period, 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.[3]
-
The plates are incubated for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
The medium containing MTT is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.[4]
4. Data Acquisition and Analysis:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[3]
-
The percentage of cell viability is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[3]
Experimental Workflow for MTT Assay
Caption: A step-by-step workflow of the MTT assay for determining cytotoxicity.
Signaling Pathways in Furan-Induced Cytotoxicity
The cytotoxic effects of furan-containing compounds, including this compound, are often mediated through the induction of apoptosis (programmed cell death). Several signaling pathways have been implicated in this process.
Intrinsic (Mitochondrial) Apoptosis Pathway
Many furan derivatives induce apoptosis through the intrinsic pathway, which is initiated by intracellular stress. This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increased Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.
Signaling Pathway for Furan-Induced Intrinsic Apoptosis
Caption: The intrinsic apoptosis pathway induced by furan derivatives.
Structure-Activity Relationship (SAR)
While a comprehensive SAR study for this compound analogs is not yet available, general trends for furan-containing compounds suggest that modifications to the side chain and substitutions on the furan ring can significantly impact cytotoxicity. For instance, the introduction of certain functional groups can enhance the compound's ability to induce apoptosis or inhibit cell proliferation. Further research is needed to elucidate the specific structural features of this compound that are crucial for its cytotoxic activity and to guide the rational design of more potent and selective analogs.
Conclusion
This compound has demonstrated cytotoxic activity against cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer agents. The broader class of furan-containing compounds also exhibits a wide range of cytotoxic effects, often mediated through the induction of apoptosis. However, a clear and direct comparison of this compound with a systematically synthesized library of its analogs is a gap in the current literature. Future research should focus on synthesizing and evaluating such analogs to establish a clear structure-activity relationship. This will be instrumental in optimizing the cytotoxic potency and selectivity of this promising class of natural product-derived compounds.
References
Cross-validation of different analytical methods for Perilla ketone quantification.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Perilla ketone, a significant compound found in Perilla frutescens. The selection of an appropriate analytical technique is critical for accurate and reliable measurement in research, quality control, and drug development. This document outlines the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data from published studies.
Quantitative Data Summary
The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound. Data has been compiled from various studies to facilitate a direct comparison.
| Parameter | HPLC-DAD | GC-MS | ¹H-qNMR |
| Linearity (R²) | 0.9998[1] | Not explicitly stated, but used for quantification[2][3][4] | Applicable for quantification[5][6] |
| Limit of Detection (LOD) | 0.952 µg/mL[1] | Method dependent, often in the ng/mL range | Higher than MS-based methods |
| Limit of Quantification (LOQ) | 0.043 µg/mL[1] | Method dependent, often in the µg/mL range | Higher than MS-based methods |
| Precision (RSD%) | Intra-day: 0.90-1.93%; Inter-day: 0.36-1.10%[1] | Not explicitly stated | High precision and accuracy[5] |
| Accuracy (%) | 101.26-105.14%[1] | Not explicitly stated | High precision and accuracy[5] |
| Specificity | Good, based on retention time and UV spectra | Excellent, based on retention time and mass spectra[2] | Excellent, based on unique chemical shifts |
| Sample Preparation | Liquid extraction | Headspace, steam distillation, or solvent extraction[7] | Simple dissolution in a deuterated solvent |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods from the scientific literature.
1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantification of this compound in plant extracts.
-
Instrumentation : A standard HPLC system equipped with a C18 column (e.g., 250 x 4.6 mm, 5 µm), a pump capable of gradient elution, an autosampler, and a Diode-Array Detector (DAD).
-
Sample Preparation :
-
Homogenize and extract the dried plant material (e.g., Perilla leaves) with a suitable solvent like ethanol.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions :
-
Mobile Phase : A gradient of acetonitrile (B52724) and water is commonly used[1].
-
Flow Rate : Typically 1.0 mL/min[1].
-
Detection : UV detection is performed at a wavelength of 254 nm[1].
-
Quantification : A calibration curve is generated using certified reference standards of this compound.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like this compound. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free sample preparation method.
-
Instrumentation : A GC system coupled with a Mass Spectrometer (MS).
-
Sample Preparation (HS-SPME) :
-
GC-MS Conditions :
-
Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas : Helium at a constant flow rate.
-
Oven Temperature Program : A temperature gradient is used to separate the compounds, for example, starting at 40°C and ramping up to 250°C.
-
MS Detection : The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.
-
Identification and Quantification : this compound is identified by its characteristic mass spectrum and retention time. Quantification is achieved by comparing the peak area to that of an internal or external standard.
-
3. Quantitative Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
¹H-qNMR is a primary analytical method that allows for the direct quantification of analytes without the need for a specific reference standard of the analyte itself.
-
Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation :
-
Accurately weigh the sample extract and a known amount of an internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Analysis :
-
Acquire the ¹H NMR spectrum with appropriate parameters to ensure quantitative accuracy (e.g., long relaxation delay).
-
Quantification : The concentration of this compound is calculated by comparing the integral of a specific this compound proton signal to the integral of a known proton signal from the internal standard.
-
Methodology Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for Cross-Validation of Analytical Methods.
This guide provides a foundational understanding of the primary analytical methods for this compound quantification. The choice of method will depend on the specific research or application needs, considering factors such as required sensitivity, selectivity, sample throughput, and available instrumentation. For regulatory purposes, a fully validated method according to ICH or FDA guidelines is necessary.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Determination of toxic this compound, secondary plant metabolites and antioxidative capacity in five Perilla frutescens L. varieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GC-MS analysis of volatile compounds of Perilla frutescens Britton var. Japonica accessions: Morphological and seasonal variability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 5. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of analytical methods for volatile flavor compounds in leaf of Perilla frutescens | Semantic Scholar [semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
Independent Replication of Perilla Ketone Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published bioactivity studies on Perilla ketone, a natural compound found in Perilla frutescens. The objective is to facilitate the independent replication of key findings by presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Antitumor Activity
This compound has demonstrated cytotoxic effects against human cancer cell lines. Notably, research has established its efficacy against gastric adenocarcinoma and non-small cell lung cancer.
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cancer Type | IC50 (µg/mL) of this compound | Reference |
| MGC-803 | Human Gastric Adenocarcinoma | 17.82 ± 5.12 | [1] |
| A549 | Human Non-Small Cell Lung Cancer | 21.31 ± 0.98 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is based on the methodology typically employed for assessing the in vitro cytotoxicity of compounds against cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against MGC-803 and A549 cancer cell lines.
Materials:
-
This compound
-
MGC-803 and A549 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Culture: MGC-803 and A549 cells are cultured in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are harvested using Trypsin-EDTA, washed with PBS, and seeded into 96-well plates at a density of 5 x 10³ cells/well. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO and then diluted to various concentrations with the culture medium. The culture medium from the wells is replaced with 100 µL of medium containing different concentrations of this compound. A control group is treated with medium containing the same concentration of DMSO.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Assay: After incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group. The IC50 value is determined by plotting the cell viability against the concentration of this compound and fitting the data to a dose-response curve.
Signaling Pathway: Putative Apoptosis Induction
While the precise signaling pathway for this compound-induced apoptosis in A549 cells is not fully elucidated, studies on other compounds from Perilla frutescens, such as a methoxyflavanone derivative, suggest the involvement of a p53-dependent pathway leading to the activation of caspases.[2][3]
Caption: Putative p53-mediated apoptosis pathway in A549 cells.
Anti-inflammatory Activity
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of key inflammatory mediators in macrophages.[1]
Quantitative Data: Inhibition of Inflammatory Mediators
Experimental Protocol: Measurement of Inflammatory Mediators in RAW264.7 Cells
This protocol describes a general method for evaluating the anti-inflammatory effects of a compound on LPS-stimulated macrophages.
Objective: To quantify the inhibitory effect of this compound on the production of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
This compound
-
RAW264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Cell Culture and Seeding: RAW264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. Cells are seeded in 24-well plates at a density of 2.5 x 10⁵ cells/well and incubated for 24 hours.
-
Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Nitric Oxide (NO) Measurement (Griess Assay): 100 µL of the supernatant is mixed with 100 µL of Griess reagent. After 10 minutes, the absorbance is measured at 540 nm. A standard curve using sodium nitrite (B80452) is prepared to quantify NO concentration.
-
TNF-α and IL-6 Measurement (ELISA): The concentrations of TNF-α and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of NO, TNF-α, and IL-6 production by this compound is calculated relative to the LPS-stimulated control group.
Signaling Pathway: NF-κB Inhibition
The anti-inflammatory effects of many natural compounds, including those from Perilla frutescens, are often mediated through the inhibition of the NF-κB signaling pathway.[5][6]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Antifungal Activity
This compound has been reported to exhibit antifungal properties, primarily through the disruption of fungal biofilm formation.[1][7]
Quantitative Data: TRPA1 Channel Activation
The mechanism of this compound's antifungal action is linked to the activation of the Transient Receptor Potential Ankryin 1 (TRPA1) channel.[8][9]
| Channel | Assay | EC50 (µM) of this compound | Reference |
| h-TRPA1 | Calcium Imaging | 350 | [8] |
Experimental Protocol: Antifungal Biofilm Assay
This protocol provides a general framework for assessing the effect of a compound on fungal biofilm formation.
Objective: To evaluate the inhibitory effect of this compound on the biofilm formation of a model fungus (e.g., Candida albicans).
Materials:
-
This compound
-
Candida albicans strain
-
Sabouraud Dextrose Broth (SDB)
-
96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1%)
-
Ethanol (B145695) (95%)
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: C. albicans is grown in SDB, and the cell suspension is adjusted to a concentration of 1 x 10⁶ cells/mL.
-
Biofilm Formation: 100 µL of the fungal suspension is added to the wells of a 96-well plate containing 100 µL of SDB with various concentrations of this compound. A control group without this compound is included.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: The supernatant is discarded, and the wells are washed three times with PBS to remove non-adherent cells.
-
Staining: The biofilms are fixed with methanol (B129727) and then stained with 200 µL of 0.1% crystal violet solution for 15 minutes.
-
Destaining: The excess stain is removed by washing with water, and the plate is air-dried. 200 µL of 95% ethanol is added to each well to destain the biofilm.
-
Quantification: The absorbance of the destained solution is measured at 570 nm.
-
Data Analysis: The percentage of biofilm inhibition is calculated relative to the control group.
Signaling Pathway: TRPA1 Channel Activation
This compound acts as an agonist of the TRPA1 channel, a non-selective cation channel. Its activation leads to an influx of Ca²⁺, which can disrupt fungal cellular processes.[9][10]
Caption: TRPA1 channel activation by this compound in fungal cells.
References
- 1. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A methoxyflavanone derivative from the Asian medicinal herb (Perilla frutescens) induces p53-mediated G2/M cell cycle arrest and apoptosis in A549 human lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperine induces apoptosis of lung cancer A549 cells via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effect of Perilla frutescens (L.) Britton var. frutescens Extract in LPS-stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perilla frutescens Extracts Protects against Dextran Sulfate Sodium-Induced Murine Colitis: NF-κB, STAT3, and Nrf2 as Putative Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Perilla Seed Hulls Polyphenol Extract: Molecular Characterization and Suppression of LPS-Induced Inflammation in RAW 264.7 Cells via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Perilla Derived Compounds Mediate Human TRPA1 Channel Activity [iris.unitn.it]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
Comparative Toxicological Studies of Perilla Ketone in Different Animal Species: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological effects of Perilla ketone across various animal species, supported by available experimental data. This compound, a naturally occurring monoterpenoid found in the plant Perilla frutescens, is recognized for its potent toxicity, which varies significantly among different animal models. This document aims to consolidate the existing toxicological data to aid researchers in understanding its species-specific effects and mechanisms of toxicity.
Data Presentation: Quantitative Toxicological Data
The acute toxicity of this compound has been evaluated in several animal species, primarily through intraperitoneal and intravenous administration. The following table summarizes the available median lethal dose (LD50) values. It is important to note that data for oral, dermal, and inhalation routes of exposure for isolated this compound are limited in the available scientific literature.
| Animal Species | Route of Administration | LD50 (mg/kg) | Primary Target Organ(s) of Toxicity | Reference(s) |
| Mouse | Intraperitoneal | 2.5 - 6 | Lungs | [1] |
| Rat | Intraperitoneal | 10 | Lungs | [1] |
| Hamster | Intraperitoneal | 13.7 (13700 µg/kg) | Lungs | [1] |
| Rabbit | Intravenous | 14 | Lungs | [1] |
| Dog | Intravenous | 106 | Liver | [1] |
| Pig | Intraperitoneal | >158 | Liver | [2] |
Note: The variability in LD50 values for mice may be attributed to differences in strain, sex, and experimental conditions. The primary toxic effect observed in rodents and rabbits is severe pulmonary edema, leading to respiratory distress.[2][3] In contrast, dogs and pigs primarily exhibit hepatotoxicity, characterized by midzonal and centrilobular liver damage.[2]
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the following are standardized methodologies for the key experiments conducted in the toxicological evaluation of this compound.
Acute Toxicity (LD50) Determination
This protocol is a general guideline for determining the median lethal dose (LD50) of a substance.
-
Animals: Healthy, young adult animals of the specified species and strain are used. Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They have free access to standard laboratory chow and water.
-
Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil for intraperitoneal administration or a solubilizing agent for intravenous administration). A range of doses is prepared.
-
Administration:
-
Intraperitoneal (i.p.) Injection: A single dose of the prepared this compound solution is injected into the peritoneal cavity of the animals.
-
Intravenous (i.v.) Injection: A single dose is administered into a suitable vein (e.g., tail vein in rodents, marginal ear vein in rabbits).
-
-
Observation: Animals are observed continuously for the first few hours post-administration and then periodically for 14 days. Observations include clinical signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value with its confidence limits is calculated using a recognized statistical method, such as the probit analysis or the Reed-Muench method.
Histopathological Examination
This protocol outlines the general procedure for preparing and examining tissue samples for pathological changes.
-
Tissue Collection: At the end of the observation period, or upon mortality, a complete necropsy is performed. Target organs (lungs, liver, kidneys, etc.) are collected.
-
Fixation: The collected tissues are immediately fixed in 10% neutral buffered formalin to prevent autolysis.
-
Processing: The fixed tissues are dehydrated through a series of graded alcohols, cleared in xylene, and embedded in paraffin (B1166041) wax.
-
Sectioning: The paraffin-embedded tissues are sectioned into thin slices (typically 4-5 µm) using a microtome.
-
Staining: The tissue sections are mounted on glass slides and stained with Hematoxylin and Eosin (H&E) to visualize cellular structures.
-
Microscopic Examination: The stained slides are examined under a light microscope by a qualified pathologist to identify any histopathological changes, such as inflammation, necrosis, and cellular damage.
Biochemical Analysis
This protocol describes the general method for analyzing blood samples for markers of organ damage.
-
Blood Collection: Blood samples are collected from the animals at specified time points or at the termination of the study. Blood is typically collected into tubes with or without anticoagulants, depending on the required analysis.
-
Serum/Plasma Separation: For serum, blood is allowed to clot and then centrifuged to separate the serum. For plasma, blood with an anticoagulant is centrifuged.
-
Biochemical Assays: The serum or plasma is analyzed for various biochemical parameters using an automated biochemical analyzer. Key markers include:
-
Liver Function: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
-
Kidney Function: Blood urea (B33335) nitrogen (BUN) and creatinine.
-
-
Data Analysis: The results from the treated groups are compared with those of the control group to identify any significant changes in the biochemical parameters.
Visualization of Toxicological Pathways and Workflows
Experimental Workflow for Acute Toxicity Assessment
Caption: Experimental workflow for acute toxicity assessment of this compound.
Proposed Signaling Pathway for this compound-Induced Toxicity
This compound's toxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes, particularly in the lungs.[2] The furan (B31954) ring of this compound is oxidized to a highly reactive epoxide intermediate.[2] This electrophilic metabolite can then bind to cellular macromolecules, leading to cellular damage.
Caption: Proposed metabolic activation and toxicity pathway of this compound.
Conclusion
The toxicological profile of this compound demonstrates significant species-specific differences in both the lethal dose and the primary target organs of toxicity. Rodents and rabbits are highly susceptible to its pulmonary toxicity, which is initiated by the metabolic activation of this compound by cytochrome P450 enzymes in the lung. In contrast, dogs and pigs exhibit hepatotoxicity. The formation of a reactive epoxide intermediate is a key step in the bioactivation process, leading to cellular damage through the depletion of glutathione and the formation of adducts with cellular macromolecules. Further research is warranted to elucidate the complete toxicological profile of this compound, particularly concerning chronic exposure and its effects via different routes of administration, to better assess its risk to animal and potentially human health.
References
A Comparative Analysis of the Anti-inflammatory Properties of Perilla Ketone and Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of Perilla ketone, a natural compound found in Perilla frutescens, and well-established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections present available experimental data, outline relevant methodologies, and visualize the known signaling pathways to offer an objective resource for research and development in the field of inflammation.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. NSAIDs are a cornerstone of anti-inflammatory therapy, primarily acting through the inhibition of cyclooxygenase (COX) enzymes. This compound, a major component of Perilla frutescens essential oil, has demonstrated anti-inflammatory properties in preclinical studies, suggesting its potential as an alternative or complementary therapeutic agent.[1][2] This guide aims to collate and compare the existing evidence on the anti-inflammatory efficacy and mechanisms of action of this compound versus known NSAIDs.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the inhibitory effects of this compound and selected NSAIDs on key inflammatory markers. It is important to note that direct comparative studies are limited, and the data presented is compiled from various sources.
| Compound | Target/Assay | Cell Line/Model | IC50 / Inhibition | Reference(s) |
| This compound | Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 | Dose-dependent reduction | [1] |
| TNF-α Production | LPS-stimulated RAW 264.7 | Dose-dependent reduction | [1] | |
| IL-6 Production | LPS-stimulated RAW 264.7 | Dose-dependent reduction | [1] | |
| Ibuprofen | COX-1 | In vitro enzyme assay | ~15 µM | |
| COX-2 | In vitro enzyme assay | ~35 µM | ||
| TNF-α Production | LPS-stimulated RAW 264.7 | Dose-dependent reduction | ||
| Diclofenac | COX-1 | In vitro enzyme assay | ~6.5 µM | |
| COX-2 | In vitro enzyme assay | ~0.1 µM | ||
| Carrageenan-induced Paw Edema | Rat | Significant inhibition at 3 mg/kg | [3] |
Note: IC50 values for NSAIDs can vary depending on the specific assay conditions.
Mechanisms of Action: Signaling Pathways
The anti-inflammatory effects of NSAIDs and this compound are mediated through distinct signaling pathways.
NSAIDs: The primary mechanism of action for NSAIDs is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.
This compound: Current research suggests that this compound exerts its anti-inflammatory effects by modulating intracellular signaling cascades, particularly the NF-κB pathway. This may occur through the inhibition of upstream regulators such as Toll-like receptor 4 (TLR4), Spleen tyrosine kinase (Syk), and Protein Kinase C (PKC).[4]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the anti-inflammatory effects of this compound and NSAIDs.
1. In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages
This protocol is used to assess the ability of a compound to inhibit the production of inflammatory mediators in a cell-based model.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then pre-treated with various concentrations of this compound or an NSAID for 1-2 hours.
-
Inflammatory Challenge: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response.
-
Incubation: The cells are incubated for a further 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assays (ELISAs).
-
2. In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This is a widely used animal model to evaluate the in vivo acute anti-inflammatory activity of compounds.[5][6]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.
-
Dosing: Animals are orally or intraperitoneally administered with the test compound (this compound or NSAID) or the vehicle (control) one hour before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is made into the right hind paw of each rat.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each treated group in comparison to the control group.
Conclusion
The available evidence indicates that this compound possesses anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators such as NO, TNF-α, and IL-6.[1] Its mechanism of action appears to be distinct from that of traditional NSAIDs, focusing on the modulation of intracellular signaling pathways like NF-κB rather than direct COX enzyme inhibition.
While promising, the current body of research on this compound's anti-inflammatory effects lacks direct, quantitative comparisons with NSAIDs. Future studies should focus on determining the IC50 values of this compound for COX-1 and COX-2 inhibition to allow for a more direct comparison of potency. Furthermore, detailed dose-response studies in established in vivo models of inflammation are necessary to ascertain its therapeutic potential relative to existing anti-inflammatory agents. A deeper understanding of its molecular interactions within the NF-κB and other inflammatory signaling pathways will be crucial for its development as a novel anti-inflammatory drug.
References
- 1. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multiple Components Rapidly Screened from Perilla Leaves Attenuate Asthma Airway Inflammation by Synergistic Targeting on Syk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
A Head-to-Head Comparison of Perilla Ketone Extraction Methods: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient extraction of Perilla ketone from Perilla frutescens is a critical first step in harnessing its potential therapeutic properties. The choice of extraction method significantly impacts the yield, purity, and overall composition of the final extract. This guide provides an objective comparison of common and advanced extraction techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparing Extraction Efficiencies
The following table summarizes the quantitative data from various studies on the extraction of this compound, offering a clear comparison of their performance. It is important to note that direct comparison between studies can be challenging due to variations in the plant material (chemotype, geographical origin, and cultivation conditions) and specific experimental parameters.
| Extraction Method | This compound Content (%) | Key Advantages | Key Disadvantages |
| Steam Distillation (SD) | 92 - 95%[1][2][3] | High purity of essential oil, well-established method. | High energy consumption, potential for thermal degradation of some compounds. |
| Solvent Extraction (SE) | ~62%[1][2] | High yield of total extractables, suitable for a wide range of compounds. | Use of organic solvents, potential for solvent residue, lower selectivity for volatile compounds. |
| Supercritical Fluid Extraction (SFE) | High (details in text)[4][5] | "Green" solvent (CO2), high selectivity, mild operating temperatures. | High initial equipment cost, requires specialized knowledge. |
| Ultrasound-Assisted Extraction (UAE) | High (details in text)[6] | Reduced extraction time, increased efficiency, lower energy consumption. | Potential for localized heating, equipment can be costly. |
| Microwave-Assisted Hydrodistillation (MAHD) | High (details in text)[6] | Shorter extraction time, lower energy consumption compared to conventional distillation. | Potential for non-uniform heating, requires specialized equipment. |
| Ultrasound-Microwave Hybrid Method | 80.76%[6] | Synergistic effect enhances extraction efficiency and yield. | Complex equipment setup, optimization of multiple parameters required. |
Visualizing the Extraction Workflow
The following diagram illustrates a generalized workflow for the extraction of this compound from Perilla frutescens leaves, applicable to most of the discussed methods with variations in the specific extraction step.
Detailed Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide. These protocols are intended to provide a starting point for researchers, and optimization may be necessary based on the specific plant material and available equipment.
Steam Distillation (SD)
This method is a conventional and widely used technique for extracting essential oils.
Materials and Equipment:
-
Fresh or dried leaves of Perilla frutescens
-
Distillation apparatus (Clevenger-type)
-
Heating mantle
-
Round-bottom flask
-
Condenser
-
Collection vessel
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Preparation of Plant Material: Weigh a known amount of dried and powdered Perilla frutescens leaves.
-
Apparatus Setup: Place the plant material into a round-bottom flask and add distilled water to cover the material. Assemble the Clevenger-type distillation apparatus.
-
Distillation: Heat the flask using a heating mantle to boil the water. The steam will pass through the plant material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and essential oil vapor will be condensed in the condenser and collected in the collection vessel. The essential oil, being less dense than water, will form a layer on top.
-
Extraction Duration: Continue the distillation for a predetermined time (e.g., 3 hours) or until no more oil is collected.
-
Drying: Separate the collected essential oil and dry it over anhydrous sodium sulfate to remove any residual water.
-
Analysis: Analyze the composition of the essential oil using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the percentage of this compound.
Solvent Extraction (SE)
This method utilizes organic solvents to extract a broader range of compounds, including this compound.
Materials and Equipment:
-
Dried and powdered Perilla frutescens leaves
-
Organic solvent (e.g., hexane, ethanol, or dichloromethane)
-
Erlenmeyer flask or beaker
-
Shaker or magnetic stirrer
-
Filtration apparatus (e.g., filter paper and funnel)
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Weigh a known amount of dried and powdered Perilla frutescens leaves.
-
Extraction: Place the plant material in a flask and add a specific volume of the chosen organic solvent (e.g., a 1:10 solid-to-liquid ratio).
-
Agitation: Agitate the mixture using a shaker or magnetic stirrer for a defined period (e.g., 24 hours) at room temperature.
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure to remove the solvent.
-
Analysis: The resulting crude extract can be analyzed by GC-MS to determine the this compound content.
Supercritical Fluid Extraction (SFE)
This "green" technique uses supercritical carbon dioxide as the extraction solvent.
Materials and Equipment:
-
Dried and powdered Perilla frutescens leaves
-
Supercritical fluid extraction system
-
High-pressure CO2 source
-
Extraction vessel
-
Separation vessel
Procedure:
-
Preparation of Plant Material: Load a known amount of dried and powdered Perilla frutescens leaves into the extraction vessel.
-
System Setup: Set the desired extraction parameters, including pressure and temperature. For Perilla oil, typical conditions can range from 15-32 MPa and 30-65°C[7].
-
Extraction: Pump supercritical CO2 through the extraction vessel. The this compound and other soluble compounds will be extracted into the supercritical fluid.
-
Separation: The extract-laden supercritical fluid then flows into a separation vessel where the pressure and/or temperature are changed, causing the CO2 to return to a gaseous state and the extract to precipitate.
-
Collection: Collect the extract from the separation vessel.
-
Analysis: Analyze the extract using GC-MS to quantify the this compound content. One study noted that SFE yields a higher quality extract compared to petroleum ether extraction[8].
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to enhance the extraction process.
Materials and Equipment:
-
Dried and powdered Perilla frutescens leaves
-
Solvent (e.g., ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Place a known amount of dried and powdered Perilla frutescens leaves in a flask.
-
Solvent Addition: Add a specific volume of the chosen solvent.
-
Ultrasonication: Submerge the flask in an ultrasonic bath or place the probe of a sonicator into the mixture. Apply ultrasonic waves at a specific frequency and power for a set duration (e.g., 30 minutes). Optimal conditions for extracting antioxidants from Perilla leaves have been reported as a temperature of 41°C, a liquid-solid ratio of 33:1, an ultrasonic time of 30 min, and an ultrasonic power of 219 W[9][10].
-
Filtration and Concentration: After sonication, filter the mixture and concentrate the extract using a rotary evaporator.
-
Analysis: Determine the this compound content of the extract by GC-MS.
Microwave-Assisted Hydrodistillation (MAHD)
This technique combines microwave heating with hydrodistillation for a more rapid extraction.
Materials and Equipment:
-
Fresh or dried Perilla frutescens leaves
-
Microwave-assisted hydrodistillation apparatus
-
Round-bottom flask
-
Condenser
-
Collection vessel
Procedure:
-
Preparation of Plant Material: Place a known amount of Perilla frutescens leaves into the extraction flask of the MAHD apparatus and add a specific amount of water.
-
Microwave Irradiation: Set the microwave power and extraction time. The microwave energy heats the water within the plant material, causing the cells to rupture and release the essential oil.
-
Distillation and Collection: The released essential oil is then co-distilled with the water vapor, condensed, and collected.
-
Drying and Analysis: Separate and dry the essential oil and analyze its composition using GC-MS. A study on a stepwise microwave hydrodistillation and extraction (SMHDE) process reported an essential oil yield of 0.55 ± 0.14 mL/kg from perilla seeds[11].
Conclusion
The selection of an appropriate extraction method for this compound is a critical decision that depends on the specific goals of the research, available resources, and desired purity of the final product.
-
For high purity of the essential oil , Steam Distillation remains a robust and effective method.
-
For a higher overall yield of extractables , Solvent Extraction is a viable option, though it requires careful consideration of solvent choice and removal.
-
For a "green" and highly selective extraction , Supercritical Fluid Extraction is an excellent, albeit more expensive, choice.
-
To enhance extraction efficiency and reduce processing time , Ultrasound-Assisted Extraction and Microwave-Assisted Hydrodistillation present modern and effective alternatives.
-
For potentially synergistic benefits in efficiency , a hybrid approach , such as ultrasound pre-treatment followed by microwave-assisted hydrodistillation, has shown promising results in yielding a high concentration of this compound[6].
Researchers are encouraged to carefully evaluate the advantages and disadvantages of each method in the context of their specific research objectives to achieve optimal extraction of this compound. Further optimization of the presented protocols may be necessary to maximize yield and purity based on the specific characteristics of the Perilla frutescens variety being studied.
References
- 1. Comparison of analytical methods for volatile flavor compounds in leaf of Perilla frutescens | Semantic Scholar [semanticscholar.org]
- 2. Comparison of Analytical Methods for Volatile Flavor Compounds in Leaf of Perilla frutescens -KOREAN JOURNAL OF CROP SCIENCE | Korea Science [koreascience.kr]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN1145400A - Method of extracting perilla plant oil by using super-critical CO2 - Google Patents [patents.google.com]
- 8. [Supercritical-CO2 fluid extraction of fatty oils from Perilla frutescens seeds and pharmacological study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Ultrasonic-Assisted Extraction of Antioxidants from Perilla frutescens Leaves Based on Tailor-Made Deep Eutectic Solvents: Optimization and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel stepwise microwave hydrodistillation and extraction process for separating seed oil and essential oil simultaneously from perilla seeds: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Validating the Critical Role of Cytochrome P450 in Perilla Ketone Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of Perilla ketone, with a primary focus on the role of cytochrome P450 (CYP) enzymes in its bioactivation. This compound, a natural compound found in the plant Perilla frutescens, is known for its potential toxicity, particularly to the lungs, which is intrinsically linked to its metabolic fate. Understanding the enzymatic processes that govern its transformation is crucial for assessing its safety profile and therapeutic potential.
Executive Summary
Cytochrome P450 enzymes, a superfamily of monooxygenases, are the principal catalysts in the metabolic activation of this compound. The primary bioactivation pathways involve the epoxidation of the furan (B31954) ring and hydroxylation of the isopropyl group, reactions that generate reactive metabolites responsible for cellular damage.[1] While CYP4B1 has been identified as a key enzyme in this process, particularly in lung tissue, the comparative metabolic efficiency of various human CYP isoforms in metabolizing this compound has not been extensively quantified in publicly available literature. This guide synthesizes the current qualitative understanding and provides a framework for the quantitative assessment of this compound metabolism. In contrast to the well-documented bioactivation pathways, specific detoxification mechanisms for this compound, such as glucuronidation, sulfation, and glutathione (B108866) conjugation, remain largely uncharacterized.
Cytochrome P450-Mediated Bioactivation of this compound
The metabolism of this compound is a critical determinant of its toxicity. The furan moiety within its structure is a key target for oxidative metabolism by CYP enzymes.
Key Metabolic Pathways:
-
Furan Ring Epoxidation: CYP enzymes can catalyze the epoxidation of the furan ring, leading to the formation of a highly reactive epoxide intermediate. This electrophilic metabolite can covalently bind to cellular macromolecules, such as proteins and DNA, leading to cytotoxicity.
-
Isopropyl Group Hydroxylation: Another significant pathway is the hydroxylation of the isopropyl side chain. This reaction can also contribute to the overall toxicity profile of the compound.[1]
A computational simulation study has suggested that both epoxidation of the furan functional group and hydroxylation of the isopropyl functional group by the CYP4B1 enzyme can promote the activation of this compound.[1]
Comparative Role of Human CYP Isoforms (Qualitative)
| CYP Isoform | Known/Inferred Role in Furan Metabolism | Potential Role in this compound Metabolism |
| CYP4B1 | High capacity for metabolizing furan-containing pulmonary toxins like 4-ipomeanol. | Implicated as a primary enzyme in the bioactivation of this compound, especially in the lungs.[1] |
| CYP2E1 | A key enzyme in the bioactivation of furan, leading to the formation of reactive unsaturated dicarbonyls. | Likely to contribute to the hepatic metabolism and toxicity of this compound. |
| CYP1A2 | Metabolizes various xenobiotics, including some aromatic compounds. | Potential for involvement, though its specific activity towards this compound is uncharacterized. |
| CYP2A6 | Known to metabolize some cyclic ketones. | Possible contributor to this compound metabolism. |
| CYP2C9 | Metabolizes a wide range of drugs. | Role in this compound metabolism is currently unknown. |
| CYP2D6 | Primarily metabolizes compounds with a basic nitrogen atom. | Less likely to be a major pathway for this compound. |
| CYP3A4 | Metabolizes over 50% of clinically used drugs, with broad substrate specificity. | Expected to play a role in the metabolism of this compound due to its versatility. |
Detoxification Pathways: The Unexplored Frontier
In contrast to the focus on CYP-mediated bioactivation, the detoxification pathways for this compound are not well-documented. Generally, Phase II metabolism, including glucuronidation (by UDP-glucuronosyltransferases, UGTs), sulfation (by sulfotransferases, SULTs), and glutathione (GSH) conjugation, serves to increase the water solubility of xenobiotics and facilitate their excretion. The reactive epoxide or other electrophilic metabolites of this compound are potential substrates for these detoxification enzymes. The balance between bioactivation and detoxification is a critical factor in determining the ultimate toxicity of this compound.
Experimental Protocols
To facilitate further research and generate the much-needed quantitative data, detailed experimental protocols for assessing the in vitro metabolism of this compound are provided below.
In Vitro Metabolism of this compound using Human Liver Microsomes and Recombinant CYP Isoforms
Objective: To determine the kinetic parameters (Vmax and Km) of this compound metabolism by individual human CYP isoforms and pooled human liver microsomes.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLMs)
-
Recombinant human CYP isoforms (CYP1A2, CYP2A6, CYP2C9, CYP2D6, CYP2E1, CYP3A4, and CYP4B1) co-expressed with NADPH-cytochrome P450 reductase
-
NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Internal standard (e.g., a structurally similar compound not found in the biological matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare working solutions of this compound by serial dilution in phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension (final protein concentration typically 0.1-0.5 mg/mL) or the recombinant CYP isoform.
-
Add the this compound working solutions to the wells to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, and 60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of this compound and its potential metabolites (hydroxylated and epoxidized forms).
-
Monitor the disappearance of the parent compound (this compound) over time.
-
-
Data Analysis:
-
Calculate the rate of metabolism at each substrate concentration.
-
Determine the Michaelis-Menten kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Trapping and Identification of Reactive Metabolites using Glutathione (GSH)
Objective: To identify the formation of electrophilic metabolites of this compound by trapping them with glutathione.
Materials:
-
All materials from Protocol 1
-
Glutathione (GSH)
-
Isotope-labeled glutathione (e.g., ¹³C₂,¹⁵N-GSH) for unambiguous identification
Procedure:
-
Follow the incubation procedure as described in Protocol 1, with the addition of GSH (typically 1-5 mM) to the incubation mixture.
-
For more definitive identification, parallel incubations can be performed with isotope-labeled GSH.
-
Terminate the reaction and prepare the samples as described previously.
-
Analyze the samples by LC-MS/MS, specifically looking for the mass of the expected GSH-Perilla ketone conjugates. The use of isotope-labeled GSH will result in a characteristic mass shift, confirming the identity of the conjugate.
Visualizing Metabolic Pathways and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: CYP450-mediated metabolic pathways of this compound.
Caption: Workflow for in vitro metabolism assay of this compound.
Conclusion and Future Directions
The existing evidence strongly supports the role of cytochrome P450 enzymes in the metabolic activation of this compound, a process central to its toxicity. However, the field is hampered by a lack of quantitative data that would allow for a direct comparison of the metabolic capabilities of different human CYP isoforms. The experimental protocols provided in this guide offer a clear path forward for researchers to generate this critical data. Future research should focus on:
-
Quantitative analysis of this compound metabolism by a panel of recombinant human CYP isoforms to determine their respective Vmax and Km values.
-
Identification of specific metabolites formed by each CYP isoform.
-
Investigation of the detoxification pathways , including glucuronidation, sulfation, and glutathione conjugation, to create a complete metabolic profile.
-
In vivo studies to correlate in vitro findings with the actual metabolic fate and toxicity of this compound in whole organisms.
By addressing these knowledge gaps, the scientific community can achieve a more comprehensive understanding of this compound's metabolism, which is essential for accurate risk assessment and the exploration of any potential therapeutic applications.
References
Comparative study of the gene expression profiles induced by Perilla ketone and isoegomaketone.
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the gene expression profiles induced by two closely related furanoid monoterpenes, Perilla ketone and isoegomaketone (B1240414), which are principal components of Perilla frutescens. While a direct head-to-head transcriptomic study has yet to be published, this document synthesizes findings from multiple independent studies to offer insights into their distinct and overlapping effects on cellular signaling and gene regulation. The information presented is intended to support further research and drug development efforts targeting inflammatory and oxidative stress-related pathways.
Quantitative Gene Expression Data
The following tables summarize the currently available quantitative data on the effects of this compound and isoegomaketone on the expression of specific genes. It is important to note that the experimental conditions, including cell lines, compound concentrations, and treatment durations, may vary between studies, precluding a direct quantitative comparison.
Table 1: Gene Expression Changes Induced by this compound
| Gene/Protein Target | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Nitric Oxide (NO) | RAW264.7 | Lipopolysaccharide (LPS)-stimulated | Inhibition of production | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | RAW264.7 | LPS-stimulated | Inhibition of production | [1] |
| Interleukin-6 (IL-6) | RAW264.7 | LPS-stimulated | Inhibition of production | [1] |
Table 2: Gene Expression Changes Induced by Isoegomaketone
| Gene/Protein Target | Cell Line | Treatment Conditions | Observed Effect | Reference |
| Heme Oxygenase-1 (HO-1) mRNA | RAW264.7 | 15 μM for 4 hours | ~60-fold increase in expression | [2] |
| Heme Oxygenase-1 (HO-1) Protein | RAW264.7 | 15 μM, peak at 8 hours | Dose-dependent increase | [2] |
| Catalase (CAT) | RAW264.7 | Not specified | Upregulation | [3] |
| NAD(P)H Quinone Dehydrogenase 1 (NQO-1) | RAW264.7 | Not specified | Upregulation | [3] |
| Glutathione S-Transferase (GST) | RAW264.7 | Not specified | Upregulation | [3] |
| Interleukin-6 (IL-6) mRNA | RAW264.7 | Pre-treated with 5, 10, 20 µM for 2h, then LPS for 4h | Inhibition of LPS-induced expression | [4] |
| Interferon-beta (IFN-β) mRNA | RAW264.7 | Pre-treated with 5, 10, 20 µM for 2h, then LPS for 4h | Inhibition of LPS-induced expression | [4] |
| Adipocyte-specific genes | 3T3-L1 | Not specified | Significant inhibition of mRNA expression | [1] |
Experimental Protocols
The following are representative experimental protocols derived from the cited literature for studying the effects of this compound and isoegomaketone on gene expression.
Cell Culture and Treatment (RAW264.7 Macrophages)
-
Cell Line: Murine macrophage cell line RAW264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol for Isoegomaketone:
-
Cells are seeded in 6-well plates at a density of 2.0 x 10^5 cells/mL and cultured for 24 hours.[4]
-
For dose-dependency studies of HO-1 induction, cells are treated with varying concentrations of isoegomaketone (e.g., 5, 10, 15 µM) for a specified time (e.g., 4 hours for mRNA analysis, 8 hours for protein analysis).[2]
-
For anti-inflammatory effect studies, cells are pre-treated with isoegomaketone (e.g., 5, 10, 20 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired duration (e.g., 4 hours for cytokine mRNA).[4]
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
Total RNA Isolation: Total RNA is extracted from treated and control cells using a commercial kit (e.g., RNeasy Kit) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qRT-PCR: Real-time PCR is performed using a thermal cycler with a reaction mixture containing cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or β-actin) as an internal control for normalization.[5]
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared by lysing cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay kit (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., HO-1, β-actin). Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent.[2]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the known signaling pathways affected by this compound and isoegomaketone, as well as a typical experimental workflow for gene expression analysis.
Comparative Summary and Future Directions
Based on the available literature, both this compound and isoegomaketone exhibit anti-inflammatory properties, primarily studied in macrophage cell lines. This compound has been shown to inhibit the production of key pro-inflammatory mediators such as NO, TNF-α, and IL-6.[1] Isoegomaketone also demonstrates anti-inflammatory activity by suppressing the expression of IL-6 and IFN-β.[4]
A key distinguishing feature of isoegomaketone is its potent induction of the antioxidant enzyme Heme Oxygenase-1 (HO-1) through the ROS/p38 MAPK/Nrf2 signaling pathway.[2][3] This suggests a significant role for isoegomaketone in modulating the cellular antioxidant response. Furthermore, isoegomaketone has been implicated in promoting cell proliferation and migration in keratinocytes via the MAPK/ERK pathway, indicating its potential in wound healing. In contrast, the direct effects of this compound on the Nrf2 pathway and cell proliferation have not been as extensively characterized.
The biosynthesis of this compound in Perilla frutescens involves the conversion of isoegomaketone, a reaction catalyzed by double bond reductases.[6] This metabolic relationship underscores their structural similarity but also highlights the potential for distinct biological activities.
To provide a more definitive comparison of their effects on gene expression, a comprehensive, head-to-head study employing high-throughput transcriptomic techniques such as RNA-sequencing is warranted. Such a study would enable the identification of the full spectrum of genes and pathways regulated by each compound, revealing both common and divergent mechanisms of action. This would be invaluable for elucidating their therapeutic potential and for the targeted development of novel drugs based on these natural products.
References
- 1. Advances in the Pharmacological Activities and Effects of this compound and Isoegomaketone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoegomaketone Upregulates Heme Oxygenase-1 in RAW264.7 Cells via ROS/p38 MAPK/Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoegomaketone Upregulates Heme Oxygenase-1 in RAW264.7 Cells via ROS/p38 MAPK/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 9-Hydroxy-isoegomaketone inhibits LPS-induced NO and inflammatory cytokine production in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative transcriptome and co-expression analysis reveal key genes involved in leaf margin serration in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The revealing of a novel double bond reductase related to this compound biosynthesis in Perilla frutescens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Perilla Ketone: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Perilla ketone in a laboratory setting.
This compound, a naturally occurring monoterpene found in the essential oil of Perilla frutescens, is recognized for its potential toxicity, notably as a potent lung toxin.[1][2][3] While some safety data sheets (SDS) may not classify it as a hazardous substance under specific regulations[4], its documented toxic effects necessitate careful handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with general best practices for hazardous chemical waste management in research and development environments.
Immediate Safety Precautions
Before handling this compound, it is crucial to be aware of the necessary safety measures.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[4][5]
-
Spill Response: In the event of a spill, absorb the material with an inert absorbent and collect it into a suitable, closed container for disposal.[5] Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[6] For significant spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.[6][7]
Step-by-Step Disposal Procedure
The disposal of this compound should adhere to the hazardous waste disposal program established by your institution. Never dispose of this compound down the drain or in regular trash.[7][8][9]
Step 1: Waste Identification and Classification
Treat all unwanted this compound, including pure substance, contaminated solutions, and spill cleanup materials, as hazardous chemical waste.[6][10]
Step 2: Use Appropriate Waste Containers
-
Container Selection: Use a chemically compatible container with a leak-proof, screw-on cap.[10][11] Plastic containers are often preferred for hazardous waste.[9][12] The container must be in good condition, with no cracks or leaks.[7][10]
-
Original Containers: If possible, dispose of unused this compound in its original manufacturer's container.[11]
Step 3: Proper Labeling of Waste Containers
Properly label the waste container immediately upon starting waste accumulation. The label must include:
-
The full chemical name, "this compound". Avoid abbreviations or chemical formulas.[9][10]
-
The concentration and quantity of the waste. For mixtures, list all chemical constituents.[9]
-
The date of waste generation.[9]
-
The name and contact information of the principal investigator or responsible person.[9]
-
The laboratory location (building and room number).[9]
-
Appropriate hazard pictograms.[9]
Step 4: Safe Storage of Waste
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[12][13]
-
Segregation: Segregate this compound waste from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[4][6][10][13]
-
Secondary Containment: Place the waste container in a secondary container, such as a tray or tub, that is chemically compatible and can hold at least 110% of the volume of the primary container.[6][7][11] This is to contain any potential leaks or spills.
-
Keep Containers Closed: Keep the waste container securely closed at all times, except when adding waste.[7][10][11]
Step 5: Arrange for Waste Collection
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or equivalent safety office.[9][12]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste across the facility. This should be done by trained EHS staff.[6]
Quantitative Data for Hazardous Waste Storage
The following table summarizes general quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are common guidelines; always consult your institution's specific policies.
| Parameter | Guideline | Source |
| Maximum Volume in SAA | 55 gallons of hazardous waste | [6][12] |
| Maximum Volume for Acutely Toxic Waste (P-listed) | 1 quart of liquid or 1 kilogram of solid | [6][12] |
| Maximum Accumulation Time | Up to 9-12 months, as long as volume limits are not exceeded | [7][12] |
| Secondary Containment Capacity | Must be able to hold 110% of the volume of the primary container(s) | [11] |
This compound Disposal Workflow
The following diagram illustrates the logical flow of the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always prioritize safety and consult your institution's specific chemical hygiene and waste management plans.
References
- 1. This compound, 553-84-4 [thegoodscentscompany.com]
- 2. This compound [drugfuture.com]
- 3. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. szabo-scandic.com [szabo-scandic.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehs.stanford.edu [ehs.stanford.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. danielshealth.com [danielshealth.com]
Safe Handling and Disposal of Perilla Ketone: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This guide provides essential, step-by-step procedures for the safe handling, storage, and disposal of Perilla Ketone in a laboratory setting. Adherence to these protocols is critical to ensure the safety of researchers, scientists, and drug development professionals. This compound is recognized as a potent pulmonary toxin, and all contact should be minimized through the engineering controls and personal protective equipment outlined below.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value | Source |
| CAS Number | 553-84-4 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Appearance | Colorless oil | [3] |
| Boiling Point | 196 °C | [3] |
| Flash Point | 96.67 °C (206.00 °F) | [4] |
| Toxicity (LD50, intraperitoneal) | Mouse (female): 2.5 mg/kgMouse (male): 6 mg/kgRat (male): 10 mg/kg | [3] |
| Occupational Exposure Limits (OELs) | No established PEL (OSHA), REL (NIOSH), or TLV (ACGIH). Handle with caution. |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is the foundation of safe handling. The following table details the required PPE for all procedures involving this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles or a full-face shield to protect against splashes.[5] |
| Skin/Body | Chemical-Resistant Lab Coat or Coveralls | Wear a long-sleeved lab coat or chemical-resistant coveralls.[1][6] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Avoid natural rubber latex.[7] Inspect gloves for tears or punctures before each use. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should occur within a certified chemical fume hood.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[1] |
| Footwear | Closed-Toed Shoes | Wear closed-toed shoes made of a non-porous material.[6] |
Operational Plan: From Receipt to Disposal
Follow these step-by-step procedures for the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Unpacking
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Transport: Use a secondary container to transport the chemical to the designated storage area.
-
Log: Record the date of receipt and the intended user in a chemical inventory log.
Storage
-
Location: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][8]
-
Compatibility: Keep away from strong oxidizing agents, strong acids, and strong alkalis.[2]
-
Container: Ensure the container is tightly sealed and clearly labeled.[1]
Handling and Use
-
Location: All handling and use of this compound must be conducted in a properly functioning chemical fume hood.
-
Dispensing: When transferring or dispensing, use caution to avoid splashes and the generation of aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1] Do not eat, drink, or smoke in areas where this compound is handled.[8]
Disposal of Unused Product and Contaminated Waste
-
Waste Collection: Collect all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a designated, labeled, and sealed waste container.
-
Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Empty Containers: Do not reuse empty containers.[1] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before disposal.
Emergency Response Plan
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
Spills
-
Small Spills (<100 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a labeled, sealed waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (>100 mL):
-
Evacuate the area immediately.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the affected area.
-
Allow only trained emergency responders to clean up the spill.
-
Personnel Exposure
-
Eye Contact:
-
Skin Contact:
-
Inhalation:
-
Ingestion:
Visual Workflow Diagrams
The following diagrams illustrate the key operational and emergency workflows for handling this compound.
Caption: Operational Workflow for this compound
Caption: Emergency Response Workflow for this compound
References
- 1. This compound, 553-84-4 [thegoodscentscompany.com]
- 2. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: a potent lung toxin from the mint plant, Perilla frutescens Britton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occupational Chemical Database | Occupational Safety and Health Administration [osha.gov]
- 6. Current occupational exposure limits for Ontario workplaces under Regulation 833 | ontario.ca [ontario.ca]
- 7. scbt.com [scbt.com]
- 8. Substances and Agents Listing - ACGIH [acgih.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
